molecular formula C18H34N6O3 B6288586 N3-L-Cit-OH (DCHA) CAS No. 2737202-65-0

N3-L-Cit-OH (DCHA)

Numéro de catalogue: B6288586
Numéro CAS: 2737202-65-0
Poids moléculaire: 382.5 g/mol
Clé InChI: PRCFSZNWPCQNEC-VWMHFEHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N3-L-Cit-OH (DCHA) is a useful research compound. Its molecular formula is C18H34N6O3 and its molecular weight is 382.5 g/mol. The purity is usually 95%.
The exact mass of the compound N3-Cit DCHA is 382.26923897 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N3-L-Cit-OH (DCHA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N3-L-Cit-OH (DCHA) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-azido-5-(carbamoylamino)pentanoic acid;N-cyclohexylcyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C6H11N5O3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;7-6(14)9-3-1-2-4(5(12)13)10-11-8/h11-13H,1-10H2;4H,1-3H2,(H,12,13)(H3,7,9,14)/t;4-/m.0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRCFSZNWPCQNEC-VWMHFEHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C(CC(C(=O)O)N=[N+]=[N-])CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C(C[C@@H](C(=O)O)N=[N+]=[N-])CNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N6O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of Dicyclohexylammonium Salt in the Application of N3-L-Citrulline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of advanced chemical synthesis, particularly in the realms of peptide chemistry and the development of antibody-drug conjugates (ADCs), the stability, purity, and handling of reagents are paramount. N3-L-Citrulline (N3-L-Cit-OH), a non-standard amino acid bearing an azide (B81097) group, is a valuable building block for click chemistry applications.[1] However, like many N-protected or modified amino acids, its free acid form can be challenging to work with. This technical guide elucidates the critical role of the dicyclohexylammonium (B1228976) (DCHA) salt in rendering N3-L-Cit-OH a robust and reliable reagent for research and drug development professionals.

Core Function: From Unstable Oil to Crystalline Solid

The primary and most crucial role of forming the DCHA salt of N3-L-Cit-OH is to convert the potentially oily or amorphous free acid into a stable, crystalline solid.[2][3][4] This transformation is not merely a matter of physical state but confers several significant advantages that streamline synthetic workflows and enhance the quality of the final product.

Dicyclohexylamine (B1670486) (DCHA) is a strong organic base that reacts with the carboxylic acid group of the amino acid derivative in a straightforward acid-base reaction to form the dicyclohexylammonium salt.[4] This ionic salt is typically a white to off-white crystalline powder, which is significantly easier to handle, weigh, and store compared to its free acid counterpart.[3]

Key Advantages of DCHA Salt Formation

The strategic use of DCHA salt formation offers a range of benefits, summarized in the table below.

FeatureAdvantage of DCHA Salt FormationImpact on Synthesis
Physical State Crystalline SolidFacilitates accurate weighing and handling; improves storage stability.[2][3][5]
Purity High Purity AchievableThe crystalline nature allows for efficient purification via recrystallization, removing synthetic byproducts.[2][4]
Stability Enhanced Chemical StabilityPrevents degradation of the amino acid derivative during storage and handling.[5][6]
Side Reaction Prevention Reduced Carboxylate NucleophilicityThe bulky DCHA cation shields the carboxylate group, preventing unwanted side reactions like dipeptide formation during N-protection steps.[5][6]

The Chemistry of DCHA Salt Formation and Liberation

The formation of the DCHA salt is a reversible acid-base reaction. The dicyclohexylamine neutralizes the carboxylic acid of N3-L-Cit-OH. Before the amino acid can be used in a subsequent reaction, such as peptide coupling, the DCHA must be removed to liberate the free carboxylic acid.[2]

Salt_Formation_and_Liberation cluster_formation Salt Formation cluster_liberation Liberation of Free Acid N3_L_Cit_OH N3-L-Cit-OH (Free Acid) Salt N3-L-Cit-OH DCHA Salt (Crystalline Solid) N3_L_Cit_OH->Salt + DCHA DCHA Dicyclohexylamine (DCHA) Salt_lib N3-L-Cit-OH DCHA Salt Free_Acid_lib N3-L-Cit-OH (Free Acid, in organic phase) Salt_lib->Free_Acid_lib + Weak Acid DCHA_Salt_aq DCHA Salt (in aqueous phase) Salt_lib->DCHA_Salt_aq + Weak Acid Weak_Acid Weak Acid (e.g., KHSO4)

Diagram 1: Salt Formation and Liberation Workflow.

Experimental Protocols

General Procedure for Liberation of the Free Amino Acid from its DCHA Salt

This protocol outlines the typical procedure for removing the DCHA salt to yield the free acid of the N-protected amino acid, which is then ready for use in peptide synthesis or other reactions.

Materials:

  • N-protected amino acid DCHA salt (e.g., N3-L-Cit-OH DCHA)

  • Ethyl acetate (B1210297) (or other suitable organic solvent like diethyl ether)[5]

  • 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid[2][5]

  • Water (deionized)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the N-protected amino acid DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.[2]

  • Add an equal volume of 10% aqueous KHSO₄ solution to the separatory funnel.[5]

  • Shake the funnel vigorously for 1-2 minutes. The solid DCHA salt should dissolve as the dicyclohexylamine is protonated and partitions into the aqueous phase, leaving the free N-protected amino acid in the organic phase.[5] The pH of the lower, aqueous phase should be acidic (pH 2-3).[2]

  • Allow the layers to separate. Drain and discard the lower aqueous layer.[5]

  • Wash the organic layer with two additional portions of the 10% aqueous KHSO₄ solution to ensure complete removal of dicyclohexylamine.[5]

  • Wash the organic layer with water until the aqueous wash is neutral (pH ~7).[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain the free N-protected amino acid, which may be an oil or solid.[2][6]

Application in Synthesis: A Workflow Perspective

The DCHA salt of N3-L-Cit-OH is a key intermediate that ensures the quality of the starting material for complex synthetic procedures, such as the construction of peptidomimetic linkers for ADCs.[1] The overall workflow involves the initial synthesis and purification of the amino acid as its DCHA salt, followed by the liberation of the free acid just prior to its incorporation into the target molecule.

Synthesis_Workflow cluster_prep Reagent Preparation cluster_use Synthetic Application A Synthesis of N3-L-Cit-OH B Formation of DCHA Salt A->B C Purification (Recrystallization) B->C D Stable, Crystalline N3-L-Cit-OH DCHA Salt C->D E Liberation of Free Acid (as per protocol) D->E Use in Synthesis F Peptide Coupling or Click Chemistry Reaction E->F G Final Product (e.g., ADC Linker) F->G

Diagram 2: General workflow for utilizing DCHA salts in synthesis.

Conclusion

The use of dicyclohexylamine to form the DCHA salt of N3-L-Cit-OH is a critical and enabling strategy in synthetic chemistry. It addresses the inherent challenges of handling, purifying, and storing modified amino acids that are often non-crystalline.[4] By converting N3-L-Cit-OH into a stable, high-purity crystalline solid, the DCHA salt plays a pivotal role as a resolving and purifying agent.[4] This ensures the reliability and reproducibility of subsequent synthetic steps, which is of utmost importance in the development of high-value molecules such as therapeutic peptides and antibody-drug conjugates. The straightforward protocol for liberating the free acid allows for its on-demand use, making the DCHA salt an indispensable form for this valuable chemical building block.

References

An In-depth Technical Guide to N3-L-Cit-OH (DCHA): A Key Reagent in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized amino acid derivative crucial for the advancement of bioconjugation techniques, particularly in the construction of antibody-drug conjugates (ADCs). This document details its chemical structure, physicochemical properties, and its application in forming stable linkages through click chemistry.

Chemical Structure and Identification

N3-L-Cit-OH (DCHA) is the dicyclohexylamine (B1670486) (DCHA) salt of N-alpha-azido-L-citrulline. The core molecule, L-citrulline, is an alpha-amino acid. In N3-L-Cit-OH, the alpha-amino group is replaced by an azide (B81097) (-N3) functional group. The presence of dicyclohexylamine as a counter-ion forms a salt, which typically enhances the compound's stability and handling properties.

The systematic IUPAC name for the core molecule, N3-L-Cit-OH, is (2S)-2-azido-5-(carbamoylamino)pentanoic acid .

Chemical Structure of (2S)-2-azido-5-(carbamoylamino)pentanoic acid:

The DCHA salt is formed through the ionic interaction between the carboxylic acid group of the azido-citrulline and the basic secondary amine of dicyclohexylamine.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of L-Citrulline

PropertyValueReference
Molecular FormulaC6H13N3O3
Molecular Weight175.19 g/mol
Melting Point214 °C (decomposes)
Solubility in Water200 g/L at 20 °C
pKa (α-carboxylic acid)~2.4
pKa (α-amino group)~9.4

The introduction of the azide group and the formation of the DCHA salt will alter these properties. The molecular weight of the N3-L-Cit-OH moiety is approximately 201.18 g/mol , and the molecular weight of dicyclohexylamine is 181.32 g/mol , leading to a combined molecular weight for the salt of approximately 382.50 g/mol . The solubility is also expected to differ significantly.

Applications in Drug Development and Research

N3-L-Cit-OH (DCHA) is primarily utilized as a building block in the synthesis of complex biomolecules, most notably in the field of antibody-drug conjugates (ADCs). Its key feature is the terminal azide group, which serves as a handle for "click chemistry" reactions.

Role in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic payload via a chemical linker. N3-L-Cit-OH is incorporated into the linker structure. The citrulline component of the linker is often part of a dipeptide sequence, such as valine-citrulline (Val-Cit), which is designed to be cleaved by specific enzymes like cathepsins that are overexpressed in the tumor microenvironment. This enzymatic cleavage releases the cytotoxic payload at the target site, minimizing systemic toxicity.

The azide group on the N3-L-Cit-OH moiety allows for the attachment of the linker to the payload or the antibody using highly efficient and specific click chemistry reactions.

Experimental Protocols: Click Chemistry

The azide group of N3-L-Cit-OH readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole ring, covalently linking the citrulline-containing component to a molecule bearing an alkyne group.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the conjugation of an alkyne-modified molecule to N3-L-Cit-OH.

Materials:

  • N3-L-Cit-OH (DCHA)

  • Alkyne-functionalized molecule (e.g., a cytotoxic drug or a fluorescent probe)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper-chelating ligand

  • Appropriate solvent (e.g., DMSO, water, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N3-L-Cit-OH (after appropriate workup to remove the DCHA salt if necessary) in a suitable solvent.

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 in water.

    • Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

    • Prepare a stock solution of the copper ligand (THPTA or TBTA) in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel, combine the N3-L-Cit-OH solution and the alkyne-functionalized molecule solution.

    • Add the copper ligand solution to the mixture.

    • Add the CuSO4 solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Reaction Conditions:

    • The reaction is typically carried out at room temperature.

    • The reaction time can vary from a few minutes to several hours, depending on the specific reactants and concentrations.

    • The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques, such as reversed-phase HPLC.

Visualizations

Conceptual Workflow of N3-L-Cit-OH in ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Conjugation via Click Chemistry cluster_final_adc Final ADC Assembly N3_Cit N3-L-Cit-OH Linker_Core Val-Cit(N3) Linker Core N3_Cit->Linker_Core Val Valine Derivative Val->Linker_Core ADC_Intermediate Linker-Payload Conjugate Linker_Core->ADC_Intermediate CuAAC Alkyne_Payload Alkyne-Modified Payload Alkyne_Payload->ADC_Intermediate Click Reaction Final_ADC Antibody-Drug Conjugate (ADC) ADC_Intermediate->Final_ADC Conjugation Antibody Monoclonal Antibody Antibody->Final_ADC

Caption: Workflow for ADC synthesis using N3-L-Cit-OH.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Caption: The CuAAC click chemistry reaction mechanism.

This guide serves as a foundational resource for understanding the significance and application of N3-L-Cit-OH (DCHA) in modern biochemical research and pharmaceutical development. For specific experimental applications, further optimization of the provided protocols may be necessary.

An In-Depth Technical Guide to the Synthesis and Purification of N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N3-L-Cit-OH (DCHA), a valuable click chemistry reagent utilized in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers. The following sections detail the experimental protocols, present key quantitative data in a structured format, and visualize the process workflows for enhanced clarity.

Introduction

N3-L-Cit-OH, or Nω-azido-L-citrulline, is a non-proteinogenic amino acid containing a terminal azide (B81097) group. This functional group allows for its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, commonly known as "click chemistry." These highly efficient and specific reactions are instrumental in the development of complex bioconjugates, particularly in the field of antibody-drug conjugates where precise linker chemistry is paramount. The dicyclohexylamine (B1670486) (DCHA) salt form of N3-L-Cit-OH enhances its stability and handling properties as a solid crystalline material. This guide is based on established synthetic methodologies for analogous azido (B1232118) amino acids and general procedures for DCHA salt formation, primarily drawing from the protocols described in the supporting information of the work by Wei B, Gunzner-Toste J, et al. in the Journal of Medicinal Chemistry (2018).

Synthesis of N3-L-Cit-OH (DCHA)

The synthesis of N3-L-Cit-OH (DCHA) is a multi-step process that begins with the appropriately protected L-citrulline derivative, followed by the introduction of the azide functionality, deprotection, and finally, formation of the dicyclohexylamine salt.

Overall Synthesis Pathway

The logical flow of the synthesis is depicted in the diagram below.

Synthesis_Pathway A Fmoc-L-Citrulline B Intermediate (e.g., Nω-tosyl-Fmoc-L-Citrulline) A->B Activation of Ureido Group C Fmoc-Nω-azido-L-Citrulline B->C Azide Introduction (e.g., NaN3) D Nω-azido-L-Citrulline (N3-L-Cit-OH) C->D Fmoc Deprotection (e.g., Piperidine) E N3-L-Cit-OH (DCHA) D->E DCHA Salt Formation

Caption: Overall synthesis pathway for N3-L-Cit-OH (DCHA).
Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar azido amino acids and DCHA salt formation.

Step 1: Synthesis of Fmoc-Nω-azido-L-Citrulline

This step involves the conversion of the ureido group of Fmoc-L-Citrulline into an azide. A common strategy is to first activate the ureido nitrogen, for example, through tosylation, followed by nucleophilic substitution with sodium azide.

  • Materials: Fmoc-L-Citrulline, activating agent (e.g., p-toluenesulfonyl chloride), base (e.g., pyridine (B92270) or triethylamine), sodium azide, and appropriate solvents (e.g., dichloromethane, dimethylformamide).

  • Procedure:

    • Dissolve Fmoc-L-Citrulline in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the base, followed by the dropwise addition of the activating agent.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

    • Quench the reaction and perform an aqueous workup to isolate the activated intermediate.

    • Dissolve the intermediate in a polar aprotic solvent (e.g., DMF).

    • Add an excess of sodium azide and heat the reaction mixture (e.g., to 50-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure Fmoc-Nω-azido-L-Citrulline.

Step 2: Synthesis of Nω-azido-L-Citrulline (N3-L-Cit-OH)

This step involves the removal of the Fmoc protecting group.

  • Materials: Fmoc-Nω-azido-L-Citrulline, piperidine (B6355638), and dimethylformamide (DMF).

  • Procedure:

    • Dissolve Fmoc-Nω-azido-L-Citrulline in DMF.

    • Add a solution of piperidine in DMF (typically 20% v/v).

    • Stir the reaction mixture at room temperature for 1-2 hours, or until the deprotection is complete as indicated by TLC or LC-MS.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether) to remove the piperidine-dibenzofulvene adduct, followed by filtration to yield N3-L-Cit-OH.

Step 3: Formation of N3-L-Cit-OH (DCHA) Salt

This final step involves the formation of the dicyclohexylamine salt to improve the handling and stability of the product.

  • Materials: N3-L-Cit-OH, dicyclohexylamine (DCHA), and a suitable solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Procedure:

    • Dissolve the purified N3-L-Cit-OH in the chosen solvent.

    • Add one equivalent of dicyclohexylamine dropwise while stirring.

    • Stir the mixture at room temperature. The DCHA salt will typically precipitate out of the solution as a white solid.

    • Continue stirring for a few hours to ensure complete salt formation.

    • Collect the crystalline product by filtration.

    • Wash the solid with a small amount of cold solvent and dry under vacuum to yield the final N3-L-Cit-OH (DCHA) salt.

Purification and Characterization

Purification is a critical step to ensure the high quality of the final product required for applications in drug development.

Purification Workflow

The general workflow for the purification and quality control of N3-L-Cit-OH (DCHA) is outlined below.

Purification_Workflow A Crude N3-L-Cit-OH (DCHA) B Recrystallization A->B C Filtration and Washing B->C D Drying under Vacuum C->D E Characterization D->E F NMR (1H, 13C) Mass Spectrometry (ESI-MS) HPLC E->F

Caption: Purification and characterization workflow.
Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of N3-L-Cit-OH (DCHA). The values are estimates based on typical yields for analogous reactions.

ParameterExpected ValueMethod of Analysis
Synthesis
Yield (Step 1)60-80%Gravimetric
Yield (Step 2)>90%Gravimetric
Yield (Step 3)>95%Gravimetric
Overall Yield50-75%Gravimetric
Purification
Purity (post-recrystallization)>98%HPLC
Characterization
Molecular Weight (Free Acid)217.20 g/mol Mass Spectrometry
Molecular Weight (DCHA Salt)398.53 g/mol Mass Spectrometry
¹H NMRConsistent with structureNMR Spectroscopy
¹³C NMRConsistent with structureNMR Spectroscopy
Characterization

The identity and purity of the synthesized N3-L-Cit-OH (DCHA) should be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the final compound. The chemical shifts, multiplicities, and integration values should be consistent with the expected structure of Nω-azido-L-citrulline and the dicyclohexylammonium (B1228976) counterion.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of the N3-L-Cit-OH free acid.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final product should be assessed by reverse-phase HPLC. A high-purity product should exhibit a single major peak.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of N3-L-Cit-OH (DCHA). The provided experimental protocols, based on established chemical literature, offer a robust starting point for researchers in the field of bioconjugation and ADC development. Adherence to rigorous purification and characterization procedures is essential to ensure the quality and reliability of this important click chemistry reagent for its intended applications.

N3-L-Cit-OH (DCHA): A Technical Guide to its Mechanism and Application in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of N3-L-Cit-OH (DCHA), an azide-containing derivative of the non-proteinogenic amino acid L-citrulline (B1669108), and its application as a versatile reagent in click chemistry. We will explore its mechanism of action in both Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This guide will also cover its primary application in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs), the biological relevance of the L-citrulline core to cellular signaling pathways, detailed experimental protocols, and a summary of available quantitative data.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH (DCHA) is a specialized chemical reagent designed for bioconjugation via click chemistry.[1][2] It is a derivative of the amino acid L-citrulline, featuring a covalently attached azide (B81097) (-N3) group at the alpha-amino position. The molecule is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its crystallinity, stability, and ease of handling, as the free acid form may be an unstable oil.[3][4]

The key functional component of this reagent is the azide group, which allows it to readily participate in click chemistry reactions. This makes N3-L-Cit-OH a valuable building block in the synthesis of complex biomolecules, particularly in the development of antibody-drug conjugates (ADCs) where it can be incorporated into protease-cleavable peptide linkers.[5][6]

The Role of the DCHA Salt

N-protected amino acids are often challenging to purify and handle as free acids, sometimes existing as non-crystalline oils.[3] The formation of a dicyclohexylammonium (B1228976) (DCHA) salt is a common strategy to overcome this by inducing crystallization.[3][4]

Key advantages of the DCHA salt form include:

  • Enhanced Stability: The salt form is generally more stable for storage.

  • Improved Handling: Crystalline solids are easier to weigh and dispense accurately compared to oils or amorphous solids.[3]

  • Simplified Purification: Crystallization of the DCHA salt allows for effective removal of impurities.[3]

Before its use in peptide synthesis or conjugation reactions, the DCHA salt must be removed to liberate the free carboxylic acid. This is typically achieved by an acidification and liquid-liquid extraction procedure.[4]

Mechanism of Action in Click Chemistry

N3-L-Cit-OH is a versatile azide-containing building block that can be utilized in the two major forms of azide-alkyne cycloaddition click chemistry: the copper(I)-catalyzed reaction (CuAAC) and the strain-promoted, copper-free reaction (SPAAC).[1][7]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[8] This reaction is catalyzed by a Cu(I) species, which is typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate).[]

The proposed mechanism for the CuAAC reaction is as follows:

  • Formation of Copper-Acetylide: The Cu(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate.

  • Coordination of Azide: The azide group of N3-L-Cit-OH coordinates to the copper center.

  • Cycloaddition: A [3+2] cycloaddition reaction occurs between the coordinated azide and the acetylide to form a six-membered copper-containing intermediate.

  • Rearrangement and Protonolysis: This intermediate rearranges, and subsequent protonolysis releases the triazole product and regenerates the Cu(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Product N3_Cit N3-L-Cit-OH Triazole 1,4-Disubstituted Triazole N3_Cit->Triazole Alkyne Terminal Alkyne Alkyne->Triazole CuI Cu(I) CuI->Triazole Catalyzes

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity of the copper catalyst in biological systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[10] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts with an azide without the need for a metal catalyst.[1][7] The high ring strain of the cyclooctyne provides the driving force for the reaction.

The mechanism of SPAAC is a concerted [3+2] cycloaddition:

  • The azide group of N3-L-Cit-OH acts as a 1,3-dipole.

  • The strained triple bond of the cyclooctyne acts as the dipolarophile.

  • The azide and cyclooctyne undergo a concerted cycloaddition to form a stable triazole product.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product N3_Cit N3-L-Cit-OH Triazole Triazole Adduct N3_Cit->Triazole Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Triazole

Quantitative Data

Table 1: Comparison of CuAAC and SPAAC Reaction Characteristics

ParameterCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Generally faster (second-order rate constants typically 10² - 10⁴ M⁻¹s⁻¹)Generally slower (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹)
Biocompatibility Limited by copper cytotoxicityHigh, suitable for in vivo applications
Reactants Terminal Alkyne + AzideStrained Cyclooctyne + Azide
Catalyst Cu(I)None
Regioselectivity High (yields 1,4-isomer)Mixture of regioisomers (can be a single isomer with symmetric alkynes)

Table 2: Exemplary Second-Order Rate Constants for SPAAC with Azido-Amino Acids *

Azido-Amino AcidStrained AlkyneSolventRate Constant (k₂, M⁻¹s⁻¹)
Azido-Lysine containing peptideDBCOHBS buffer (pH 7.4)~0.34
Boc-protected azido-amino acidBCNMethanol~0.28
Fmoc-Azido-LysineBCNMethanol~0.037

*Data is for illustrative purposes and is based on a study of other azido-amino acids[11]; the reactivity of N3-L-Cit-OH is expected to be in a similar range.

Experimental Protocols

The following are generalized protocols that can be adapted for the use of N3-L-Cit-OH. It is crucial to first remove the DCHA salt to obtain the free acid form of N3-L-Cit-OH.

Protocol for Removal of DCHA Salt

This protocol is adapted from a general procedure for liberating N-protected amino acids from their DCHA salts.[4]

Materials:

  • N3-L-Cit-OH (DCHA)

  • Ethyl acetate (B1210297) (or other suitable organic solvent like tert-butyl methyl ether)

  • 10% Phosphoric acid

  • Water

  • Anhydrous sodium sulfate (B86663)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 1 part of N3-L-Cit-OH (DCHA) in 5-10 volumes of ethyl acetate.

  • Add 10% phosphoric acid dropwise with stirring until the solid completely dissolves and two clear phases are observed. The pH of the lower aqueous phase should be between 2 and 3.

  • Transfer the mixture to a separatory funnel and separate the aqueous phase.

  • Wash the organic phase once with 2 volumes of 10% phosphoric acid.

  • Extract the organic phase three times with 2 volumes of water. The pH of the final aqueous wash should be ≥4.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter off the drying agent and evaporate the solvent in vacuo to yield the free N3-L-Cit-OH, likely as an oil.

DCHA_Removal_Workflow Start N3-L-Cit-OH (DCHA) solid Suspend Suspend in Ethyl Acetate Start->Suspend Acidify Add 10% Phosphoric Acid (pH 2-3) Suspend->Acidify Extract1 Separate Aqueous Phase Acidify->Extract1 Wash Wash Organic Phase with 10% H3PO4 Extract1->Wash Extract2 Extract Organic Phase with Water (3x) Wash->Extract2 Dry Dry Organic Phase (Na2SO4) Extract2->Dry Evaporate Evaporate Solvent Dry->Evaporate End Free N3-L-Cit-OH (oil) Evaporate->End

General Protocol for CuAAC Bioconjugation

This protocol provides a general framework for conjugating the free N3-L-Cit-OH to a molecule containing a terminal alkyne.

Materials:

  • Free N3-L-Cit-OH

  • Alkyne-modified molecule (e.g., peptide, protein)

  • Copper(II) sulfate (CuSO₄) stock solution

  • Sodium ascorbate (B8700270) stock solution (freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand stock solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Degassing equipment (e.g., nitrogen or argon line)

Procedure:

  • Dissolve the alkyne-modified molecule and N3-L-Cit-OH in the reaction buffer.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • In a separate tube, premix the CuSO₄ and THPTA ligand solutions.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the premixed CuSO₄/ligand solution.

  • Continue to protect the reaction from oxygen by maintaining an inert atmosphere.

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).

  • Purify the conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove the catalyst and excess reagents.

General Protocol for SPAAC Bioconjugation

This protocol outlines the conjugation of free N3-L-Cit-OH to a molecule functionalized with a strained cyclooctyne (e.g., DBCO).

Materials:

  • Free N3-L-Cit-OH

  • DBCO-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the DBCO-functionalized molecule and N3-L-Cit-OH in the reaction buffer.

  • Mix the components thoroughly.

  • Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the concentration of reactants and the specific cyclooctyne used.

  • Monitor the reaction progress by LC-MS or another suitable method.

  • Purify the resulting conjugate using standard techniques such as chromatography or dialysis.

Applications in Drug Development

The primary application of N3-L-Cit-OH is in the construction of linkers for Antibody-Drug Conjugates (ADCs).[12][13] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[]

The linker plays a critical role in the stability and efficacy of an ADC.[2][] Peptide linkers containing citrulline, often in a valine-citrulline (Val-Cit) dipeptide sequence, are designed to be stable in the bloodstream but are susceptible to cleavage by lysosomal proteases, such as cathepsin B, which are abundant inside cancer cells.[3][5][6]

N3-L-Cit-OH can be incorporated into such a peptide linker using standard solid-phase peptide synthesis. The azide group then serves as a handle for attaching a cytotoxic payload that has been modified with an alkyne (for CuAAC) or a cyclooctyne (for SPAAC).

ADC_Concept Antibody Antibody ADC Antibody-Drug Conjugate Antibody->ADC Linker Linker (containing N3-L-Cit-OH) Click Click Chemistry (CuAAC or SPAAC) Linker->Click Payload Cytotoxic Payload (with alkyne) Payload->Click Click->ADC

Relevance to Signaling Pathways

While N3-L-Cit-OH itself is primarily a synthetic tool, the core L-citrulline molecule has significant biological roles and is involved in cellular signaling.

  • Nitric Oxide (NO) Signaling: L-citrulline is a key component of the nitric oxide cycle. It is recycled to L-arginine, the substrate for nitric oxide synthase (NOS) to produce nitric oxide (NO).[16][17] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.

  • PI3K/mTOR Pathway: Studies have shown that L-citrulline supplementation can impact protein synthesis and insulin (B600854) resistance through the mTOR and PI3K signaling pathways.[18][19]

The availability of an azido-functionalized version of L-citrulline opens up possibilities for creating chemical probes to study these pathways. For example, N3-L-Cit-OH could be incorporated into peptides or other molecules to track their uptake and localization in cells involved in NO or mTOR signaling.

Conclusion

N3-L-Cit-OH (DCHA) is a valuable and versatile reagent for researchers in drug development and chemical biology. Its azide functionality allows for robust and specific bioconjugation via both copper-catalyzed and strain-promoted click chemistry. Its primary application lies in the construction of sophisticated linkers for antibody-drug conjugates, leveraging the protease-sensitivity of citrulline-containing peptides. While quantitative kinetic data for this specific reagent remains proprietary or sparsely published, its reactivity can be inferred from similar azido-amino acids. The underlying biological relevance of the L-citrulline core in key signaling pathways further enhances its potential as a building block for novel chemical biology tools and targeted therapeutics. This guide provides a foundational understanding and practical protocols to facilitate the effective use of N3-L-Cit-OH in research and development.

References

N3-L-Cit-OH (DCHA): A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N3-L-Cit-OH (DCHA), an azido-derivative of L-Citrulline complexed with dicyclohexylamine (B1670486) (DCHA), is a valuable building block in bioconjugation and drug development, primarily utilized as a click chemistry reagent. Its solubility and stability are critical parameters for its effective application in synthetic and biological systems. This technical guide provides a comprehensive overview of the known and expected solubility and stability characteristics of N3-L-Cit-OH (DCHA), detailed experimental protocols for their evaluation, and visual workflows to aid in experimental design. While specific quantitative data for this compound is limited in publicly available literature, this guide consolidates information on related compounds and general principles for handling azido (B1232118) amino acids to provide a framework for its successful use.

Introduction

N3-L-Cit-OH, or (2S)-2-azido-5-(ureido)pentanoic acid, is a non-proteinogenic amino acid that incorporates an azide (B81097) moiety, rendering it a versatile tool for bioorthogonal chemistry. The dicyclohexylamine (DCHA) salt form is often supplied to enhance the compound's stability and improve its handling characteristics. The primary application of N3-L-Cit-OH (DCHA) lies in its ability to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, enabling the precise and efficient conjugation of molecules in complex biological environments. Understanding its solubility in various solvent systems and its stability under different experimental conditions is paramount for reproducible and reliable results in research and development.

Chemical Structure

chemical_structure cluster_citrulline N3-L-Citrulline cluster_dcha Dicyclohexylamine (DCHA) Cit Cit_N3 N3 Cit_CH CH Cit_N3->Cit_CH Cit_COOH COOH Cit_CH->Cit_COOH Cit_CH2_1 CH2 Cit_CH->Cit_CH2_1 DCHA_N NH Cit_COOH->DCHA_N Ionic Interaction Cit_CH2_2 CH2 Cit_CH2_1->Cit_CH2_2 Cit_CH2_3 CH2 Cit_CH2_2->Cit_CH2_3 Cit_NH NH Cit_CH2_3->Cit_NH Cit_CO C=O Cit_NH->Cit_CO Cit_NH2 NH2 Cit_CO->Cit_NH2 DCHA DCHA_H H DCHA_N->DCHA_H DCHA_C2 DCHA_N->DCHA_C2 DCHA_C1 DCHA_C1->DCHA_N

Caption: Chemical structure of N3-L-Cit-OH (DCHA) salt.

Solubility

Specific quantitative solubility data for N3-L-Cit-OH (DCHA) in various solvents is not extensively documented in peer-reviewed literature. However, based on the general properties of azido amino acids and their DCHA salts, a qualitative solubility profile can be inferred. The DCHA salt formation is a common strategy to improve the solubility and handling of polar compounds that may have poor solubility in common organic solvents.

Table 1: Expected Solubility Profile of N3-L-Cit-OH (DCHA)

Solvent ClassExamplesExpected SolubilityNotes
Polar Protic Water, Methanol, EthanolModerate to HighThe salt form enhances aqueous solubility. Solubility may be pH-dependent.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese are generally good solvents for polar organic molecules.
Ethers Tetrahydrofuran (THF), Diethyl etherLowExpected to have limited solubility due to the high polarity of the compound.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateMay show some solubility, but likely less than polar aprotic solvents.
Non-polar Hexanes, TolueneVery Low / InsolubleThe compound is too polar to be soluble in non-polar solvents.
Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of N3-L-Cit-OH (DCHA) is crucial for its application. The following gravimetric method is recommended.

solubility_protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_separation Separation cluster_analysis Analysis prep_compound Weigh N3-L-Cit-OH (DCHA) add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Prepare known volume of solvent prep_solvent->add_compound equilibrate Equilibrate at constant temperature (e.g., 25°C) with stirring add_compound->equilibrate check_saturation Ensure excess solid remains equilibrate->check_saturation centrifuge Centrifuge to pellet undissolved solid check_saturation->centrifuge filter Filter supernatant (0.2 µm filter) centrifuge->filter aliquot Take a precise aliquot of the saturated solution filter->aliquot evaporate Evaporate solvent to dryness aliquot->evaporate weigh Weigh the dried residue evaporate->weigh calculate Calculate solubility (mg/mL or mol/L) weigh->calculate

Caption: Workflow for solubility determination.

Methodology:

  • Preparation: Accurately weigh a sample of N3-L-Cit-OH (DCHA). Prepare a known volume of the desired solvent in a sealed vial.

  • Dissolution: Add an excess of the compound to the solvent to create a saturated solution.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Visually confirm that undissolved solid remains.

  • Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.

  • Analysis:

    • Take a precise volume of the clear, saturated filtrate.

    • Evaporate the solvent completely under vacuum or a gentle stream of nitrogen.

    • Accurately weigh the dried residue.

    • Calculate the solubility in mg/mL or mol/L.

  • Replicates: Perform the experiment in triplicate to ensure accuracy and precision.

Stability

The stability of N3-L-Cit-OH (DCHA) is a critical factor for its storage and use in chemical reactions. The primary points of potential degradation are the azido group and the hydrolysis of the ureido or carboxylic acid functionalities. The DCHA salt is expected to confer greater stability compared to the free acid.

Table 2: Expected Stability Profile of N3-L-Cit-OH (DCHA)

ConditionExpected StabilityPotential Degradation PathwayNotes
pH Stable at neutral to slightly acidic pH.Hydrolysis of the ureido group at strongly acidic or basic pH.The azido group is generally stable across a wide pH range.
Temperature Stable at room temperature for short periods. Long-term storage at -20°C is recommended.Thermal decomposition of the azido group at elevated temperatures.Avoid high temperatures, especially in the presence of catalysts.
Light Generally stable, but protection from UV light is recommended.Photolytic decomposition of the azido group.Store in amber vials or in the dark.
Reducing Agents Unstable.Reduction of the azide to an amine (e.g., by DTT, TCEP, or phosphines).This reactivity is also a feature for specific chemical transformations.
Oxidizing Agents Generally stable to mild oxidizing agents.Strong oxidizing agents may affect the molecule.Compatibility should be tested for specific applications.
Experimental Protocol for Stability Assessment

A stability-indicating HPLC method is the preferred approach to assess the stability of N3-L-Cit-OH (DCHA) under various stress conditions.

stability_protocol cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare stock solution of N3-L-Cit-OH (DCHA) aliquot_samples Aliquot into separate vials prep_solution->aliquot_samples stress_ph Adjust pH (e.g., pH 2, 7, 12) aliquot_samples->stress_ph stress_temp Incubate at different temperatures (e.g., 4°C, 25°C, 40°C) aliquot_samples->stress_temp stress_light Expose to light (UV and visible) aliquot_samples->stress_light stress_redox Add reducing/oxidizing agents aliquot_samples->stress_redox sample_timepoint Sample at various time points (e.g., 0, 24, 48, 72 hours) stress_ph->sample_timepoint stress_temp->sample_timepoint stress_light->sample_timepoint stress_redox->sample_timepoint hplc_analysis Analyze by HPLC-UV/MS sample_timepoint->hplc_analysis quantify Quantify remaining parent compound and identify degradation products hplc_analysis->quantify

Caption: Workflow for stability assessment.

Methodology:

  • Method Development: Develop a reverse-phase HPLC method capable of separating N3-L-Cit-OH (DCHA) from its potential degradation products. A C18 column with a gradient of water and acetonitrile (B52724) containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point. Detection can be performed using UV (e.g., at 210 nm) and mass spectrometry (MS) for identification of degradation products.

  • Sample Preparation: Prepare a stock solution of N3-L-Cit-OH (DCHA) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions: Aliquot the stock solution into several vials and subject them to various stress conditions:

    • pH: Adjust the pH of the solutions to acidic (e.g., pH 2 with HCl), neutral (pH 7), and basic (e.g., pH 12 with NaOH) conditions.

    • Temperature: Incubate solutions at different temperatures (e.g., 4°C, 25°C, and an elevated temperature like 40°C or 60°C).

    • Light: Expose a solution to a photostability chamber with controlled light exposure (UV and visible). A control sample should be wrapped in aluminum foil.

    • Redox: Treat solutions with a reducing agent (e.g., dithiothreitol) and an oxidizing agent (e.g., hydrogen peroxide).

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each stress condition.

  • Analysis: Analyze the samples by the developed HPLC-UV/MS method.

  • Data Interpretation:

    • Quantify the peak area of the parent compound at each time point to determine the degradation rate.

    • Analyze the mass spectra of any new peaks to identify potential degradation products.

Signaling Pathways and Applications

N3-L-Cit-OH (DCHA) itself is not directly involved in signaling pathways. However, its utility lies in the ability to label and study biomolecules that are part of such pathways. For example, it can be incorporated into peptides or other molecules that target specific enzymes or receptors. The azide group then allows for the attachment of reporter molecules (e.g., fluorophores, biotin) via click chemistry, enabling the visualization and tracking of the labeled molecule.

application_workflow cluster_synthesis Synthesis of Labeled Probe cluster_incubation Biological System Interaction cluster_click Click Chemistry Ligation cluster_detection Detection and Analysis synthesis Synthesize a bioactive molecule (e.g., peptide inhibitor) containing N3-L-Cit-OH incubation Incubate the azido-probe with cells or lysate synthesis->incubation binding Probe binds to its biological target incubation->binding click_reaction Add an alkyne-reporter (e.g., alkyne-fluorophore) binding->click_reaction ligation Covalent ligation of reporter to the probe click_reaction->ligation detection Detect the labeled target (e.g., via fluorescence microscopy, Western blot, or mass spectrometry) ligation->detection analysis Analyze the signaling pathway detection->analysis

Caption: General workflow for using N3-L-Cit-OH in biological studies.

Conclusion

An In-depth Technical Guide to N3-L-Cit-OH (DCHA) for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized amino acid derivative employed in the field of bioconjugation. Tailored for professionals in drug development and scientific research, this document outlines the core principles, experimental considerations, and practical applications of this versatile reagent.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH (DCHA) is a non-standard amino acid, L-Citrulline, that has been chemically modified to incorporate an azide (B81097) (-N3) functional group. It is supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which enhances its stability and handling properties. The primary application of N3-L-Cit-OH (DCHA) is in the construction of peptidomimetic linkers, particularly for the development of Antibody-Drug Conjugates (ADCs).[1]

The key feature of this molecule is the azide group, which serves as a chemical handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and specific. This allows for the precise and stable covalent attachment of N3-L-Cit-OH to other molecules containing a complementary reactive group, such as an alkyne.

Chemical Properties and Data Presentation

PropertyDescriptionValue
Compound Name N3-L-Citrulline-OH dicyclohexylamine salt-
Synonyms Azido-L-Citrulline DCHA-
Core Moiety L-CitrullineC6H13N3O3
Molecular Weight (L-Citrulline) -175.19 g/mol [2]
Functional Group Azide (-N3)-
Counter-ion Dicyclohexylamine (DCHA)C12H23N
Molecular Weight (DCHA) -181.32 g/mol
Appearance Typically a white to off-white solidSupplier dependent
Storage Conditions Store at 2-8°C, protected from moisture-

Role in Bioconjugation: Click Chemistry

N3-L-Cit-OH (DCHA) is a reagent for "click chemistry," specifically for azide-alkyne cycloaddition reactions. These reactions are favored in bioconjugation due to their high efficiency, selectivity, and biocompatibility. The azide group on the L-Citrulline backbone can react with an alkyne-functionalized molecule to form a stable triazole linkage.

This reagent is compatible with the two primary forms of azide-alkyne click chemistry:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by Cu(I) ions. It is widely used for in vitro conjugations.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with the azide. The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living systems.[1]

The choice between CuAAC and SPAAC depends on the specific application, particularly the sensitivity of the biomolecules to copper.

Experimental Workflows and Protocols

Detailed experimental protocols for N3-L-Cit-OH (DCHA) are not widely published. However, based on established principles of click chemistry, the following sections provide representative workflows and methodologies.

General Workflow for Bioconjugation

The logical flow for utilizing N3-L-Cit-OH (DCHA) in a typical bioconjugation experiment, such as the synthesis of an Antibody-Drug Conjugate (ADC) linker, is depicted below.

Bioconjugation_Workflow cluster_pre Linker Synthesis cluster_post Conjugation & Finalization A 1. Reagent Preparation (N3-L-Cit-OH) B 2. Activation (Free Acid Formation) A->B C 3. Peptide Synthesis (Linker Assembly) B->C D 4. Click Chemistry (Conjugation to Payload) C->D Azide-functionalized linker E 5. Purification & Analysis (Final Conjugate) D->E

General workflow for using N3-L-Cit-OH (DCHA) in bioconjugation.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-functionalized molecule (like a peptide linker containing N3-L-Cit-OH) to an alkyne-containing payload.

Materials:

  • Azide-functionalized linker (e.g., peptide-N3)

  • Alkyne-functionalized payload (e.g., drug-alkyne)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • DMSO (for dissolving reagents)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized linker and alkyne-functionalized payload in the reaction buffer to the desired concentrations.

    • Prepare stock solutions of CuSO4 (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water, freshly prepared), and TBTA (e.g., 50 mM in DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized linker and alkyne-functionalized payload.

    • Add the TBTA solution to the reaction mixture.

    • Add the CuSO4 solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

  • Purification:

    • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, reversed-phase HPLC, or affinity chromatography, to remove excess reagents and byproducts.

  • Analysis:

    • Characterize the final conjugate by methods such as mass spectrometry and SDS-PAGE (for protein conjugates).

CuAAC_Protocol start Start prep Prepare Azide & Alkyne Reagents in Buffer start->prep mix Combine Reagents in Reaction Vessel prep->mix add_ligand Add Cu(I) Stabilizing Ligand (e.g., TBTA) mix->add_ligand add_cu Add CuSO4 add_ligand->add_cu add_asc Add Sodium Ascorbate to Initiate Reaction add_cu->add_asc incubate Incubate at Room Temp (1-4 hours) add_asc->incubate purify Purify Conjugate (e.g., HPLC, SEC) incubate->purify analyze Analyze Final Product (e.g., MS, SDS-PAGE) purify->analyze end End analyze->end

Step-by-step workflow for a CuAAC reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol provides a general method for the copper-free conjugation of an azide-functionalized molecule with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Azide-functionalized linker (e.g., peptide-N3)

  • Strained alkyne-functionalized payload (e.g., DBCO-drug)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • DMSO (for dissolving reagents, if necessary)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-functionalized linker in the reaction buffer.

    • Prepare a stock solution of the strained alkyne-functionalized payload in an appropriate solvent (e.g., DMSO).

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized linker with the strained alkyne-functionalized payload. A molar excess of the alkyne component is often used.

  • Incubation:

    • Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne. Monitor the reaction progress by LC-MS or HPLC.

  • Purification:

    • Purify the conjugate using a suitable technique to remove unreacted starting materials.

  • Analysis:

    • Characterize the purified conjugate using appropriate analytical methods.

SPAAC_Protocol start Start prep_azide Prepare Azide Reagent in Buffer start->prep_azide prep_alkyne Prepare Strained Alkyne Reagent (e.g., in DMSO) start->prep_alkyne combine Combine Azide and Strained Alkyne prep_azide->combine prep_alkyne->combine incubate Incubate at Room Temp or 37°C (1-24 hours) combine->incubate purify Purify Conjugate incubate->purify analyze Analyze Final Product purify->analyze end End analyze->end

Step-by-step workflow for a SPAAC reaction.

Applications in Drug Development

The primary application of N3-L-Cit-OH (DCHA) is in the construction of linkers for Antibody-Drug Conjugates (ADCs). In this context, the L-Citrulline residue can be part of a dipeptide linker (e.g., Val-Cit) that is designed to be cleaved by lysosomal proteases, such as cathepsin B, upon internalization of the ADC into a target cancer cell. The azide functionality allows for the attachment of a cytotoxic drug payload via click chemistry.

The use of N3-L-Cit-OH in ADC linkers offers several advantages:

  • Site-Specific Conjugation: Click chemistry enables precise control over the location of drug attachment.

  • Linker Stability: The resulting triazole linkage is highly stable in circulation.

  • Controlled Drug Release: The incorporation of a cleavable dipeptide allows for the targeted release of the cytotoxic payload within the tumor cell, minimizing off-target toxicity.

Conclusion

N3-L-Cit-OH (DCHA) is a valuable tool for researchers and drug developers engaged in bioconjugation. Its azide functionality provides a versatile handle for the highly efficient and specific reactions of click chemistry. While detailed, compound-specific quantitative data and protocols are not extensively available in the public domain, the established principles of CuAAC and SPAAC provide a solid foundation for its successful implementation in the synthesis of complex biomolecules, particularly in the promising field of antibody-drug conjugates. For precise experimental parameters, it is always recommended to consult the supplier's documentation and perform small-scale optimization experiments.

References

The Azide Group in Peptide Synthesis: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the azide (B81097) functional group into peptides has become a cornerstone of modern chemical biology and drug development. This versatile and bioorthogonal handle enables a wide range of applications, from the creation of complex peptide architectures to the site-specific modification of proteins and the development of novel therapeutics. This technical guide provides an in-depth overview of the core principles, experimental protocols, and key considerations for utilizing the azide group in peptide synthesis.

The Role and Advantages of the Azide Group in Peptide Synthesis

The azide group (–N₃) is a compact, non-native functional group that is largely inert to the common reagents and conditions used in standard solid-phase peptide synthesis (SPPS).[1] This stability makes it an ideal "bioorthogonal handle," a chemical moiety that can be selectively manipulated in a complex biological environment without interfering with native biochemical processes.[1]

The primary applications of the azide group in peptide synthesis revolve around two powerful ligation chemistries:

  • Azide-Alkyne Cycloaddition ("Click Chemistry"): This refers to a set of reactions that join an azide with an alkyne to form a stable triazole ring.[2] The most prominent examples are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2] These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for bioconjugation.[2]

  • Staudinger Ligation: This reaction forms a native amide bond between a phosphinothioester and an azide, offering a traceless method for ligating peptide fragments.[3][4] This approach is particularly valuable for the total synthesis of proteins where the introduction of non-native linkers is undesirable.[3]

Key Advantages of Using the Azide Group:

  • Bioorthogonality: The azide group does not react with naturally occurring functional groups found in peptides and proteins, ensuring high specificity in ligation reactions.[1]

  • Stability: Azides are stable to the conditions of Fmoc-based solid-phase peptide synthesis, including repeated cycles of piperidine (B6355638) treatment for Fmoc deprotection and acidic cleavage from the resin (with appropriate scavenger selection).[5]

  • Versatility: The azide group can participate in a variety of highly efficient and specific chemical transformations, enabling diverse applications such as peptide cyclization, labeling with fluorophores or radiotracers, and conjugation to other molecules like drugs, carbohydrates, or nucleic acids.[1][6]

  • Minimal steric perturbation: The small size of the azide group minimizes potential interference with peptide folding and biological activity.

Synthesis and Incorporation of Azido (B1232118) Amino Acids

The foundation of azide-based peptide chemistry lies in the synthesis of amino acid building blocks containing the azide functionality. These can be either commercially procured or synthesized in the laboratory.

Synthesis of Fmoc-Protected Azido Amino Acids

A common and efficient method for synthesizing Fmoc-protected azido amino acids, such as Fmoc-L-azidoalanine and Fmoc-L-azidohomoalanine, involves a two-step process starting from readily available Fmoc-protected asparagine and glutamine, respectively.[7][8] This method proceeds via a Hofmann rearrangement followed by a diazo-transfer reaction.[7]

Table 1: Summary of Yields for the Synthesis of Fmoc-Protected Azido Amino Acids [7]

Starting MaterialIntermediate AmineFinal Azido Amino AcidOverall Yield (%)
Fmoc-Asn-OHFmoc-Dap-OHFmoc-Ala(N₃)-OH62-75
Fmoc-Gln-OHFmoc-Dab-OHFmoc-Aha-OH65-74
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized, Fmoc-protected azido amino acids can be incorporated into peptide sequences using standard Fmoc-SPPS protocols.[1] The coupling reactions are typically performed using common activating agents such as HBTU or HATU.

Key Bioorthogonal Reactions of Azide-Containing Peptides

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regiospecific reaction that forms a 1,4-disubstituted 1,2,3-triazole.[2] It is widely used for a variety of bioconjugation applications due to its high yields and compatibility with aqueous environments.[2]

Table 2: Reported Yields for CuAAC Reactions on Peptides

Peptide SystemReaction ConditionsYield (%)Reference
Intermolecular peptide-peptide conjugationCuSO₄, Sodium Ascorbate, DMF>95[6]
Intramolecular cyclizationCuSO₄, Sodium Ascorbate, DMF83[6]
Peptide-polymer conjugationCuSO₄, Sodium Ascorbate, DMF, Microwave43[9]
On-bead cyclizationCuI, DIEA79[10]
On-bead cyclization with polynuclear Cu catalyst[Cu₄I₄(pip)₄]~89[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free alternative to CuAAC that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react readily with azides without the need for a catalyst.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[2] However, the reaction kinetics of SPAAC are generally slower than those of CuAAC.[11]

Table 3: Second-Order Rate Constants for SPAAC Reactions

ReactantsRate Constant (M⁻¹s⁻¹)Reference
Rho S144azF with Alexa488-DIBO62 ± 12[12]
p-azidomethyl-L-phenylalanine (pAMF) with DBCO-PEG7-fold higher than p-azido-L-phenylalanine (pAzF)[13]
Staudinger Ligation

The Staudinger ligation provides a powerful method for forming a native amide bond between a C-terminal peptide phosphinothioester and an N-terminal peptide azide.[3] This reaction proceeds through an iminophosphorane intermediate and, importantly, leaves no residual atoms from the reacting functional groups in the final ligated product.[3][4]

Table 4: Reported Yields for Staudinger Ligation of Peptides

Reacting PeptidesLigation ConditionsYield (%)Reference
Ac-Gly-SCH₂PPh₂ + N₃-Gly-NHBnTHF/H₂O (3:1)High[14]
Model peptide thioester + azido-glycine derivativeTHF/H₂O (3:1)35[4]

Experimental Protocols

Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N₃)-OH] from Fmoc-Asn-OH

This protocol is adapted from Lau, Y. H., & Spring, D. R. (2011).[7]

Step 1: Hofmann Rearrangement to form Fmoc-Dap-OH

  • Dissolve Fmoc-Asn-OH (1 equivalent) in a 2:1 mixture of DMF and water.

  • Add pyridine (B92270) (1 equivalent) to the solution.

  • Add [Bis(trifluoroacetoxy)iodo]benzene (1.1 equivalents) and stir the reaction mixture for 14 hours at room temperature.

  • Isolate the product, Fmoc-Dap-OH, by filtration.

Step 2: Diazo-Transfer to form Fmoc-Ala(N₃)-OH

  • Suspend the Fmoc-Dap-OH from Step 1 in a biphasic solvent mixture of water, methanol, and dichloromethane (B109758) (1:1:1).

  • Add imidazole-1-sulfonyl azide hydrochloride (1.5 equivalents) and potassium carbonate to adjust the pH to 9.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Perform an aqueous workup to isolate the final product, Fmoc-Ala(N₃)-OH, which is typically >98% pure.

Synthesis_of_Fmoc_Azidoalanine Fmoc_Asn Fmoc-Asn-OH Hofmann Hofmann Rearrangement Fmoc_Asn->Hofmann [Bis(trifluoroacetoxy)iodo]benzene, Pyridine, DMF/H₂O Fmoc_Dap Fmoc-Dap-OH Hofmann->Fmoc_Dap Diazo Diazo-Transfer Fmoc_Dap->Diazo Imidazole-1-sulfonyl azide HCl, K₂CO₃, H₂O/MeOH/CH₂Cl₂ Fmoc_Azido_Ala Fmoc-Ala(N₃)-OH Diazo->Fmoc_Azido_Ala SPPS_Workflow_with_Azide cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Cleavage and Deprotection cluster_Purification Purification and Analysis Resin Resin Attach_AA1 Attach First Fmoc-AA-OH Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Attach_AA1->Deprotection1 Coupling Couple Fmoc-Azido-AA-OH Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Elongation Continue Elongation Deprotection2->Elongation Completed_Peptide Resin-Bound Azide-Peptide Elongation->Completed_Peptide Cleavage Cleavage from Resin (TFA/TIS/H₂O) Completed_Peptide->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude Azide-Peptide Precipitation->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Azide-Peptide HPLC->Pure_Peptide Analysis Mass Spectrometry (LC-MS, MALDI-TOF) Pure_Peptide->Analysis CuAAC_Workflow Azide_Peptide Azide-Containing Peptide Mix Mix Reactants in Buffer Azide_Peptide->Mix Alkyne_Molecule Alkyne-Modified Molecule (e.g., Fluorophore, Drug) Alkyne_Molecule->Mix Add_Catalyst Add Cu(I) Catalyst (CuSO₄ + NaAscorbate + Ligand) Mix->Add_Catalyst Reaction Incubate at RT (1-4 hours) Add_Catalyst->Reaction Purification Purify by RP-HPLC Reaction->Purification Final_Product Triazole-Linked Peptide Conjugate Purification->Final_Product

References

An In-depth Technical Guide on the Safety and Handling of N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. A specific Safety Data Sheet (SDS) for N3-L-Cit-OH (DCHA) was not publicly available at the time of writing. The safety and handling guidelines provided herein are compiled from data on structurally related compounds, including organic azides and dicyclohexylamine (B1670486) (DCHA). It is imperative to consult the official SDS provided by the supplier before handling this compound and to conduct a thorough risk assessment.

Introduction

N3-L-Cit-OH (DCHA), with CAS Number 2737202-65-0, is a specialized chemical reagent used in bioconjugation and drug development.[1][2][3] It is an azide-containing derivative of the amino acid L-Citrulline, supplied as a dicyclohexylamine (DCHA) salt. Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions, enabling the precise covalent ligation of molecules.[1][2][3][4] This makes it a valuable tool for creating peptidomimetic antibody-drug conjugate (ADC) linkers and for the site-specific modification of peptides and proteins.[1][2][3]

The structure of N3-L-Cit-OH (DCHA) incorporates two key components that dictate its reactivity and safety profile: the organic azide (B81097) group and the dicyclohexylamine counter-ion. Understanding the hazards associated with each is crucial for safe handling.

Physicochemical Properties

Specific quantitative data for N3-L-Cit-OH (DCHA) is limited. The following table summarizes available information and data for related compounds.

PropertyValueSource/Analogue
Chemical Name N3-L-Citrulline dicyclohexylamine saltSupplier Information
CAS Number 2737202-65-0[1][2][3]
Molecular Formula C18H36N4O3 (as free base and DCHA)Inferred
SMILES NC(NCCC--INVALID-LINK--N=[N+]=[N-])=O.C1(CCCCC1)NC2CCCCC2[1][2][3]
Appearance Likely a white to off-white solidAnalogue: L-Citrulline, DCHA salts[5]
Solubility Expected to be soluble in organic solvents like DMSO and DMFGeneral knowledge of similar compounds
Storage Temperature Room temperature in the continental US; may vary elsewhere.[1][2][3]

Safety and Hazard Information

The primary hazards of N3-L-Cit-OH (DCHA) stem from its organic azide functionality and the dicyclohexylamine salt.

3.1. Hazards Associated with Organic Azides

Organic azides are energetic compounds and should be handled with caution. Key risks include:

  • Explosion Hazard: Azides can be explosive, especially when heated, subjected to shock, or in the presence of certain metals (e.g., copper, lead, mercury) which can form highly explosive metal azides.

  • Toxicity: Azide compounds are generally toxic.

3.2. Hazards Associated with Dicyclohexylamine (DCHA)

Dicyclohexylamine is a corrosive substance with the following hazards:

  • Corrosivity: Causes severe skin burns and eye damage.

  • Toxicity: Harmful if swallowed or inhaled.

3.3. GHS Hazard Classification (Inferred)

A definitive GHS classification is not available. Based on its components, the compound should be treated as possessing the following hazards:

Hazard ClassCategory
Acute Toxicity, OralCategory 4 (DCHA)
Skin Corrosion/IrritationCategory 1B (DCHA)
Serious Eye Damage/Eye IrritationCategory 1 (DCHA)
Specific Target Organ Toxicity – Single Exposure (Respiratory Irritation)Category 3 (DCHA)
Hazardous to the Aquatic Environment, Acute HazardCategory 1 (DCHA)
Hazardous to the Aquatic Environment, Long-term HazardCategory 1 (DCHA)

3.4. Personal Protective Equipment (PPE)

When handling N3-L-Cit-OH (DCHA), the following PPE is mandatory:

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dusts are generated, a NIOSH-approved respirator with a particulate filter may be necessary.

Handling and Storage

  • Handling:

    • Handle in a well-ventilated chemical fume hood.

    • Avoid generating dust.

    • Prevent contact with skin, eyes, and clothing.

    • Keep away from heat, sparks, and open flames.

    • Avoid contact with strong acids and oxidizing agents.

    • Use non-sparking tools.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Store away from incompatible materials such as strong acids, oxidizing agents, and metals.

    • The recommended storage condition is at room temperature for shipping in the continental US, but this may vary. Always refer to the supplier's certificate of analysis for specific storage instructions.[1][2][3]

Experimental Protocols

N3-L-Cit-OH (DCHA) is primarily used in CuAAC click chemistry reactions. The following is a general protocol for the modification of a peptide or protein with an alkyne-containing molecule. This is a representative protocol and must be optimized for specific applications.

5.1. Materials and Reagents

  • N3-L-Cit-OH (DCHA)

  • Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or another peptide)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., DMSO, DMF, or aqueous buffer)

  • Purification system (e.g., HPLC)

5.2. General Procedure for CuAAC Reaction

  • Preparation of Stock Solutions:

    • Prepare a stock solution of N3-L-Cit-OH (DCHA) in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of the alkyne-functionalized molecule, CuSO4, sodium ascorbate, and the copper ligand.

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule in the chosen solvent system.

    • Add the N3-L-Cit-OH (DCHA) solution.

    • Add the copper ligand solution, followed by the CuSO4 solution.

  • Initiation of Reaction:

    • Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubation:

    • Allow the reaction to proceed at room temperature for a specified time (typically 1-4 hours), with stirring. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Purification:

    • Once the reaction is complete, purify the desired product using a suitable method, such as reverse-phase HPLC.

Visualizations

6.1. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving N3-L-Cit-OH (DCHA).

CuAAC_Mechanism General Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Azide N3-L-Cit-OH Cu_Alkyne Copper-Acetylide Intermediate Azide->Cu_Alkyne Cycloaddition Alkyne Alkyne-Molecule Cu_I Cu(I) Alkyne->Cu_I Forms Cu_II Cu(II)SO4 Cu_II->Cu_I Na_Ascorbate Sodium Ascorbate Na_Ascorbate->Cu_II Reduction Cu_I->Cu_Alkyne Triazole 1,4-Disubstituted Triazole Product Cu_Alkyne->Triazole Releases

Caption: Mechanism of the CuAAC click chemistry reaction.

Experimental_Workflow General Experimental Workflow for Peptide Modification Start Start Prep_Stocks Prepare Stock Solutions (N3-L-Cit-OH, Alkyne, CuSO4, Ligand, Ascorbate) Start->Prep_Stocks Mix_Reactants Mix Alkyne-Peptide, N3-L-Cit-OH, Ligand, and CuSO4 Prep_Stocks->Mix_Reactants Initiate Add Sodium Ascorbate to Initiate Reaction Mix_Reactants->Initiate Incubate Incubate at Room Temperature Initiate->Incubate Monitor Monitor Reaction Progress (LC-MS) Incubate->Monitor Purify Purify Product (HPLC) Monitor->Purify Reaction Complete Analyze Characterize Final Product Purify->Analyze End End Analyze->End

Caption: Workflow for peptide modification using N3-L-Cit-OH (DCHA).

References

A Technical Guide to N3-L-Cit-OH (DCHA) for Advanced Research in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized chemical reagent crucial for the development of advanced therapeutics, particularly in the realm of Antibody-Drug Conjugates (ADCs). This document details its commercial availability, key technical data, experimental applications, and the biochemical pathways it influences.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH, supplied as a dicyclohexylammonium (B1228976) (DCHA) salt, is an azide-containing derivative of the non-proteinogenic amino acid L-citrulline. Its primary application in biomedical research is as a critical building block for the synthesis of peptidomimetic linkers used in ADCs.[1] The azide (B81097) group serves as a chemical handle for bioorthogonal "click chemistry" reactions, allowing for the precise and stable conjugation of the linker to a payload or a targeting moiety.[1]

The citrulline component of the molecule plays a vital role in the linker's biological function. Linkers incorporating a valine-citrulline (Val-Cit) dipeptide sequence are designed to be stable in systemic circulation but are susceptible to cleavage by specific lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage mechanism ensures the controlled release of a cytotoxic payload directly within cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.

Commercial Suppliers and Technical Data

N3-L-Cit-OH (DCHA) is a specialized reagent available from a limited number of chemical suppliers. MedchemExpress (MCE) is a confirmed commercial source for this compound.

Table 1: Commercial Supplier Information

SupplierProduct NameCatalog Number
MedchemExpress (MCE)N3-L-Cit-OH (DCHA)HY-151709A

Table 2: Technical Data for N3-L-Cit-OH (DCHA)

PropertyValueSource
Chemical Name N3-L-Citrulline dicyclohexylammonium saltMCE
Molecular Formula C₁₈H₃₆N₆O₃Inferred
Molecular Weight 400.52 g/mol (as DCHA salt)Inferred
Appearance White to off-white solidTypical
Purity ≥98% (by HPLC)Typical
Solubility Soluble in DMSO and DMFTypical
Storage Conditions Powder: -20°C for 1 year, 4°C for 6 months. In solvent: -80°C for 6 months, -20°C for 1 month.MCE
Primary Application Click chemistry reagent for ADC linker synthesis[1]

Note: Some data points are inferred or represent typical values for such compounds in the absence of a detailed public data sheet.

Mechanism of Action in Antibody-Drug Conjugates

The strategic incorporation of N3-L-Cit-OH into an ADC linker facilitates a sophisticated drug delivery mechanism. The following diagram illustrates the pathway from systemic circulation to intracellular payload release.

ADC_Mechanism Figure 1: Mechanism of Action of a Citrulline-Containing ADC cluster_bloodstream Systemic Circulation cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) (Stable Linker) Receptor Tumor-Specific Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Formation Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Caption: ADC binds to a tumor cell, is internalized, and releases its payload upon linker cleavage in the lysosome.

Experimental Protocols

The use of N3-L-Cit-OH (DCHA) is central to the synthesis of azide-functionalized linkers and their subsequent conjugation to antibodies. The following protocols provide a detailed methodology for these key experiments.

Synthesis of an Azide-Functionalized Val-Cit-PABC Linker

This protocol describes the solid-phase peptide synthesis (SPPS) of a linker containing N3-L-Cit, valine, and a self-immolative p-aminobenzyl carbamate (B1207046) (PABC) spacer.

Workflow Diagram:

SPPS_Workflow Figure 2: Workflow for Solid-Phase Linker Synthesis Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Deprotection1 2. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection1 Cit_Coupling 3. N3-L-Cit-OH Coupling (HBTU/HOBt/DIPEA in DMF) Fmoc_Deprotection1->Cit_Coupling Wash1 Wash Steps (DMF, DCM) Cit_Coupling->Wash1 Fmoc_Deprotection2 4. Fmoc Deprotection Wash1->Fmoc_Deprotection2 Val_Coupling 5. Fmoc-Val-OH Coupling Fmoc_Deprotection2->Val_Coupling Wash2 Wash Steps Val_Coupling->Wash2 PABC_Coupling 6. PABC Moiety Coupling Wash2->PABC_Coupling Cleavage 7. Cleavage & Deprotection (e.g., TFA cocktail) PABC_Coupling->Cleavage Purification 8. HPLC Purification Cleavage->Purification

Caption: Stepwise process for building the azide-linker on a solid support resin.

Methodology:

  • Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM).

  • N3-L-Cit-OH Coupling:

    • In a separate vial, dissolve N3-L-Cit-OH (DCHA) (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the mixture.

    • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Valine Coupling: Repeat the Fmoc deprotection step. Couple Fmoc-Val-OH using the same coupling procedure as in step 3.

  • PABC Spacer Addition: After deprotection of the valine residue, couple the PABC moiety (e.g., Fmoc-PABC-PNP) to the N-terminus.

  • Cleavage and Deprotection: Cleave the linker from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Purification: Precipitate the crude linker in cold diethyl ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., DMSO/water). Purify the azide-functionalized linker by reverse-phase high-performance liquid chromatography (RP-HPLC).

Antibody-Drug Conjugation via SPAAC

This protocol details the conjugation of the azide-functionalized linker to a monoclonal antibody (mAb) that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Methodology:

  • Antibody Preparation:

    • If the mAb is not already functionalized, react it with a DBCO-NHS ester to introduce the strained alkyne group on surface-exposed lysine (B10760008) residues.

    • Perform a buffer exchange of the DBCO-functionalized mAb into a phosphate-buffered saline (PBS, pH 7.4) using a desalting column. Adjust the antibody concentration to 5-10 mg/mL.

  • Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified azide-functionalized linker-payload in anhydrous DMSO.

  • Conjugation Reaction:

    • In a reaction vessel, add the DBCO-functionalized antibody solution.

    • Add a 5- to 10-fold molar excess of the azide-linker-payload stock solution to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at 4°C or room temperature for 4-18 hours with gentle mixing.

  • Purification of the ADC:

    • Remove unreacted drug-linker by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Concentrate the purified ADC using an ultracentrifugal filter (e.g., 50 kDa MWCO).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • Confirm the integrity and purity of the ADC by SDS-PAGE and SEC.

Conclusion

N3-L-Cit-OH (DCHA) is a valuable and highly specific reagent for researchers engaged in the cutting-edge field of antibody-drug conjugate development. Its unique structure, combining an azide handle for click chemistry with a proteolytically cleavable citrulline moiety, enables the construction of sophisticated, conditionally activated therapeutics. The methodologies outlined in this guide provide a robust framework for the synthesis and application of N3-L-Cit-OH-containing linkers, facilitating the advancement of targeted cancer therapies and other precision medicines.

References

N3-L-Cit-OH: A Technical Guide to a Peptidomimetic Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the key features of N3-L-Cit-OH, a crucial peptidomimetic linker in the development of next-generation antibody-drug conjugates (ADCs). N3-L-Cit-OH's unique structural characteristics and versatile reactivity make it an invaluable tool for creating stable and effective targeted cancer therapies. This document provides a comprehensive overview of its properties, including quantitative data on its performance, detailed experimental protocols for its application, and visualizations of relevant biological and experimental workflows.

Core Features and Applications

N3-L-Cit-OH, or N-azido-L-citrulline, is a specialized chemical entity designed for the construction of peptidomimetic linkers used in ADCs. Its structure incorporates an azide (B81097) (-N3) group, which serves as a highly efficient handle for "click chemistry," a set of biocompatible reactions that enable the precise and stable conjugation of molecules.[1][2] This feature is paramount in ADC development, where a cytotoxic payload must be securely attached to a monoclonal antibody until it reaches its target cancer cell.

The L-citrulline component of the linker mimics a natural peptide structure, making it susceptible to cleavage by specific enzymes, such as cathepsins, which are often overexpressed in the tumor microenvironment.[3][] This targeted cleavage mechanism ensures that the potent cytotoxic drug is released predominantly within the cancer cell, thereby minimizing off-target toxicity and enhancing the therapeutic window of the ADC.

The primary application of N3-L-Cit-OH is in the assembly of ADCs through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][5] These reactions form a stable triazole ring, covalently linking the antibody and the cytotoxic payload. The peptidomimetic nature of the resulting linker allows for controlled, enzyme-specific release of the drug inside the target cell.

Quantitative Performance Data

The performance of an ADC linker is critically dependent on its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize key quantitative data for peptidomimetic linkers analogous to those constructed with N3-L-Cit-OH, based on findings from seminal studies in the field.

ParameterLinker TypeValueSpeciesReference
Cleavage Rate by Cathepsin B Val-Cit-PABCHighHuman[6]
cBu-Cit-PABCModerateHuman[6]
Plasma Stability (Half-life) Val-Cit Linker>150 hoursHuman[7]
Non-cleavable Control>200 hoursHuman[7]
In Vitro Cytotoxicity (IC50) ADC with Val-Cit LinkerNanomolar rangeHuman Cancer Cell Lines[6]
ADC with cBu-Cit LinkerNanomolar rangeHuman Cancer Cell Lines[6]

Table 1: Comparative Performance of Peptidomimetic ADC Linkers. This table highlights the efficient cleavage of Val-Cit linkers by Cathepsin B, a key lysosomal enzyme, and the high plasma stability of these linkers, which is crucial for minimizing premature drug release. The in vitro cytotoxicity data demonstrates the potent anti-cancer activity of ADCs constructed with these linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of ADCs utilizing the N3-L-Cit-OH linker. The following sections provide methodologies for key experiments.

Protocol 1: Synthesis of N3-L-Cit-OH
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Conjugation

This protocol outlines the steps for conjugating an azide-containing linker (derived from N3-L-Cit-OH) to an alkyne-modified antibody.

Materials:

  • Azide-functionalized peptidomimetic linker-payload

  • Alkyne-modified monoclonal antibody

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Desalting column

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Prepare a fresh 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-labeled linker-payload and the alkyne-labeled antibody in an appropriate buffer or DMSO.

  • Copper(I) Complex Formation:

    • Mix the CuSO4 and THPTA solutions in a 1:2 molar ratio.

    • Allow the mixture to stand for a few minutes to form the Cu(I)-THPTA complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized linker-payload. The molar ratio of linker-payload to antibody is typically between 4:1 and 10:1.[8]

    • Add the pre-formed Cu(I)-THPTA complex to the reaction mixture. A typical final concentration is 25 equivalents relative to the azide.[8]

    • Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration is 40 equivalents relative to the azide.[8]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light.

  • Purification:

    • Remove excess unconjugated linker-payload using a desalting column equilibrated with PBS.

    • The resulting ADC can be further purified and characterized using techniques such as hydrophobic interaction chromatography (HIC) and mass spectrometry.

Protocol 3: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the peptidomimetic linker to cleavage by Cathepsin B, a key lysosomal protease.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (B142953) (DTT).[1]

  • Quenching Solution: Acetonitrile with an internal standard.

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC in an appropriate solvent (e.g., DMSO).

    • Reconstitute purified Cathepsin B in the assay buffer to a working concentration of 20 nM.[1]

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC (to a final concentration of 1 µM) with the assay buffer.[1]

    • Initiate the cleavage reaction by adding the Cathepsin B solution.

    • Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).[1]

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding an excess of the cold quenching solution.

    • Centrifuge the samples to precipitate the enzyme and antibody components.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[1]

    • The loss of the linker-payload from the antibody and the amount of free payload produced should be measured concurrently.[1]

Protocol 4: Plasma Stability Assay

This assay assesses the stability of the ADC linker in plasma, which is crucial for predicting its in vivo performance.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate the ADC sample in plasma (e.g., human or mouse) at 37°C for a predetermined period (e.g., up to 7 days).

  • Sample Collection:

    • At various time points, draw aliquots of the plasma sample.

  • ADC Capture:

    • Capture the ADC from the plasma samples using protein A magnetic beads.

    • Wash the beads with PBS to remove unbound plasma proteins.

  • Analysis of Released Payload:

    • To quantify the prematurely released payload, precipitate the proteins from the plasma samples using an organic solvent (e.g., acetonitrile).

    • Centrifuge the samples and collect the supernatant.

    • Analyze the supernatant by LC-MS/MS to quantify the free payload.

  • Analysis of ADC Integrity:

    • Elute the intact ADC from the protein A beads.

    • Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR) over time, which indicates the stability of the linker.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes involving ADCs with peptidomimetic linkers.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage CellDeath Apoptosis Payload->CellDeath 5. Cytotoxicity Cathepsin Cathepsin B

Caption: Mechanism of action of an ADC with a cleavable linker.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation N3_Cit_OH N3-L-Cit-OH Synthesis Linker_Payload Linker-Payload Synthesis N3_Cit_OH->Linker_Payload Conjugation CuAAC Conjugation Linker_Payload->Conjugation Antibody_Mod Antibody Modification (with alkyne) Antibody_Mod->Conjugation Purification ADC Purification Conjugation->Purification Cleavage_Assay Cathepsin B Cleavage Assay Purification->Cleavage_Assay Stability_Assay Plasma Stability Assay Purification->Stability_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay Purification->Cytotoxicity_Assay Animal_Model Xenograft Mouse Model Cytotoxicity_Assay->Animal_Model Efficacy_Study Antitumor Efficacy Study Animal_Model->Efficacy_Study

Caption: Experimental workflow for ADC development and validation.

Conclusion

N3-L-Cit-OH serves as a cornerstone for the construction of advanced peptidomimetic linkers in the field of antibody-drug conjugates. Its azide functionality enables robust and specific conjugation via click chemistry, while the L-citrulline moiety provides a substrate for targeted enzymatic cleavage within the tumor microenvironment. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to harness the potential of N3-L-Cit-OH in creating more effective and safer cancer therapies. The continued exploration and optimization of such linkers will undoubtedly pave the way for the next generation of precision oncology medicines.

References

An In-depth Technical Guide to N3-L-Cit-OH (DCHA): A Key Reagent for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-L-Cit-OH (DCHA), a specialized amino acid derivative crucial for advanced bioconjugation applications. This document details its chemical properties, applications in "click chemistry," and its role in the construction of peptidomimetic linkers for Antibody-Drug Conjugates (ADCs). While specific experimental data for this compound is not extensively published, this guide furnishes detailed, illustrative protocols for the synthesis and application of analogous azido (B1232118) amino acids, providing a practical framework for researchers in the field.

Core Compound Information

N3-L-Cit-OH (DCHA) is the dicyclohexylammonium (B1228976) salt of an L-citrulline derivative where an azide (B81097) functional group is present. The azide moiety serves as a bioorthogonal handle for "click chemistry" reactions, enabling precise and efficient covalent bond formation with alkyne-containing molecules.

Table 1: Chemical and Physical Properties of N3-L-Cit-OH and its DCHA Salt

PropertyN3-L-Cit-OHN3-L-Cit-OH (DCHA)
CAS Number 1799421-66-1[1][2][3][4]2737202-65-0
Molecular Formula C6H11N5O3[1][2][3][4]C18H34N6O3
Molecular Weight 201.19 g/mol [1][2][3][4]382.50 g/mol
Synonyms (S)-2-Azido-citrulline(S)-2-Azido-citrulline dicyclohexylamine (B1670486) salt
Primary Application Click chemistry reagent for ADC linker synthesis[1][4]Click chemistry reagent for ADC linker synthesis

The Role of N3-L-Cit-OH in Click Chemistry

N3-L-Cit-OH is a key building block for introducing an azide group into peptides and other biomolecules.[1][4] The azide group is a cornerstone of "click chemistry," a term describing reactions that are high-yielding, stereospecific, and biocompatible.[5][6] The two primary forms of azide-alkyne click chemistry are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5]

N3-L-Cit-OH can be utilized in both types of reactions:

  • CuAAC: The azide group on the citrulline derivative reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][4]

  • SPAAC: It can also react with strained cyclooctynes, such as DBCO or BCN, without the need for a cytotoxic copper catalyst, making this approach suitable for applications in living systems.[1][4]

Signaling Pathways and Logical Relationships

While N3-L-Cit-OH itself is a synthetic building block and not directly involved in cellular signaling, its application in constructing ADCs is aimed at targeting specific pathways in diseased cells, particularly in cancer. The logical workflow involves the precise conjugation of a cytotoxic drug to an antibody that recognizes a tumor-specific antigen.

ADC_Targeting_Pathway cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Antibody Monoclonal Antibody Linker Peptidomimetic Linker (containing N3-L-Cit-OH) Antibody->Linker Conjugation ADC Antibody-Drug Conjugate Drug Cytotoxic Payload Linker->Drug Attachment TumorCell Tumor Cell (Antigen Expression) ADC->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Release Payload Release (e.g., Lysosomal Cleavage) Internalization->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Logical workflow of ADC synthesis and its mechanism of action.

Experimental Protocols

Synthesis of Fmoc-Protected Azido Amino Acids

The synthesis of Fmoc-protected azido amino acids is a prerequisite for their use in solid-phase peptide synthesis (SPPS). A common method involves a two-step process from readily available starting materials like Fmoc-protected asparagine or glutamine.[7]

Experimental Protocol 1: Synthesis of Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH] [7]

This protocol details the synthesis from Fmoc-Asn-OH and can be adapted for other amino acids.

Step 1: Hofmann Rearrangement to form Fmoc-L-diaminopropionic acid (Fmoc-Dap-OH)

  • Dissolve Fmoc-Asn-OH (1 equivalent) in a 2:1 mixture of DMF and water.

  • Add pyridine (B92270) (2 equivalents) to the solution.

  • Add [bis(trifluoroacetoxy)iodo]benzene (B57053) (1.1 equivalents) and stir the reaction mixture for 14 hours at room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Fmoc-Dap-OH by filtration.

Step 2: Diazo Transfer to form Fmoc-L-azidoalanine [Fmoc-Ala(N3)-OH]

  • Dissolve the purified Fmoc-Dap-OH (1 equivalent) in a biphasic mixture of water, methanol, and dichloromethane (B109758) (1:1:1).

  • Add CuSO4·5H2O (catalytic amount) and imidazole-1-sulfonyl azide hydrochloride (3 equivalents).

  • Adjust the pH of the mixture to 9 with an aqueous K2CO3 solution.

  • Stir the reaction vigorously for 18 hours.

  • Dilute the reaction mixture with dichloromethane and separate the aqueous phase.

  • Extract the organic phase with a saturated NaHCO3 solution.

  • Combine the aqueous extracts, wash with diethyl ether, and then acidify to pH 2 with concentrated HCl.

  • Extract the final product into diethyl ether.

  • Dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to yield the final product, typically with >98% purity without the need for column chromatography.

Incorporation of Azido Amino Acids into Peptides via SPPS

Fmoc-protected azido amino acids can be incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols.[8]

SPPS_Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Amino Acid Coupling (e.g., HBTU/DIEA) Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Fmoc-Azido-AA Coupling (e.g., N3-L-Cit-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Repeat Repeat Cycles Wash2->Repeat Cleavage Cleavage from Resin & Deprotection (TFA) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating an azido amino acid.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a CuAAC reaction to conjugate an azide-containing peptide with an alkyne-containing molecule.[9]

Experimental Protocol 2: General CuAAC Bioconjugation

Materials:

  • Azide-containing peptide (e.g., peptide with incorporated N3-L-Cit-OH)

  • Alkyne-containing molecule (e.g., a fluorescent dye or cytotoxic drug)

  • Buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Copper(II) sulfate (B86663) (CuSO4) stock solution

  • Copper-binding ligand (e.g., THPTA) stock solution

  • Reducing agent (e.g., sodium ascorbate) freshly prepared stock solution

Procedure:

  • In a microcentrifuge tube, dissolve the azide-containing peptide in the buffer to the desired concentration.

  • Add the alkyne-containing molecule, typically in a slight excess (e.g., 1.5-2 equivalents).

  • In a separate tube, prepare the copper catalyst solution by premixing the CuSO4 and ligand stock solutions.

  • Add the copper catalyst solution to the peptide-alkyne mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Upon completion, the conjugated product can be purified using methods such as HPLC or size-exclusion chromatography.

Table 2: Typical Reagent Concentrations for CuAAC [10]

ReagentTypical Concentration
Azide-Peptide10-100 µM
Alkyne-Molecule15-200 µM
CuSO41 mM
Ligand (e.g., THPTA)2 mM
Sodium Ascorbate1 mM

Conclusion

N3-L-Cit-OH (DCHA) is a valuable chemical tool for researchers in drug development and chemical biology. Its azide functionality provides a reliable handle for click chemistry, enabling the precise and stable conjugation of molecules. This is particularly relevant in the rapidly advancing field of antibody-drug conjugates, where homogenous and well-defined products are essential for therapeutic efficacy and safety. While detailed experimental data for this specific compound remains limited in public literature, the established protocols for similar azido amino acids provide a robust foundation for its successful application in the laboratory. As the demand for sophisticated bioconjugation techniques grows, the utility of specialized reagents like N3-L-Cit-OH is set to expand, paving the way for novel therapeutic and diagnostic agents.

References

Methodological & Application

Protocol for using N3-L-Cit-OH (DCHA) in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An N-alpha-azido-protected citrulline derivative, N3-L-Cit-OH (DCHA), serves as a valuable building block in solid-phase peptide synthesis (SPPS) for the site-specific incorporation of citrulline. The azido (B1232118) group functions as an N-terminal protecting group that is stable to the conditions used for standard Fmoc and Boc chemistries, offering an orthogonal protection strategy. This allows for selective deprotection and further modification, such as chain elongation or ligation via "click" chemistry.

The dicyclohexylamine (B1670486) (DCHA) salt form enhances the stability and handling of the amino acid derivative. Prior to its use in SPPS, the DCHA salt must be converted to the corresponding free acid to enable activation of the carboxyl group for efficient peptide bond formation. The subsequent removal of the N-alpha-azido group is typically achieved on-resin through a Staudinger reduction, converting the azide (B81097) to a primary amine and allowing for the continuation of peptide chain elongation.

This document provides detailed protocols for the conversion of the DCHA salt, its coupling onto a solid support, the on-resin reduction of the azido group, and the final cleavage of the citrulline-containing peptide from the resin.

Data Presentation

The following tables summarize the key reagents and representative reaction parameters for the successful incorporation of N3-L-Cit-OH into a peptide sequence.

Table 1: Reagents and Materials for N3-L-Cit-OH Application in SPPS

Reagent/ComponentPurposeRecommended Grade
N3-L-Cit-OH (DCHA)L-Citrulline building blockPeptide synthesis grade
Fmoc- or Boc-compatible resin (e.g., Wang, Rink Amide)Solid support for peptide assembly100-200 mesh
Dichloromethane (DCM)Solvent for washing and salt conversionACS grade
N,N-Dimethylformamide (DMF)Solvent for swelling, washing, and couplingPeptide synthesis grade
Ethyl Acetate (B1210297) (EtOAc)Solvent for extractionACS grade
10% Aqueous Citric AcidAcid for DCHA salt conversionReagent grade
N,N'-Diisopropylcarbodiimide (DIC)Activating agent for couplingPeptide synthesis grade
OxymaPure (Ethyl cyanohydroxyiminoacetate)Racemization suppressantPeptide synthesis grade
Triphenylphosphine (B44618) (PPh3)Reducing agent for Staudinger reactionReagent grade
Tetrahydrofuran (THF)Solvent for Staudinger reactionAnhydrous
Water (H2O)Co-solvent and hydrolysis agentDeionized
Trifluoroacetic Acid (TFA)Cleavage reagentReagent grade
Triisopropylsilane (TIS)Scavenger for cleavageReagent grade
Diethyl EtherPeptide precipitationACS grade

Table 2: Representative Quantitative Parameters for Key Protocol Steps

StepParameterValueUnitNotes
DCHA Salt Conversion N3-L-Cit-OH (DCHA)1.0eqStarting material
10% Citric Acid1.1eqPer equivalent of DCHA
Extraction Volume (EtOAc)3 x 10mL/g
Coupling Reaction N3-L-Cit-OH (Free Acid)3.0eqRelative to resin loading
DIC3.0eqRelative to resin loading
OxymaPure3.0eqRelative to resin loading
Coupling Time2 - 4hoursMonitor with Kaiser test
Azide Reduction Triphenylphosphine (PPh3)5.0eqRelative to resin loading
Reaction Time6 - 12hoursAt room temperature
Cleavage TFA/TIS/H2O Cocktail95:2.5:2.5v/v/vStandard cleavage cocktail
Cleavage Time2 - 3hoursAt room temperature

Experimental Protocols

Protocol 1: Conversion of N3-L-Cit-OH (DCHA) Salt to Free Acid

This protocol is essential to prepare the amino acid for the activation and coupling steps.

  • Dissolution : Dissolve N3-L-Cit-OH (DCHA) (1.0 eq) in a mixture of ethyl acetate (EtOAc) and water.

  • Acidification : Add 10% aqueous citric acid (1.1 eq) to the biphasic mixture and stir vigorously for 30-60 minutes. The dicyclohexylamine will react with the citric acid and move into the aqueous phase as the citrate (B86180) salt.

  • Phase Separation : Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extraction : Collect the organic (EtOAc) layer. Wash the organic layer twice more with 10% citric acid, followed by two washes with brine.

  • Drying and Evaporation : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and evaporate the solvent under reduced pressure to yield the N3-L-Cit-OH free acid as a solid or oil.

  • Verification : Confirm the removal of DCHA by ¹H NMR if necessary. The product should be used immediately or stored under inert gas at low temperature.

G cluster_input Inputs cluster_process Process cluster_output Outputs dcha_salt N3-L-Cit-OH (DCHA) in EtOAc stir 1. Stir Vigorously 2. Separate Layers dcha_salt->stir citric_acid 10% Aqueous Citric Acid citric_acid->stir free_acid N3-L-Cit-OH (Free Acid) in EtOAc stir->free_acid Organic Phase dcha_citrate DCHA-Citrate in Aqueous Phase stir->dcha_citrate Aqueous Phase

Conversion of DCHA salt to free acid.
Protocol 2: Coupling of N3-L-Cit-OH to Resin-Bound Peptide

This protocol details the incorporation of the azido-citrulline into the peptide chain.

  • Resin Preparation : Swell the resin (e.g., Rink Amide resin with a free amine) in DMF for at least 30 minutes. If starting with an Fmoc-protected resin, perform a standard Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF for 2 x 10 minutes) and wash thoroughly with DMF.[1][2][3]

  • Amino Acid Activation : In a separate vessel, dissolve the N3-L-Cit-OH free acid (3 eq relative to resin loading) in DMF. Add OxymaPure (3 eq) and DIC (3 eq). Allow the activation to proceed for 10-15 minutes at room temperature.[4]

  • Coupling Reaction : Drain the DMF from the swollen resin. Add the activated N3-L-Cit-OH solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring : Monitor the coupling reaction using a qualitative test, such as the Kaiser (ninhydrin) test.[5][6] A negative result (colorless or yellow beads) indicates a complete reaction.

  • Washing : Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 3: On-Resin Reduction of the Azido Group (Staudinger Reaction)

This protocol converts the N-terminal azide to a free amine for subsequent couplings.

  • Resin Preparation : Wash the peptide-resin from the previous step with anhydrous THF (3x) to remove any residual water and DMF.

  • Reduction Solution : Prepare a solution of triphenylphosphine (PPh3) (5 eq relative to resin loading) in a 9:1 mixture of THF and water.

  • Reduction Reaction : Add the PPh3 solution to the resin and agitate at room temperature for 6-12 hours. The reaction first forms a phosphazide, which is then hydrolyzed by water to yield the free amine and triphenylphosphine oxide.

  • Monitoring : The progress of the reduction can be monitored by taking a small sample of resin, washing it thoroughly, and performing a Kaiser test. A positive result (blue beads) indicates the presence of the deprotected free amine.

  • Washing : After the reaction is complete, drain the solution and wash the resin extensively with THF (5x), DCM (5x), and DMF (5x) to ensure complete removal of triphenylphosphine oxide and any remaining reagents. The resin is now ready for the next coupling step.

G start Peptide-Resin-N3 reagents Add PPh3 in THF/H2O (9:1) start->reagents reaction Agitate 6-12h (Staudinger Reaction) reagents->reaction monitor Monitor with Kaiser Test reaction->monitor wash Wash Extensively (THF, DCM, DMF) end Peptide-Resin-NH2 wash->end monitor->reaction Incomplete monitor->wash Complete

Workflow for on-resin Staudinger reduction.
Protocol 4: Peptide Chain Elongation (Standard Fmoc-SPPS)

Following the azide reduction, the peptide chain can be extended using standard Fmoc-SPPS protocols.

  • Coupling : Couple the next Fmoc-protected amino acid using standard activators (e.g., HBTU/HATU/DIC) and a base (e.g., DIPEA).[1][7]

  • Washing : Wash the resin with DMF and DCM.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF to remove the Fmoc group.[3][8]

  • Washing : Wash the resin with DMF to prepare for the next cycle.

  • Repeat : Repeat the cycle of coupling, washing, and deprotection until the desired peptide sequence is assembled.

Protocol 5: Cleavage from Resin and Final Deprotection

This final protocol releases the synthesized peptide from the solid support.

  • Resin Preparation : Wash the final peptide-resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the resin and any side-chain protecting groups. A common general-purpose cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[4][9]

  • Cleavage Reaction : Treat the dry resin with the cleavage cocktail (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation : Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the crude peptide.

  • Isolation : Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether one to two more times.

  • Drying and Purification : Dry the peptide pellet under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

References

Application Notes and Protocols for CuAAC Reaction with N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2] This reaction enables the efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne.[1][3][4] N3-L-Cit-OH (DCHA) is a valuable click chemistry reagent that incorporates an azide-functionalized L-citrulline.[5][6][7][8] This building block is particularly useful in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs), allowing for the precise attachment of payloads to biomolecules.[5][6][7][8]

These application notes provide a detailed, step-by-step guide for performing a CuAAC reaction using N3-L-Cit-OH (DCHA). The protocol is intended for researchers in drug development and bioconjugation, offering a starting point for the reliable conjugation of this reagent to alkyne-modified molecules.

Reaction Principle

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition of the azide group of N3-L-Cit-OH with a terminal alkyne on a target molecule. The reaction is highly efficient and specific, proceeding under mild conditions, often in aqueous environments, and is tolerant of a wide range of functional groups.[1] The copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is crucial for the reaction's high rate and regioselectivity.[1] The use of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), can further accelerate the reaction and protect sensitive biomolecules from oxidative damage.[3][9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and component concentrations for a CuAAC reaction. These values are intended as a general guideline and may require optimization for specific substrates and applications.

Table 1: Typical Reagent Concentrations for CuAAC Reaction

ReagentTypical Concentration RangeNotes
Alkyne-functionalized Molecule10 µM - 1 mMThe limiting reagent.
N3-L-Cit-OH1.1 - 5 equivalents (relative to alkyne)A slight excess of the azide component is often used to ensure complete consumption of the alkyne.
Copper(II) Sulfate (CuSO₄)50 µM - 1 mMThe source of the copper catalyst.
Sodium Ascorbate (B8700270)5 - 50 equivalents (relative to copper)Reduces Cu(II) to the active Cu(I) state. A significant excess is used to prevent re-oxidation.
Copper Ligand (e.g., THPTA)1 - 5 equivalents (relative to copper)Accelerates the reaction and protects biomolecules.

Table 2: Typical Reaction Parameters for CuAAC Reaction

ParameterTypical Range/ValueNotes
SolventAqueous buffers (e.g., PBS, Tris), DMF, DMSO, t-BuOH/H₂OThe choice of solvent depends on the solubility of the reactants.
pH4 - 9The reaction is tolerant of a wide pH range. For bioconjugation, physiological pH (7.4) is common.
TemperatureRoom Temperature (20-25 °C)The reaction is typically fast at room temperature. Gentle heating may be applied if needed.
Reaction Time30 minutes - 24 hoursReaction progress should be monitored (e.g., by LC-MS or TLC). Many reactions are complete within 1-4 hours.
Yield>90%CuAAC reactions are known for their high efficiency and yields.[3]

Experimental Protocol: CuAAC Reaction with N3-L-Cit-OH (DCHA)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule with N3-L-Cit-OH (DCHA).

Materials and Reagents
  • N3-L-Cit-OH (DCHA)

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium L-Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Solvent (e.g., degassed PBS, DMF, or a mixture)

  • Deionized water

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., microcentrifuge tube or round-bottom flask)

Stock Solution Preparation
  • N3-L-Cit-OH (DCHA) Stock Solution: Prepare a 10 mM stock solution of N3-L-Cit-OH (DCHA) in a suitable solvent (e.g., DMF or water).

  • Alkyne Stock Solution: Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

  • Copper(II) Sulfate Stock Solution: Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.

  • Ligand Stock Solution (e.g., THPTA): Prepare a 50 mM stock solution of THPTA in deionized water.

Step-by-Step Reaction Procedure
  • Reaction Setup: In a reaction vessel, add the alkyne-functionalized molecule to the desired final concentration in the chosen reaction solvent.

  • Add N3-L-Cit-OH: Add the N3-L-Cit-OH (DCHA) stock solution to the reaction mixture. A slight excess (e.g., 1.2 equivalents) is recommended.

  • Add Copper and Ligand: In a separate tube, premix the Copper(II) Sulfate stock solution and the THPTA stock solution. Add this mixture to the reaction vessel. A 1:5 molar ratio of Cu:Ligand is common.

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to initiate the cycloaddition.

  • Degas and React: If the reactants are sensitive to oxidation, gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes. Seal the vessel and allow the reaction to proceed at room temperature with stirring or gentle agitation.

  • Monitor the Reaction: Monitor the progress of the reaction by an appropriate analytical method such as LC-MS or TLC until the starting material is consumed.

  • Quench the Reaction (Optional): The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper catalyst.

  • Purification: Purify the resulting triazole product using a suitable method such as HPLC, size-exclusion chromatography, or solid-phase extraction, depending on the nature of the product.

Visualizations

CuAAC Reaction Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification N3_Cit_OH N3-L-Cit-OH (DCHA) Stock Solution Reaction_Mix Combine Reactants: - Alkyne-Molecule - N3-L-Cit-OH N3_Cit_OH->Reaction_Mix Alkyne Alkyne-Molecule Stock Solution Alkyne->Reaction_Mix CuSO4 CuSO4 Stock Solution Catalyst_Prep Premix: - CuSO4 - Ligand CuSO4->Catalyst_Prep Ascorbate Sodium Ascorbate Stock Solution (Fresh) Ligand Ligand (THPTA) Stock Solution Ligand->Catalyst_Prep Initiation Initiate Reaction: Add Sodium Ascorbate Reaction_Mix->Initiation Catalyst_Prep->Initiation Incubation Incubate: Room Temperature Initiation->Incubation Monitoring Monitor Progress (LC-MS, TLC) Incubation->Monitoring Purification Purify Product (HPLC, SEC) Monitoring->Purification Final_Product Triazole Conjugate Purification->Final_Product CuAAC_Components N3_Cit N3-L-Cit-OH (Azide) Triazole 1,2,3-Triazole Product N3_Cit->Triazole Alkyne Alkyne-Molecule Alkyne->Triazole CuSO4 CuSO4 (Cu(II) Source) Cu_I Cu(I) (Active Catalyst) CuSO4->Cu_I reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Cu_I Cu_I->Triazole catalyzes Ligand Ligand (e.g., THPTA) Ligand->Cu_I stabilizes & accelerates

References

Application of N3-L-Cit-OH (DCHA) in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. N3-L-Cit-OH (DCHA), an azide-containing derivative of L-citrulline, is a valuable building block for the construction of advanced peptidomimetic linkers used in ADC development. Its azide (B81097) functionality allows for bioorthogonal "click chemistry" conjugation, offering a precise and efficient method for attaching the linker to a payload or antibody. The citrulline component of the linker is designed to be cleaved by proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment, ensuring targeted payload release.

This document provides detailed application notes and protocols for the use of N3-L-Cit-OH (DCHA) in the development of ADCs.

Core Principles and Applications

N3-L-Cit-OH (DCHA) serves as a key component in the synthesis of cleavable linkers for ADCs. The core principle behind its application lies in its dual functionality:

  • Azide Group for Click Chemistry: The terminal azide group (N3) enables covalent conjugation to an alkyne-modified component (either the payload or the antibody) through a highly efficient and specific click chemistry reaction. Two primary methods are employed:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction that forms a stable triazole linkage.

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that is ideal for conjugations involving sensitive biological molecules.

  • L-Citrulline for Protease-Mediated Cleavage: The L-citrulline residue, typically incorporated alongside a valine residue (Val-Cit), forms a dipeptide sequence that is a substrate for lysosomal proteases like cathepsin B.[1] This enzymatic cleavage is essential for the site-specific release of the cytotoxic payload within the target cancer cell, minimizing off-target toxicity.[2]

The dicyclohexylamine (B1670486) (DCHA) salt form of N3-L-Cit-OH enhances its stability and handling properties during synthesis.

Data Presentation

Table 1: Physicochemical Properties of N3-L-Cit-OH (DCHA)
PropertyValue
Molecular Formula C₂₃H₄₅N₅O₄
Molecular Weight 471.64 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Storage Store at -20°C for long-term stability
Table 2: Representative Performance Data of Valine-Citrulline Containing ADCs
ParameterTypical RangeMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, RP-HPLC, Mass Spectrometry
Conjugation Efficiency > 90%SDS-PAGE, Mass Spectrometry
In Vitro Cytotoxicity (IC50) 0.1 - 100 nMMTT/XTT Assay, CellTiter-Glo®
Plasma Stability (Half-life) 3 - 10 daysELISA, LC-MS/MS
Tumor Growth Inhibition (in vivo) 50 - 90%Xenograft mouse models

Note: The values presented are representative and can vary depending on the specific antibody, payload, and overall linker design.

Experimental Protocols

Protocol 1: General Workflow for ADC Development using N3-L-Cit-OH (DCHA)

This protocol outlines the major steps involved in the synthesis and characterization of an ADC utilizing an N3-L-Cit-OH derived linker.

ADC_Development_Workflow cluster_synthesis ADC Synthesis cluster_purification Purification cluster_characterization Characterization Linker_Synth 1. Linker Synthesis with N3-L-Cit-OH (DCHA) Payload_Mod 2. Payload Modification (e.g., with an alkyne) Conjugation 4. Click Chemistry Conjugation Linker_Synth->Conjugation Ab_Mod 3. Antibody Modification (e.g., with an alkyne or azide) Payload_Mod->Conjugation Ab_Mod->Conjugation Purification 5. ADC Purification (e.g., SEC, HIC) Conjugation->Purification DAR_Analysis 6. DAR Determination (HIC/RP-HPLC, MS) Purification->DAR_Analysis Stability_Assay 7. Stability Assessment (Plasma Incubation) DAR_Analysis->Stability_Assay InVitro_Efficacy 8. In Vitro Cytotoxicity (MTT/XTT Assay) Stability_Assay->InVitro_Efficacy InVivo_Efficacy 9. In Vivo Efficacy (Xenograft Models) InVitro_Efficacy->InVivo_Efficacy

Caption: General workflow for ADC development.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified antibody with a cyclooctyne-containing payload-linker construct.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in PBS, pH 7.4

  • DBCO, BCN, or other cyclooctyne-modified payload-linker in DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein concentrators with appropriate molecular weight cutoff (MWCO)

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of the cyclooctyne-payload-linker in DMSO (e.g., 10 mM).

    • Adjust the concentration of the mAb-N3 to a working concentration (e.g., 5-10 mg/mL) in PBS.

  • Conjugation Reaction:

    • Add the cyclooctyne-payload-linker stock solution to the mAb-N3 solution. A molar excess of the payload-linker (e.g., 5-10 fold) is typically used. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature for 4-24 hours with gentle mixing. The reaction can also be performed at 4°C for a longer duration if the antibody is sensitive to room temperature incubation.

  • Purification:

    • Remove the excess, unreacted payload-linker by size-exclusion chromatography (SEC) or by repeated buffer exchange using protein concentrators.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the successful conjugation and determine the molecular weight of the ADC using mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the evaluation of the cytotoxic potential of the synthesized ADC on cancer cell lines.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Synthesized ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete culture medium.

    • Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.

  • Incubation:

    • Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each compound.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of an ADC utilizing a Val-Cit linker derived from N3-L-Cit-OH.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC in Circulation Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion CathepsinB Cathepsin B Payload Released Payload CathepsinB->Payload 4. Linker Cleavage CellDeath Apoptosis / Cell Death Payload->CellDeath 5. Cytotoxic Effect

Caption: ADC mechanism of action.

Conclusion

N3-L-Cit-OH (DCHA) is a versatile and valuable reagent for the development of next-generation antibody-drug conjugates. Its azide functionality enables precise and efficient conjugation via click chemistry, while the incorporated citrulline residue allows for targeted, protease-mediated payload release within cancer cells. The detailed protocols and conceptual frameworks provided in these application notes offer a comprehensive guide for researchers and drug development professionals to effectively utilize N3-L-Cit-OH (DCHA) in the design and synthesis of novel and potent ADCs. Careful optimization of the linker chemistry, conjugation strategy, and thorough characterization are paramount to achieving ADCs with an optimal therapeutic window.

References

Application Notes and Protocols for Site-Specific Protein Modification using N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein modification is a cornerstone of modern biotechnology and drug development, enabling the precise engineering of proteins for enhanced therapeutic efficacy, advanced imaging, and fundamental biological studies. The incorporation of non-canonical amino acids (ncAAs) with bioorthogonal functionalities has emerged as a powerful strategy for achieving this precision. N3-L-Cit-OH (DCHA) is an azido-derivative of the non-proteinogenic amino acid L-citrulline. The presence of the azide (B81097) group allows for subsequent modification using "click chemistry," a set of highly efficient and specific reactions.[1][2] This enables the site-specific attachment of a wide array of molecules, including therapeutic payloads for antibody-drug conjugates (ADCs), imaging agents, and polyethylene (B3416737) glycol (PEG) chains for improved pharmacokinetics.

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of N3-L-Cit-OH into a target protein and its subsequent modification via click chemistry.

Principle

The site-specific incorporation of N3-L-Cit-OH is achieved through the utilization of an expanded genetic code. This involves an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that uniquely recognizes N3-L-Cit-OH and directs its insertion in response to a specific codon, typically a nonsense or "stop" codon like UAG (amber), that has been introduced at the desired site in the protein's gene. Once incorporated, the azide-functionalized protein can be selectively modified through Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Data Presentation

The following table summarizes expected quantitative data for the key experimental steps, providing a reference for anticipated outcomes. These values are representative and may vary depending on the specific protein, expression system, and reaction conditions.

Parameter Expected Value Notes
N3-L-Cit-OH Incorporation Efficiency 30 - 70%Highly dependent on the orthogonal synthetase/tRNA pair and the protein expression context.
Protein Yield (with N3-L-Cit-OH) 0.5 - 5 mg/L of cultureVaries significantly with the expression system (e.g., E. coli, mammalian cells).
Click Chemistry Conjugation Efficiency (CuAAC) > 95%Copper-catalyzed reactions are generally very efficient.
Click Chemistry Conjugation Efficiency (SPAAC) > 90%Strain-promoted reactions are also highly efficient and avoid copper cytotoxicity.
Final Purity of Modified Protein > 98%Achievable with standard protein purification techniques (e.g., affinity and size-exclusion chromatography).

Experimental Protocols

Protocol 1: Site-Specific Incorporation of N3-L-Cit-OH into a Target Protein

This protocol outlines the general steps for incorporating N3-L-Cit-OH into a target protein expressed in E. coli. A similar workflow can be adapted for mammalian cell expression systems.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest with an amber (UAG) codon at the desired modification site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase and its cognate tRNA specific for N3-L-Cit-OH.

  • N3-L-Cit-OH (DCHA) salt

  • Luria-Bertani (LB) medium and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins)

Procedure:

  • Preparation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest and the plasmid for the synthetase/tRNA pair.

  • Cell Culture:

    • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

    • The following day, inoculate a larger volume of expression medium with the overnight culture.

    • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction:

    • Add N3-L-Cit-OH to a final concentration of 1 mM.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20-25°C and continue to grow the culture for 16-18 hours.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Purification:

    • Purify the target protein from the clarified lysate using an appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

    • Perform buffer exchange into a suitable storage buffer.

  • Verification: Confirm the incorporation of N3-L-Cit-OH by mass spectrometry. The mass of the modified protein should be higher than the wild-type protein, corresponding to the mass of the incorporated azido-citrulline residue.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein.

Materials:

  • N3-L-Cit-OH incorporated protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a drug molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Degassed buffers

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the N3-L-Cit-OH incorporated protein (final concentration 10-50 µM) with the alkyne-functionalized molecule (10-20 fold molar excess).

    • Add the copper ligand, TBTA, to a final concentration of 100-200 µM.

  • Reaction Initiation:

    • Add a freshly prepared solution of sodium ascorbate (B8700270) to a final concentration of 1 mM.

    • Add CuSO4 to a final concentration of 0.1 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, protected from light if using a light-sensitive molecule.

  • Purification: Remove excess reagents and purify the modified protein using size-exclusion chromatography or dialysis.

  • Analysis: Analyze the final product by SDS-PAGE and mass spectrometry to confirm successful conjugation.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is an alternative to CuAAC that avoids the use of a potentially cytotoxic copper catalyst.

Materials:

  • N3-L-Cit-OH incorporated protein in a suitable buffer (e.g., PBS, pH 7.4)

  • A strained alkyne-functionalized molecule (e.g., DBCO or BCN derivative)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the N3-L-Cit-OH incorporated protein (final concentration 10-50 µM) with the strained alkyne-functionalized molecule (5-10 fold molar excess).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction time will depend on the specific strained alkyne used.

  • Purification: Purify the modified protein using size-exclusion chromatography or dialysis to remove unreacted reagents.

  • Analysis: Confirm the successful conjugation by SDS-PAGE and mass spectrometry.

Visualizations

experimental_workflow cluster_incorporation Protocol 1: Incorporation cluster_modification Protocols 2 & 3: Modification Transformation Transformation Culture Culture Transformation->Culture Induction Induction Culture->Induction Harvest_Lysis Harvest_Lysis Induction->Harvest_Lysis Purification Purification Harvest_Lysis->Purification Verification Verification Purification->Verification CuAAC CuAAC Verification->CuAAC Azide-Protein SPAAC SPAAC Verification->SPAAC Purification_Final Purification CuAAC->Purification_Final SPAAC->Purification_Final Analysis Analysis Purification_Final->Analysis

Caption: Experimental workflow for site-specific protein modification.

signaling_pathway cluster_genetic_incorporation Genetic Incorporation cluster_click_chemistry Click Chemistry DNA Gene with UAG codon mRNA mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Azide_Protein Protein with N3-L-Cit-OH Ribosome->Azide_Protein tRNA_Synthetase Engineered Synthetase + tRNA tRNA_Synthetase->Ribosome N3_Cit N3-L-Cit-OH N3_Cit->tRNA_Synthetase Modified_Protein Modified Protein Azide_Protein->Modified_Protein CuAAC or SPAAC Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Modified_Protein

Caption: Logical relationship of the modification process.

References

Application Notes and Protocols for Strain-Promoted Click Chemistry Using N3-L-Cit-OH (DCHA) with DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of modern bioconjugation, enabling the efficient and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This "click chemistry" reaction relies on the high ring strain of cyclooctynes, such as Dibenzocyclooctyne (DBCO), to react selectively with azides. N3-L-Cit-OH (DCHA), an azide-containing derivative of the non-proteinogenic amino acid L-Citrulline, is a valuable building block for constructing advanced bioconjugates, particularly in the field of antibody-drug conjugates (ADCs).

The incorporation of the L-Citrulline motif is of particular significance in ADC design. The resulting valine-citrulline (Val-Cit) dipeptide linkage within the ADC linker is engineered to be selectively cleaved by cathepsin B, an endolysosomal protease often upregulated in tumor cells.[][2][3] This targeted release mechanism ensures that the cytotoxic payload is liberated preferentially within the cancer cell, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[][4]

These application notes provide detailed protocols for the use of N3-L-Cit-OH (DCHA) with DBCO-functionalized molecules, quantitative data to guide experimental design, and visualizations of the underlying chemical and biological processes.

Data Presentation

Table 1: Key Features of SPAAC with DBCO
FeatureDescriptionReference(s)
Reaction Type Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[5]
Reactants Azide (e.g., N3-L-Cit-OH) and a strained alkyne (e.g., DBCO)[6]
Catalyst None (Copper-free)[5]
Biocompatibility High; suitable for in vitro and in vivo applications[7]
Reaction Conditions Mild; typically aqueous buffers at or near physiological pH and temperature[7]
Byproducts None[5]
Product Stable triazole linkage[7]
Table 2: Representative Quantitative Data for SPAAC Reactions
ParameterTypical Value RangeFactors Influencing the ValueReference(s)
Second-Order Rate Constant (k₂) 0.1 - 1.0 M⁻¹s⁻¹Structure of the cyclooctyne (B158145) and azide, solvent, pH, temperature.[8]
Molar Excess of DBCO-NHS Ester (for antibody labeling) 10 to 20-foldAntibody concentration, desired degree of labeling.[9]
Molar Excess of Azide-Payload (for conjugation) 1.5 to 5-foldConcentration of DBCO-functionalized antibody, desired conjugation efficiency.[9]
Reaction Time (Antibody-Payload Conjugation) 4 to 24 hoursReactant concentrations, temperature.[10]
Typical Yield High to quantitativeOptimized reaction conditions.[5]

Experimental Protocols

Protocol 1: Functionalization of an Antibody with DBCO-NHS Ester

This protocol describes the labeling of a monoclonal antibody (mAb) with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester-functionalized DBCO reagent.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody solution is free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange using a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the reaction buffer.

  • DBCO-NHS Ester Stock Solution Preparation:

    • Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

  • Antibody Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution.

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody integrity.

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

  • Purification of DBCO-labeled Antibody:

    • Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with the reaction buffer.

    • Determine the concentration and degree of labeling of the purified DBCO-functionalized antibody using UV-Vis spectrophotometry (DBCO has a characteristic absorbance at ~309 nm).

Protocol 2: Conjugation of N3-L-Cit-OH-Payload to DBCO-labeled Antibody

This protocol outlines the SPAAC reaction between the DBCO-functionalized antibody and a payload that has been pre-functionalized with N3-L-Cit-OH.

Materials:

  • Purified DBCO-labeled antibody (from Protocol 1)

  • N3-L-Cit-OH functionalized payload (e.g., a cytotoxic drug)

  • Reaction buffer: PBS, pH 7.4

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • Dissolve the N3-L-Cit-OH functionalized payload in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Add a 1.5- to 5-fold molar excess of the azide-payload stock solution to the purified DBCO-antibody solution.

  • Conjugation Reaction:

    • Incubate the reaction mixture for 4 to 24 hours at 4°C or room temperature with gentle mixing. Reaction time may need optimization based on the specific reactants.

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Purify the resulting ADC from unreacted payload and other small molecules using size-exclusion chromatography (SEC).

    • Monitor the elution profile by UV absorbance at 280 nm (for the antibody) and a wavelength appropriate for the payload.

  • Characterization of the ADC:

    • Analyze the purified ADC using techniques such as SDS-PAGE, mass spectrometry, and hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_analysis Analysis & Purification mAb Monoclonal Antibody labeling Antibody Labeling (DBCO Functionalization) mAb->labeling dbco_nhs DBCO-NHS Ester dbco_nhs->labeling azide_payload N3-L-Cit-OH-Payload conjugation SPAAC Conjugation (Click Reaction) azide_payload->conjugation purification_dbco Purification (Desalting) labeling->purification_dbco purification_adc Purification (SEC) conjugation->purification_adc purification_dbco->conjugation characterization Characterization (SDS-PAGE, MS, HIC) purification_adc->characterization

Caption: Experimental workflow for ADC synthesis.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (Tumor Cell) ADC Antibody-Drug Conjugate (mAb-DBCO-N3-L-Cit-Payload) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Antigen-Mediated Internalization Antigen->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Apoptosis Cellular Apoptosis Payload_Release->Apoptosis

References

Application Notes and Protocols for Bioconjugation of Fluorescent Probes using N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the bioconjugation of fluorescent probes to biomolecules, such as antibodies and proteins, using the azido-functionalized amino acid, N3-L-Citrulline-OH DCHA salt (N3-L-Cit-OH (DCHA)). This reagent serves as a valuable building block for introducing a bioorthogonal azide (B81097) handle onto a biomolecule, enabling subsequent, highly specific attachment of a fluorescent probe via "click chemistry." The protocols outlined below cover the initial activation and conjugation of N3-L-Cit-OH to the biomolecule, followed by the fluorescent labeling step using either Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The use of N3-L-Cit-OH offers a method for incorporating an azide group through a stable amide bond, typically by targeting primary amines (lysine residues and the N-terminus) on the protein surface. The citrulline backbone may offer unique spacing and conformational properties to the resulting conjugate. The subsequent click chemistry reaction provides a highly efficient and specific means of attaching a fluorescent reporter, minimizing non-specific labeling and preserving the biological activity of the biomolecule.

Data Presentation

Table 1: Comparison of CuAAC and SPAAC for Fluorescent Probe Conjugation
ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Components Azide-modified biomolecule, terminal alkyne-probe, Copper(I) source (e.g., CuSO₄), reducing agent (e.g., sodium ascorbate), copper ligand (e.g., TBTA)Azide-modified biomolecule, strained cyclooctyne (B158145) probe (e.g., DBCO, BCN)
Biocompatibility Limited due to copper cytotoxicity, primarily for in vitro applications.[1]Excellent, widely used for labeling in living cells and organisms.[1]
Reaction Kinetics Generally faster, with second-order rate constants in the range of 10² - 10³ M⁻¹s⁻¹.Slower than CuAAC, with second-order rate constants from 10⁻³ to 1 M⁻¹s⁻¹, highly dependent on the cyclooctyne structure.
Reaction Specificity & Yield High specificity and can achieve near-quantitative yields under optimized conditions.High specificity with generally high yields, though sometimes lower than CuAAC.
Side Reactions Copper can catalyze the formation of reactive oxygen species (ROS), which may damage biomolecules.Some cyclooctynes can exhibit off-target reactivity with thiols.[1]
Reagent Cost Terminal alkyne probes and copper reagents are generally less expensive.Strained cyclooctyne probes can be significantly more expensive.
Table 2: Troubleshooting Guide for Fluorescent Bioconjugation
SymptomPossible CauseRecommendation
Little to no fluorescent signal Inefficient initial conjugation of N3-L-Cit-OH.Optimize EDC/NHS activation (pH, molar ratios). Verify antibody buffer is amine-free.
Inefficient click chemistry reaction.For CuAAC, use freshly prepared copper and reducing agent solutions. For SPAAC, ensure sufficient incubation time.
Low starting antibody concentration.Concentrate the antibody to at least 1-2 mg/mL before conjugation.
Photobleaching of the fluorescent probe.Protect the reaction and final conjugate from light. Use an anti-fade mounting medium for microscopy.
High background fluorescence Excess, unreacted fluorescent probe.Ensure thorough purification of the conjugate using dialysis or size-exclusion chromatography.
Non-specific binding of the fluorescent probe.Use a blocking agent (e.g., BSA) in your application. Consider a different fluorophore with lower hydrophobicity.
Protein aggregation.Perform conjugation at optimal pH and temperature. Purify the conjugate using size-exclusion chromatography to remove aggregates.
Loss of antibody activity Modification of critical amine residues in the antigen-binding site.Reduce the molar excess of the activated N3-L-Cit-OH during the initial conjugation step.
Denaturation of the antibody.Avoid harsh reaction conditions (e.g., extreme pH, high temperatures).

Experimental Protocols

Protocol 1: Preparation of Azide-Modified Antibody using N3-L-Cit-OH (DCHA)

This protocol describes the activation of the carboxylic acid of N3-L-Cit-OH using EDC/NHS chemistry and its subsequent conjugation to primary amines on an antibody.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • N3-L-Cit-OH (DCHA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Conjugation Buffer (e.g., PBS, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris) or preservatives like sodium azide, it must be purified.[2]

    • Perform buffer exchange into PBS (pH 7.4) using a desalting column or dialysis.

    • Adjust the antibody concentration to 2-5 mg/mL.

  • Activation of N3-L-Cit-OH:

    • Dissolve N3-L-Cit-OH (DCHA) in Activation Buffer to a final concentration of 10-20 mM.

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water) and NHS (e.g., 10 mg/mL in water).

    • To the N3-L-Cit-OH solution, add EDC and NHS to achieve a final molar ratio of approximately 1:2:5 (N3-L-Cit-OH:EDC:NHS).

    • Incubate the activation mixture for 15-30 minutes at room temperature.

  • Conjugation to Antibody:

    • Add the activated N3-L-Cit-OH solution to the prepared antibody solution. A 10-20 fold molar excess of activated N3-L-Cit-OH to the antibody is a good starting point.

    • Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 30 minutes.

    • Remove excess, unreacted N3-L-Cit-OH and byproducts by purifying the azide-modified antibody using a desalting column or by dialysis against PBS (pH 7.4).

  • Characterization (Optional but Recommended):

    • Determine the concentration of the azide-modified antibody using a protein concentration assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • The degree of azide incorporation can be quantified using specialized fluorescent probes that react with azides, followed by fluorescence measurement.[3]

Protocol 2: Fluorescent Labeling of Azide-Modified Antibody via CuAAC

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Alkyne-functionalized fluorescent probe (e.g., Alkyne-Cy5, Alkyne-FITC)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate

  • Copper ligand (e.g., TBTA or THPTA)

  • DMSO

  • PBS, pH 7.4

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the alkyne-fluorescent probe in DMSO (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and Sodium Ascorbate (e.g., 500 mM in water).

    • Prepare a stock solution of the copper ligand in DMSO or a DMSO/water mixture (e.g., 10 mM).

  • CuAAC Reaction:

    • To the azide-modified antibody in PBS, add the alkyne-fluorescent probe to a final molar excess of 2-5 fold over the antibody.

    • Add the copper ligand to a final concentration of approximately 100-200 µM.

    • Add CuSO₄ to a final concentration of 1 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Purify the fluorescently labeled antibody from excess reagents using a desalting column or dialysis against PBS (pH 7.4). Protect the conjugate from light during purification.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the fluorophore.

Protocol 3: Fluorescent Labeling of Azide-Modified Antibody via SPAAC

Materials:

  • Azide-modified antibody (from Protocol 1)

  • Strained cyclooctyne-functionalized fluorescent probe (e.g., DBCO-Cy5, BCN-FITC)

  • DMSO

  • PBS, pH 7.4

  • Desalting columns or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the cyclooctyne-fluorescent probe in DMSO (e.g., 10 mM).

  • SPAAC Reaction:

    • To the azide-modified antibody in PBS, add the cyclooctyne-fluorescent probe to a final molar excess of 2-5 fold over the antibody.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, protected from light. Reaction times may need optimization depending on the specific cyclooctyne probe used.

  • Purification:

    • Purify the fluorescently labeled antibody from the excess fluorescent probe using a desalting column or dialysis against PBS (pH 7.4). Protect the conjugate from light.

  • Characterization:

    • Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the absorbance maximum of the fluorophore.

Visualizations

Bioconjugation_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Fluorescent Labeling (Click Chemistry) Antibody Antibody (with primary amines) Azide_Antibody Azide-Modified Antibody Antibody->Azide_Antibody Conjugation N3_Cit N3-L-Cit-OH Activated_N3_Cit Activated N3-L-Cit-OH N3_Cit->Activated_N3_Cit EDC_NHS EDC / NHS EDC_NHS->Activated_N3_Cit Activation Activated_N3_Cit->Azide_Antibody Labeled_Antibody_CuAAC Fluorescently Labeled Antibody (CuAAC) Azide_Antibody->Labeled_Antibody_CuAAC CuAAC Labeled_Antibody_SPAAC Fluorescently Labeled Antibody (SPAAC) Azide_Antibody->Labeled_Antibody_SPAAC SPAAC Alkyne_Probe Alkyne-Fluorescent Probe Alkyne_Probe->Labeled_Antibody_CuAAC DBCO_Probe DBCO-Fluorescent Probe DBCO_Probe->Labeled_Antibody_SPAAC Copper Cu(I) Catalyst Copper->Labeled_Antibody_CuAAC

Caption: Workflow for bioconjugation using N3-L-Cit-OH.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Phosphorylates Ligand Ligand Ligand->Receptor Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates TF_active Active TF TF->TF_active Translocation Gene Gene Expression TF_active->Gene Initiates Labeled_Antibody Fluorescently Labeled Antibody Labeled_Antibody->Receptor Binds to Extracellular Domain

Caption: Example of a signaling pathway studied with a fluorescent antibody.

References

Application Notes and Protocols for the Analytical Characterization of N3-L-Cit-OH (DCHA) Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of N3-L-Cit-OH (DCHA) conjugates. This document is intended to guide researchers in confirming the identity, purity, and stability of these conjugates, which are crucial components in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction to N3-L-Cit-OH (DCHA) Conjugates

N3-L-Cit-OH (DCHA) is a chemical reagent utilized in the construction of peptidomimetic linkers for ADCs.[1][2] The azide (B81097) (N3) group allows for bioorthogonal conjugation to payloads or antibodies via click chemistry, while the L-citrulline (B1669108) moiety can be incorporated into peptidic linkers susceptible to enzymatic cleavage in the tumor microenvironment. The dicyclohexylamine (B1670486) (DCHA) salt form enhances stability and handling of the parent molecule. Thorough analytical characterization is paramount to ensure the quality, efficacy, and safety of the final bioconjugate.[3]

Analytical Techniques for Characterization

A multi-faceted analytical approach is necessary to fully characterize N3-L-Cit-OH (DCHA) conjugates. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of N3-L-Cit-OH at various stages of conjugation. Both ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the initial reagent and to verify its incorporation into the final conjugate.

Mass Spectrometry (MS)

MS is essential for determining the molecular weight of the N3-L-Cit-OH (DCHA) salt and its subsequent conjugates. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, confirming the elemental composition. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the conjugate and any related impurities. The small mass shift of +0.984 Da resulting from the conversion of arginine to citrulline can be challenging to detect, necessitating high-resolution instrumentation.[4][5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity and stability of N3-L-Cit-OH conjugates.[3][7] Reversed-phase HPLC (RP-HPLC) is commonly used to separate the conjugate from starting materials, byproducts, and degradation products.[3] Due to the lack of a strong chromophore in many amino acid-based molecules, derivatization with agents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethylchloroformate (FMOC-Cl) is often required for sensitive UV or fluorescence detection.[8][9][10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For N3-L-Cit-OH, characteristic peaks for the azide, carboxylic acid, amide, and amine groups can be identified.[12] These spectral features can be monitored throughout the conjugation process to confirm the reaction of specific functional groups.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained during the characterization of N3-L-Cit-OH and its conjugates.

Table 1: ¹H NMR Chemical Shifts for L-Citrulline

ProtonsChemical Shift (ppm) in D₂O
α-CH3.76
δ-CH₂3.15
β-CH₂1.85
γ-CH₂1.59

Note: Chemical shifts can vary slightly depending on the solvent and pH. Data is based on typical values for L-Citrulline.[13]

Table 2: Key FTIR Absorption Bands for L-Citrulline

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3200-3400
C=O stretch (carboxylic acid)~1700
C=O stretch (amide)~1650
N-H bend (amine)~1600

Note: These are approximate ranges and can be influenced by the molecular environment.[12]

Table 3: HPLC Purity and Retention Time

CompoundRetention Time (min)Purity (%)
N3-L-Cit-OHDependent on method>95
N3-L-Cit-OH ConjugateDependent on method>95

Note: Retention times are highly dependent on the specific HPLC method (column, mobile phase, gradient).

Experimental Protocols

Protocol for ¹H NMR Spectroscopy

Objective: To confirm the structure of N3-L-Cit-OH or its conjugate.

Materials:

  • N3-L-Cit-OH (DCHA) sample

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the structure.

Protocol for LC-MS Analysis

Objective: To determine the molecular weight and purity of the N3-L-Cit-OH conjugate.

Materials:

  • N3-L-Cit-OH conjugate sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (or other suitable mobile phase modifier)

  • LC-MS system with a C18 column

Procedure:

  • Prepare mobile phase A: 0.1% formic acid in water.

  • Prepare mobile phase B: 0.1% formic acid in ACN.

  • Dissolve the sample in a suitable solvent (e.g., water/ACN mixture) to a concentration of approximately 1 mg/mL.

  • Set up the LC method with a suitable gradient (e.g., 5-95% B over 30 minutes).

  • Set the flow rate (e.g., 0.5 mL/min).

  • Set the column temperature (e.g., 40 °C).

  • Set up the MS detector in positive or negative ion mode, depending on the analyte.

  • Inject 5-10 µL of the sample.

  • Acquire the data.

  • Analyze the chromatogram for purity and the mass spectrum for the molecular ion of the conjugate.

Protocol for RP-HPLC with UV Detection

Objective: To assess the purity of the N3-L-Cit-OH conjugate.

Materials:

  • N3-L-Cit-OH conjugate sample

  • Mobile phase A (e.g., 20 mM sodium acetate, pH 5.4)[11]

  • Mobile phase B (e.g., Acetonitrile/Methanol/Water mixture)[11]

  • HPLC system with a UV detector and a C8 or C18 column[11]

  • Derivatization reagent (if necessary, e.g., OPA)

Procedure:

  • Prepare the mobile phases and degas them.

  • Dissolve the sample in the mobile phase A.

  • If derivatization is needed, follow a standard protocol for OPA or FMOC-Cl derivatization.[10]

  • Set up the HPLC method with a suitable gradient and flow rate.

  • Set the detection wavelength (e.g., 254 nm for aromatic systems, or a specific wavelength for the derivative).

  • Inject the sample.

  • Integrate the peaks in the resulting chromatogram to determine the purity.

Protocol for FTIR Spectroscopy

Objective: To identify the key functional groups in the N3-L-Cit-OH conjugate.

Materials:

  • N3-L-Cit-OH conjugate sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Potassium bromide (KBr) for pellet method (alternative)

Procedure (ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum.

  • Clean the crystal thoroughly after analysis.

Procedure (KBr Pellet):

  • Mix a small amount of the sample with dry KBr powder.

  • Grind the mixture to a fine powder.

  • Press the powder into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Visualizations

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_characterization Analytical Characterization start N3-L-Cit-OH (DCHA) conjugation Conjugation Reaction (e.g., Click Chemistry) start->conjugation purification Purification (e.g., Chromatography) conjugation->purification conjugate N3-L-Cit-OH Conjugate purification->conjugate nmr NMR Spectroscopy (Structure, Purity) conjugate->nmr ms Mass Spectrometry (Molecular Weight, Identity) conjugate->ms hplc HPLC (Purity, Stability) conjugate->hplc ftir FTIR Spectroscopy (Functional Groups) conjugate->ftir

Caption: Experimental workflow for the synthesis and characterization of N3-L-Cit-OH conjugates.

analytical_techniques cluster_structural Structural Elucidation cluster_purity Purity & Stability Assessment main N3-L-Cit-OH Conjugate Characterization nmr NMR (¹H, ¹³C) main->nmr Confirms Connectivity ms Mass Spectrometry (HRMS) main->ms Confirms Mass ftir FTIR main->ftir Identifies Functional Groups hplc HPLC (RP-HPLC, HIC) main->hplc Quantifies Purity lcms LC-MS main->lcms Separates & Identifies

Caption: Interrelationship of analytical techniques for conjugate characterization.

References

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of cyclic peptides is a cornerstone of modern drug discovery, offering molecules with enhanced metabolic stability, improved binding affinity, and better cell permeability compared to their linear counterparts.[1] A powerful strategy for peptide cyclization involves the use of bioorthogonal chemistry, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry."[2][3][4] This reaction forms a stable triazole ring, which can act as a rigid linker and a mimic of the peptide bond.[5][6][7]

This document provides detailed application notes and protocols for the use of N3-L-Cit-OH (DCHA), an L-citrulline derivative containing an α-azido group, in the synthesis of cyclic peptides. The presence of the azide (B81097) moiety makes this amino acid an ideal building block for intramolecular cyclization via CuAAC when paired with an alkyne-containing amino acid, such as L-propargylglycine (Pra). The dicyclohexylammonium (B1228976) (DCHA) salt form enhances the stability and handling of the amino acid derivative.

Key Applications

  • Constrained Peptide Scaffolds: Generation of conformationally constrained peptides to improve target selectivity and biological activity.

  • Peptidomimetic Drug Development: The resulting 1,2,3-triazole linkage serves as a stable isostere of the amide bond, enhancing resistance to enzymatic degradation.[5][6][7]

  • Development of Novel Therapeutics: Cyclic peptides are valuable in developing treatments for a wide range of diseases, including cancer and cardiovascular disorders, often by targeting protein-protein interactions or cell surface receptors like G protein-coupled receptors (GPCRs).[7][8][9]

Data Presentation: Representative Cyclization Efficiency

The efficiency of intramolecular CuAAC for peptide cyclization can vary based on factors such as peptide sequence, length, and reaction conditions (on-resin vs. solution phase). The following table summarizes representative yields reported in the literature for similar cyclization strategies.

Peptide LengthCyclization MethodCatalyst SystemSolventTypical Yield (%)Reference
5-merOn-resin CuAACCuI / Piperidine (B6355638)DMFVariable (Lower yields)[10][11]
6 to 8-merOn-resin CuAACCuI / PiperidineDMF~89%[10]
> 8-merOn-resin CuAACCuI / PiperidineDMFDimerization increases[10][11]
VariousSolution-phase CuAACCuI / AdditivesMeCN/DMSOup to 36%[2][12]
VariousSolution-phase CuAACPyAOP/HOAt/CollidineDMF/DCMGood to High[13]

Experimental Protocols

This section outlines a representative workflow for the synthesis of a cyclic peptide using N3-L-Cit-OH (DCHA) and L-propargylglycine (Pra) via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) and subsequent intramolecular CuAAC cyclization.

Protocol 1: Preparation of N3-L-Cit-OH Free Acid

The DCHA salt must be converted to the free acid before use in standard carbodiimide (B86325) coupling reactions.

  • Dissolution: Dissolve the N3-L-Cit-OH (DCHA) salt in dichloromethane (B109758) (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) or citric acid solution.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Evaporation: Filter the solution and evaporate the solvent under reduced pressure to obtain the free acid, which can then be used directly in the coupling step.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol describes the manual synthesis of a linear peptide containing the azido (B1232118) and alkyne functionalities on a Rink Amide resin for a C-terminal amide.

  • Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the first Fmoc-protected amino acid (e.g., Fmoc-L-propargylglycine-OH) (3 eq.) with a coupling reagent such as HBTU (2.9 eq.) and HOBt (3 eq.) in the presence of N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

    • Monitor the coupling completion using a Kaiser test.

  • Washing: Wash the resin as described in step 3.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence. For the incorporation of the azido amino acid, use the free acid of N3-L-Cit-OH prepared in Protocol 1.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine.

  • Final Wash: Wash the resin with DMF (5x), DCM (3x), and methanol (B129727) (3x), then dry under vacuum.

Protocol 3: On-Resin Intramolecular Cyclization (CuAAC)
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Cyclization Reaction: To the resin, add a solution of Copper(I) iodide (CuI) (1.5 eq.) and DIPEA in DMF.

  • Agitation: Agitate the reaction mixture at room temperature for 12-24 hours. The reaction should be protected from oxygen.

  • Washing: After the reaction, wash the resin thoroughly with DMF, DCM, and methanol to remove copper salts and other reagents.

Protocol 4: Cleavage from Resin and Purification
  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

  • Cleavage Reaction: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude cyclic peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and dry the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

Visualizations

Experimental Workflow

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Cyclization Cyclization & Cleavage cluster_Purification Purification & Analysis Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling (incl. N3-L-Cit-OH & Pra) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat 6. Repeat for all AAs Wash2->Repeat Repeat->Deprotection Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection OnResin_Click 8. On-Resin CuAAC Cyclization Final_Deprotection->OnResin_Click Cleavage 9. Cleavage from Resin OnResin_Click->Cleavage Purify 10. RP-HPLC Purification Cleavage->Purify Analyze 11. Characterization (LC-MS, NMR) Purify->Analyze Final_Product Final Cyclic Peptide Analyze->Final_Product

Caption: General workflow for cyclic peptide synthesis via SPPS and intramolecular CuAAC.

Illustrative Biological Pathway: GPCR Antagonism

Many cyclic peptides are designed to be antagonists of G protein-coupled receptors (GPCRs), which are key targets in drug development. An antagonist blocks the receptor, preventing the natural ligand (agonist) from binding and activating downstream signaling pathways.

G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular GPCR GPCR G_Protein G Protein (Inactive) GPCR->G_Protein Activates Agonist Agonist (Natural Ligand) Agonist->GPCR Activates Antagonist Cyclic Peptide Antagonist Antagonist->GPCR Blocks Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Cellular Response Second_Messenger->Cell_Response

Caption: A cyclic peptide acting as a GPCR antagonist, blocking the signaling cascade.

References

Application Notes and Protocols for Labeling Oligonucleotides with N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the labeling of oligonucleotides with N3-L-Cit-OH (DCHA), an azide-containing derivative of the amino acid L-Citrulline. This reagent is designed for the straightforward introduction of a citrulline moiety onto oligonucleotides via click chemistry, a powerful and versatile bioconjugation method. The resulting citrulline-modified oligonucleotides have potential applications in diagnostics and therapeutics, leveraging the biological roles of citrullination.

Citrullination, the post-translational conversion of arginine to citrulline, is implicated in various physiological and pathological processes, including inflammation and autoimmune diseases.[1][2] The introduction of citrulline into oligonucleotides can, therefore, be a valuable tool for studying these processes, developing novel diagnostic probes, and creating targeted therapeutics.[3][4]

N3-L-Cit-OH is provided as a dicyclohexylammonium (B1228976) (DCHA) salt to enhance its stability and facilitate handling.[5] Prior to its use in labeling reactions, the free acid form of N3-L-Cit-OH must be generated.

Principle of Labeling

The labeling strategy relies on the highly efficient and specific "click" reaction, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the azide (B81097) group on N3-L-Cit-OH and an alkyne-modified oligonucleotide.[6][7] The reaction is bio-orthogonal, meaning it does not interfere with other functional groups typically found in biological molecules, ensuring high specificity of labeling.

Diagram: Oligonucleotide Labeling Workflow

G General Workflow for Oligonucleotide Labeling with N3-L-Cit-OH cluster_0 Preparation cluster_1 Click Reaction (CuAAC) cluster_2 Purification & Analysis start Start: Alkyne-modified Oligonucleotide & N3-L-Cit-OH (DCHA) prep_dcha Liberate free acid of N3-L-Cit-OH from DCHA salt start->prep_dcha prep_oligo Dissolve alkyne-modified oligonucleotide in buffer start->prep_oligo mix Combine oligonucleotide, N3-L-Cit-OH, Copper(I) catalyst, and ligand prep_dcha->mix prep_oligo->mix react Incubate to form triazole linkage mix->react purify Purify labeled oligonucleotide (e.g., HPLC, PAGE) react->purify analyze Analyze purity and confirm labeling (e.g., Mass Spectrometry, UV-Vis) purify->analyze end End: Purified N3-L-Cit-OH Labeled Oligonucleotide analyze->end

Caption: General workflow for labeling oligonucleotides with N3-L-Cit-OH.

Materials and Reagents

Reagents for Liberation of Free Acid from DCHA Salt
Reagents for CuAAC Labeling
  • Alkyne-modified oligonucleotide

  • N3-L-Cit-OH (free acid)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Sodium ascorbate (B8700270)

  • DMSO

  • Nuclease-free water

  • Triethylammonium acetate (TEAA) buffer

Equipment
  • Microcentrifuge

  • Vortex mixer

  • Thermomixer or heat block

  • HPLC system with a suitable column (e.g., C18)

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • UV-Vis spectrophotometer

  • Lyophilizer

Experimental Protocols

Protocol 1: Liberation of Free Acid from N3-L-Cit-OH (DCHA) Salt

This protocol is adapted from standard procedures for converting DCHA salts to their corresponding free acids.[8]

  • Suspension: Suspend the N3-L-Cit-OH (DCHA) salt in 5-10 volumes of ethyl acetate in a suitable flask.

  • Acidification: While stirring, add 10% phosphoric acid dropwise until the DCHA salt completely dissolves and two clear phases are visible. The pH of the lower aqueous phase should be between 2 and 3.

  • Extraction: Separate the organic phase. Wash the organic phase once with 2 volumes of 10% phosphoric acid, followed by three extractions with 2 volumes of deionized water. The pH of the final aqueous wash should be ≥4.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the free N3-L-Cit-OH, which may be an oil or a solid.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol is a general guideline for CuAAC labeling of oligonucleotides.[9] Optimization may be required depending on the specific oligonucleotide sequence and modifications.

  • Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a final concentration of 100-200 µM.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of free N3-L-Cit-OH in DMSO.

    • Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be freshly prepared.

    • Prepare a 10 mM stock solution of CuSO4 in nuclease-free water.

    • Prepare a 50 mM stock solution of THPTA ligand in nuclease-free water.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in the order listed:

    • Alkyne-modified oligonucleotide (e.g., 5 µL of a 100 µM solution for a 25 µL reaction)

    • Nuclease-free water to adjust the final volume

    • 2 M TEAA buffer, pH 7.0 (to a final concentration of 100 mM)

    • DMSO (to a final concentration of 10-20% v/v)

    • N3-L-Cit-OH solution (1.5 to 5 equivalents relative to the oligonucleotide)

    • THPTA ligand (5 equivalents relative to copper)

    • CuSO4 solution (1 equivalent relative to the oligonucleotide)

    • Sodium ascorbate solution (10 equivalents relative to copper)

  • Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours or at 37°C for 1 hour.

  • Purification: Purify the labeled oligonucleotide using HPLC (e.g., reverse-phase C18 column) or polyacrylamide gel electrophoresis (PAGE) to remove excess reagents and unlabeled oligonucleotide.[10]

Data Presentation

Table 1: Representative Quantitative Data for Click Chemistry Labeling of Oligonucleotides

The following table summarizes typical quantitative data obtained from the literature for CuAAC labeling of oligonucleotides with azide-modified small molecules. These values can be used as a benchmark for the labeling efficiency and purity expected when using N3-L-Cit-OH.

ParameterTypical ValueMethod of AnalysisReference
Labeling Efficiency >95%HPLC, Mass Spectrometry[11]
Purity of Labeled Oligonucleotide >90% after purificationHPLC, PAGE[10]
Yield of Labeled Oligonucleotide 85-98% (post-precipitation)UV-Vis Spectroscopy[12]
Stability of Triazole Linkage Stable under physiological conditionsHPLC, Mass Spectrometry[5][13][14][15]

Mandatory Visualizations

Diagram: CuAAC Reaction Mechanism

G Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_0 Reactants cluster_1 Catalyst cluster_2 Product Oligo Alkyne-modified Oligonucleotide Product N3-L-Cit-OH Labeled Oligonucleotide (with stable triazole linkage) Oligo->Product + Cit N3-L-Cit-OH Cit->Product + Catalyst Cu(I) generated from CuSO4 + Sodium Ascorbate Catalyst->Product catalyzes

Caption: Schematic of the CuAAC reaction for oligonucleotide labeling.

Diagram: Potential Application in Targeting Citrullinated Protein Recognition

G Hypothetical Application of Citrulline-Labeled Oligonucleotide Oligo Citrulline-labeled Oligonucleotide Uptake Cellular Uptake Oligo->Uptake Target Protein that specifically recognizes citrullinated motifs Interaction Intracellular Interaction Target->Interaction Cell Target Cell Cell->Uptake Uptake->Interaction Effect Modulation of Target Protein Function Interaction->Effect

Caption: A potential application of citrulline-labeled oligonucleotides.

Application Notes

Potential Applications

The introduction of a citrulline moiety onto an oligonucleotide opens up several avenues for research and development:

  • Probing Protein-Protein Interactions: Citrullination is known to alter protein structure and function, thereby influencing protein-protein interactions.[16][17] Citrulline-labeled oligonucleotides could be used as probes to study the binding of proteins that specifically recognize citrullinated epitopes.

  • Diagnostic Tools: Elevated levels of citrullinated proteins and autoantibodies against them are biomarkers for various autoimmune diseases, such as rheumatoid arthritis.[1][12] Oligonucleotide-based assays incorporating citrulline could be developed for the sensitive detection of these biomarkers.

  • Targeted Drug Delivery: The citrulline modification could potentially influence the cellular uptake and trafficking of the oligonucleotide.[18][19] This could be exploited to enhance the delivery of therapeutic oligonucleotides to specific cells or subcellular compartments involved in inflammatory processes.

  • Modulation of Gene Expression: By targeting specific mRNA sequences, the citrulline-labeled antisense oligonucleotide could modulate the expression of proteins involved in inflammatory signaling pathways where citrullination plays a key role.

Characterization of Labeled Oligonucleotides
  • Purity Assessment: The purity of the labeled oligonucleotide should be assessed by reverse-phase HPLC. The labeled product will have a different retention time compared to the unlabeled oligonucleotide.

  • Confirmation of Labeling: The successful conjugation of N3-L-Cit-OH to the oligonucleotide should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed molecular weight should correspond to the calculated mass of the labeled oligonucleotide.

  • Quantification: The concentration of the purified labeled oligonucleotide can be determined by measuring its absorbance at 260 nm using a UV-Vis spectrophotometer.

Stability and Storage
  • Triazole Linkage Stability: The 1,2,3-triazole linkage formed during the click reaction is highly stable under a wide range of conditions, including physiological pH and temperature, and is resistant to enzymatic degradation.[5][13][14][15]

  • Storage: Purified, lyophilized N3-L-Cit-OH labeled oligonucleotides should be stored at -20°C. For long-term storage, -80°C is recommended. Aliquoting the sample before freezing is advised to avoid multiple freeze-thaw cycles.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete liberation of the free acid from the DCHA salt.Ensure complete conversion to the free acid by monitoring the pH during the extraction process.
Inactive copper catalyst.Use a freshly prepared solution of sodium ascorbate. Ensure all reagents are of high quality.
Degradation of the alkyne-modified oligonucleotide.Handle the oligonucleotide under nuclease-free conditions.
Multiple Peaks in HPLC Incomplete reaction or side reactions.Optimize reaction time, temperature, and reagent concentrations. Ensure efficient purification.
Degradation of the oligonucleotide during the reaction.Use a lower reaction temperature or a shorter incubation time. Ensure the pH of the reaction mixture is neutral.
Incorrect Mass in Mass Spectrometry Incomplete labeling or presence of adducts.Confirm the purity of the labeled oligonucleotide by HPLC before MS analysis. Optimize MS parameters for oligonucleotide analysis.

Disclaimer: These protocols and application notes are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup.

References

Application Notes and Protocols for N3-L-Cit-OH (DCHA) in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and physicochemical properties.

This document provides detailed application notes and protocols for the use of N3-L-Cit-OH (DCHA), an azide-containing derivative of L-citrulline, in the synthesis of PROTACs. The incorporation of a citrulline-containing peptide sequence into the linker can offer the advantage of creating a cleavable linker system, particularly within the tumor microenvironment where proteases like cathepsin B are often upregulated. The azide (B81097) group on N3-L-Cit-OH allows for versatile and efficient conjugation to an alkyne-modified warhead or E3 ligase ligand via "click chemistry" (Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), a highly reliable and straightforward reaction.

Properties of N3-L-Cit-OH (DCHA)

PropertyValue
Full Name N-alpha-(Azido)-L-citrulline dicyclohexylammonium (B1228976) salt
Molecular Formula C18H35N5O4
Molecular Weight 397.50 g/mol
Appearance White to off-white solid
Key Functional Groups Azide (-N3), Carboxylic acid (-COOH), Urea
Primary Application Building block for peptide-based linkers in bioconjugation
Key Reaction Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Application in PROTAC Synthesis: A Cleavable Linker Strategy

The use of N3-L-Cit-OH in PROTAC design is particularly advantageous for creating linkers that are selectively cleaved by specific enzymes. The dipeptide sequence Valine-Citrulline (Val-Cit) is a well-established substrate for cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.[][2] By incorporating N3-L-Cit-OH into a PROTAC linker, it is possible to design a PROTAC that remains stable in circulation and releases its active components preferentially within the target tumor cells, thereby minimizing off-target toxicity.[][3]

A common strategy involves the synthesis of a Val-Cit-PABC (p-aminobenzyl carbamate) unit, where the citrulline residue is derived from N3-L-Cit-OH. Upon cleavage of the Val-Cit amide bond by cathepsin B, the PABC spacer undergoes self-immolation to release the conjugated warhead or E3 ligase ligand.[]

Experimental Protocols

Protocol 1: Synthesis of an Azide-Functionalized Val-Cit-PABC Linker Intermediate

This protocol describes the synthesis of an azide-containing Val-Cit-PABC linker, which can be subsequently "clicked" to an alkyne-modified molecule.

Materials:

  • Fmoc-Val-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-valine)

  • N3-L-Cit-OH (DCHA)

  • p-Aminobenzyl alcohol

  • Triphosgene (B27547) or similar activating agent

  • Coupling reagents (e.g., HATU, HOBt)

  • Bases (e.g., DIPEA, N-methylmorpholine)

  • Solvents (e.g., DMF, DCM, Piperidine (B6355638) in DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Activation of p-Aminobenzyl alcohol: Dissolve p-aminobenzyl alcohol in anhydrous DCM and cool to 0°C. Add a solution of triphosgene in DCM dropwise. Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours to form the p-aminobenzyl chloroformate.

  • Coupling of N3-L-Cit-OH to PABC: Dissolve N3-L-Cit-OH (DCHA) in DMF and add DIPEA. To this solution, add the freshly prepared p-aminobenzyl chloroformate solution. Stir the reaction overnight at room temperature. Purify the resulting N3-L-Cit-PABC-OH by flash chromatography.

  • Fmoc Deprotection of Valine: Dissolve Fmoc-Val-OH in a 20% solution of piperidine in DMF. Stir for 1 hour at room temperature. Remove the solvent under reduced pressure to obtain the deprotected valine.

  • Peptide Coupling: Dissolve the deprotected valine, N3-L-Cit-PABC-OH, HATU, and HOBt in DMF. Add DIPEA and stir the reaction mixture overnight at room temperature.

  • Purification: Purify the final product, Azido-Val-Cit-PABC-OH, by reverse-phase HPLC.

Protocol 2: PROTAC Synthesis via Click Chemistry

This protocol outlines the final step of conjugating the azide-functionalized linker to an alkyne-modified warhead.

Materials:

  • Azide-Val-Cit-PABC-OH (from Protocol 1)

  • Alkyne-modified warhead (targeting the protein of interest)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH and water)

  • E3 ligase ligand with a suitable functional group for attachment (e.g., a carboxylic acid for amide bond formation)

  • Coupling reagents (e.g., HATU, HOBt) and a base (e.g., DIPEA)

Procedure:

  • Click Reaction: Dissolve the azide-functionalized linker and the alkyne-modified warhead in a 1:1 mixture of t-BuOH and water. Add a freshly prepared solution of sodium ascorbate in water, followed by a solution of CuSO4·5H2O in water. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Once the reaction is complete, purify the triazole-linked intermediate by reverse-phase HPLC.

  • Final Coupling to E3 Ligase Ligand: Dissolve the purified intermediate and the E3 ligase ligand in DMF. Add HATU, HOBt, and DIPEA. Stir the reaction overnight at room temperature.

  • Final Purification: Purify the final PROTAC molecule by reverse-phase HPLC to yield the desired product.

Quantitative Data of PROTACs with Peptide Linkers

The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific data for PROTACs utilizing N3-L-Cit-OH is not yet widely published, data from PROTACs with other peptide and cleavable linkers can provide a useful reference.

PROTAC TargetLinker TypeE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
BRD4PEG-basedVHLHCT116~10>90[4]
KEAP1AlkylVHLHEK293T~100~80[5]
Pan-AktPEG-basedVHLHEK-293~50>80[6]
HDAC1/3PEG-basedVHLHCT116500-90070-80[4]

Note: The data in this table is illustrative and derived from various sources. The performance of a PROTAC with a citrulline-based linker will be highly dependent on the specific target, warhead, and E3 ligase ligand used.

Visualizations

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-Linker-Anchor) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Linker_Synth 1. Synthesize Azide-Linker (using N3-L-Cit-OH) Click_Chem 3. Click Chemistry (CuAAC) Linker_Synth->Click_Chem Warhead_Mod 2. Prepare Alkyne-Warhead Warhead_Mod->Click_Chem E3_Attach 4. Attach E3 Ligase Ligand Click_Chem->E3_Attach Purification 5. Purify PROTAC E3_Attach->Purification Cell_Treatment 6. Treat Cells with PROTAC Purification->Cell_Treatment Western_Blot 7. Western Blot for Protein Degradation Cell_Treatment->Western_Blot Off_Target 9. Off-Target Analysis Cell_Treatment->Off_Target DC50_Dmax 8. Determine DC50 and Dmax Western_Blot->DC50_Dmax Cleavable_Linker cluster_0 Extracellular Space (Stable) cluster_1 Tumor Cell Lysosome Intact_PROTAC Intact PROTAC (Val-Cit Linker) Cleavage Linker Cleavage Intact_PROTAC->Cleavage Internalization Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Released_Warhead Released Warhead/ Active Moiety Cleavage->Released_Warhead

References

Troubleshooting & Optimization

How to improve the yield of N3-L-Cit-OH (DCHA) click reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of N3-L-Cit-OH (DCHA) click reactions.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and what is it used for?

A1: N3-L-Cit-OH (DCHA) is a click chemistry reagent that incorporates an azide (B81097) group onto an L-citrulline amino acid derivative.[1][2] It is primarily used in the construction of peptidomimetic linkers for antibody-drug conjugates (ADCs) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2]

Q2: What are the main types of click reactions I can perform with N3-L-Cit-OH (DCHA)?

A2: N3-L-Cit-OH (DCHA) is versatile and can be used in two main types of click reactions:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of N3-L-Cit-OH (DCHA) with a terminal alkyne, forming a stable 1,4-disubstituted triazole linkage.[3][4]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne, such as DBCO or BCN, to react with the azide group.[1][2] This method is often preferred for biological applications where the cytotoxicity of copper is a concern.

Q3: My CuAAC reaction with N3-L-Cit-OH (DCHA) has a low yield. What are the most common causes?

A3: Low yields in CuAAC reactions can often be attributed to several factors:

  • Inactivation of the Copper Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3]

  • Suboptimal Reaction Conditions: Factors such as the choice of copper source, ligand, solvent, temperature, and reactant concentrations can significantly impact the reaction efficiency.

  • Side Reactions: Undesired side reactions, such as the oxidative homocoupling of the alkyne (Glaser coupling), can consume the starting materials and reduce the yield of the desired product.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved in the chosen solvent system, the reaction rate will be significantly reduced.

Q4: Can the citrulline side chain of N3-L-Cit-OH (DCHA) interfere with the CuAAC reaction?

A4: The ureido group in the citrulline side chain has the potential to chelate copper ions.[5][6] This could lead to sequestration of the catalytically active Cu(I), thereby reducing the effective catalyst concentration and lowering the reaction rate. While direct covalent side reactions with the citrulline moiety under typical CuAAC conditions are not widely reported, catalyst sequestration is a plausible cause for lower than expected yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your N3-L-Cit-OH (DCHA) click reaction experiments.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Copper Catalyst (Oxidation of Cu(I) to Cu(II)) - Ensure you are using a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Degas all solvents and solutions by sparging with an inert gas (e.g., argon or nitrogen) before use.[2] - Perform the reaction under an inert atmosphere. - Increase the molar excess of the reducing agent to 5-10 equivalents relative to the copper catalyst.[3]
Inefficient Catalyst System - Add a copper-stabilizing ligand to protect the Cu(I) from oxidation and accelerate the reaction.[7][8] Water-soluble ligands like THPTA and BTTAA are highly effective.[7][9] - Increase the catalyst loading, but be mindful of potential cytotoxicity in biological systems.
Poor Solubility of Reactants - Try a different solvent system. Mixtures of water with organic solvents like DMSO, DMF, or t-BuOH can improve solubility.[1][2] - Gentle heating (e.g., to 37-45°C) can enhance both solubility and reaction rate.[10]
Presence of Inhibitors - Avoid using reagents that can interfere with the catalyst, such as TCEP (which can reduce azides) or iodide ions (from CuI).[2] - If working with biological molecules, be aware that thiols (e.g., from cysteine residues or glutathione) can strongly bind to copper and inhibit the reaction.[2]
Issue 2: Presence of Multiple Products (Side Reactions)
Potential Cause Troubleshooting Steps
Oxidative Homocoupling of the Alkyne (Glaser Coupling) - Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions and maintain an inert atmosphere to minimize oxygen exposure.[2]
Degradation of Sensitive Biomolecules - The combination of Cu(II) and sodium ascorbate (B8700270) can generate reactive oxygen species (ROS) that may damage proteins or other biomolecules, particularly oxidizing histidine and arginine residues.[3][11] - Use a copper-stabilizing ligand, such as THPTA, at a higher ligand-to-copper ratio (e.g., 5:1) to protect the biomolecules.[2][8] - Consider adding a ROS scavenger like aminoguanidine (B1677879) to the reaction mixture.[2]
Issue 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps
Residual Copper Catalyst - After the reaction is complete, add a chelating agent like EDTA to sequester the copper ions.[2] - For small molecules, perform an aqueous wash with a solution of a chelating agent. - For biomolecules, purification methods such as size-exclusion chromatography or dialysis can effectively remove the copper catalyst and other small molecule reagents.[1]
Unreacted Starting Materials - Optimize the reaction conditions to drive the reaction to completion (see Issue 1). - Use chromatographic techniques such as HPLC or flash chromatography to separate the product from unreacted starting materials.

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different reaction parameters on CuAAC reaction efficiency.

Table 1: Comparison of Copper Sources for CuAAC

Copper SourceTypical ConditionsAdvantagesDisadvantagesYield
CuSO₄ / Sodium Ascorbate In situ reduction of Cu(II) to Cu(I)Convenient, uses readily available and stable reagents.Can generate reactive oxygen species.[11]Generally high to quantitative.[4][12]
Cu(I)Br or Cu(I)I Direct use of Cu(I) saltCan provide faster initial rates.Cu(I) salts are less stable and can be difficult to handle. CuI can lead to inhibitory effects.[2]Variable, can be high but sensitive to conditions.[13][14]
Metallic Copper (e.g., Cu wire) Heterogeneous catalysisEasy to remove from the reaction mixture.Slower reaction rates compared to homogeneous catalysts.Can achieve high yields with longer reaction times.[13]

Table 2: Effect of Ligands on CuAAC Reaction Rate

LigandKey FeaturesRelative Reaction RateRecommended Use
TBTA One of the first widely used ligands, good for organic solvents.ModerateGeneral purpose, particularly in organic synthesis.
THPTA Water-soluble, protects biomolecules from oxidation.[8]HighBioconjugation reactions in aqueous buffers.
BTTAA Highly water-soluble and demonstrates very fast kinetics.[7]Very HighApplications requiring rapid and efficient conjugation, especially in living systems.[7][9]
BTTES Good balance of reactivity and solubility.HighBioconjugation in living systems.[7]

Table 3: Common Solvents for CuAAC Reactions

Solvent SystemTypical Temperature (°C)Notes
t-BuOH / H₂O (1:1) 25 - 40A versatile system suitable for a wide range of substrates.[1]
DMSO or DMF / H₂O 25 - 60Useful for reactants with poor solubility in purely aqueous systems.[1][2]
H₂O (with water-soluble ligand) 25Ideal for bioconjugation to maintain the native state of biomolecules.[1]
Glycerol 85A sustainable solvent, can lead to high yields.[12]

Experimental Protocols

Protocol 1: General Procedure for CuAAC of N3-L-Cit-OH (DCHA) with an Alkyne

This protocol provides a starting point for the copper-catalyzed click reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.

Materials:

  • N3-L-Cit-OH (DCHA)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or similar water-soluble ligand

  • Degassed buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Degassed organic co-solvent (e.g., DMSO or DMF), if needed

Procedure:

  • Prepare Stock Solutions:

    • Dissolve N3-L-Cit-OH (DCHA) and the alkyne substrate in the chosen reaction buffer (with co-solvent if necessary) to the desired concentrations.

    • Prepare a fresh stock solution of sodium ascorbate in degassed buffer (e.g., 100 mM).

    • Prepare stock solutions of CuSO₄ (e.g., 20 mM) and THPTA (e.g., 50 mM) in degassed buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of N3-L-Cit-OH (DCHA) and the alkyne.

    • Add the THPTA solution to the reaction mixture. A 5:1 ligand to copper ratio is recommended for bioconjugation.[2]

    • Add the CuSO₄ solution to the mixture and briefly mix.

  • Initiate the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.

    • If possible, purge the headspace of the reaction vessel with an inert gas (argon or nitrogen) and seal the vessel.

  • Reaction Incubation:

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 37°C) for 1 to 4 hours.

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench it by adding a solution of EDTA to chelate the copper.

    • Purify the product using an appropriate method, such as HPLC, size-exclusion chromatography, or dialysis, depending on the nature of the product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) degas Degas Solvents and Solutions prep_reagents->degas mix_reactants Combine Azide, Alkyne, and Ligand degas->mix_reactants add_cu Add CuSO4 mix_reactants->add_cu initiate Initiate with Sodium Ascorbate add_cu->initiate incubate Incubate (RT or Heat) Monitor Progress initiate->incubate quench Quench with EDTA incubate->quench purify Purify Product (e.g., HPLC, Dialysis) quench->purify final_product final_product purify->final_product Characterize Troubleshooting_Tree start Low Yield in CuAAC Reaction check_catalyst Is the catalyst active? start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes action_catalyst Troubleshoot Catalyst: - Use fresh reducing agent - Degas solvents - Use a ligand (THPTA, BTTAA) - Work under inert atmosphere check_catalyst->action_catalyst No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes action_conditions Optimize Conditions: - Adjust solvent system (add DMSO/DMF) - Gently heat the reaction - Increase reactant concentration check_conditions->action_conditions No action_side_reactions Mitigate Side Reactions: - Increase reducing agent concentration - Use a protective ligand (e.g., 5:1 THPTA:Cu) - Add ROS scavenger (aminoguanidine) check_side_reactions->action_side_reactions Yes success Yield Improved check_side_reactions->success No action_catalyst->success action_conditions->success action_side_reactions->success

References

Troubleshooting guide for N3-L-Cit-OH (DCHA) conjugation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-L-Cit-OH (DCHA) for bioconjugation applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is N3-L-Cit-OH (DCHA) and what is its primary application?

N3-L-Cit-OH (DCHA) is a chemical reagent used in bioconjugation, specifically as a building block for creating peptidomimetic linkers for antibody-drug conjugates (ADCs).[1] It contains an azide (B81097) group (-N3) that can be used in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), to attach it to other molecules.[1] The L-Citrulline component can be incorporated into peptide chains, and the carboxylic acid (-OH) allows for conjugation to amine-containing molecules.

Q2: My conjugation of N3-L-Cit-OH to my amine-containing protein/peptide is failing or has very low yield. What are the common causes?

Low or no conjugation efficiency is a frequent issue. Here are the most common culprits and how to troubleshoot them:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of N3-L-Cit-OH must be activated to react with primary amines. The most common method is using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[2][3]

  • Incorrect pH: The pH of the reaction is critical. The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5). However, the subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly basic pH (7.2-8.5).[2] A two-step protocol is often recommended to accommodate these different pH optima.

  • Hydrolysis of Activated Ester: The activated O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxylic acid.[2][3] The NHS-ester is more stable but can also hydrolyze, especially at higher pH. It's crucial to use freshly prepared reagents and perform the conjugation reaction promptly after activation.

  • Presence of Nucleophiles in Buffers: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with your target molecule for the activated N3-L-Cit-OH, reducing your conjugation yield. Use non-nucleophilic buffers such as MES for the activation step and PBS or borate (B1201080) buffer for the conjugation step.

  • Steric Hindrance: The accessibility of the amine group on your target molecule can affect conjugation efficiency. If the amine is sterically hindered, the reaction may be slow or inefficient.

  • DCHA Salt Interference: The dicyclohexylamine (B1670486) (DCHA) salt needs to be considered. It is recommended to use the free acid form of N3-L-Cit-OH for conjugation. If you only have the DCHA salt, it can be removed by an acid wash during a workup if the molecule is soluble in an organic solvent, or by using a cation exchange resin. Alternatively, starting the reaction at a lower pH will protonate the carboxylate and the DCHA will not interfere with the EDC activation.

Q3: I am observing unexpected side products in my reaction. What could they be?

Several side reactions can occur during EDC/NHS-mediated conjugation:

  • N-acylurea Formation: A common side product is the formation of an N-acylurea, where the activated carboxylic acid rearranges and reacts with another molecule of EDC. This is more likely to occur with carboxyl groups in hydrophobic environments.[2]

  • Modification of Tyrosine Residues: EDC can react with tyrosine residues on proteins, leading to a +155 Da modification.[4] This can be a significant issue when working with proteins.

  • Intra-molecular Crosslinking: If your target molecule contains both a carboxylic acid and an amine, you might observe intra-molecular crosslinking.

Q4: How can I confirm that the conjugation was successful?

Several analytical techniques can be used to confirm the formation of your conjugate:

  • Mass Spectrometry (MS): This is the most direct way to confirm the addition of N3-L-Cit-OH to your target molecule by observing the expected mass shift.

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time on a reverse-phase HPLC column can indicate a successful conjugation. Comparing the chromatograms of the starting materials and the reaction mixture is essential.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): For protein conjugations, an increase in the molecular weight can be visualized on an SDS-PAGE gel.

  • UV-Vis Spectroscopy: If your target molecule has a distinct UV-Vis spectrum, you may observe changes upon conjugation.

Q5: What is the best way to purify my N3-L-Cit-OH conjugate?

The choice of purification method depends on the properties of your conjugate and the unreacted starting materials:

  • Size Exclusion Chromatography (SEC) / Desalting Columns: These are useful for separating larger conjugates (like proteins) from smaller molecules like excess N3-L-Cit-OH, EDC, and NHS.[2]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique suitable for purifying peptide and small molecule conjugates.

  • Precipitation: In some cases, the conjugate can be selectively precipitated, for example, by ethanol (B145695) precipitation for oligonucleotides.

Experimental Protocols

Two-Step EDC/NHS Conjugation of N3-L-Cit-OH to a Primary Amine

This protocol provides a general guideline. Optimal conditions, such as molar ratios and reaction times, may need to be determined empirically for your specific application.

Materials:

  • N3-L-Cit-OH (free acid form recommended)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-5.5

  • Conjugation Buffer: 1X PBS, pH 7.2-7.4 or 0.1 M Borate Buffer, pH 8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Amine-containing molecule (protein, peptide, etc.)

  • Desalting column or other purification system

Procedure:

Step 1: Activation of N3-L-Cit-OH

  • Dissolve N3-L-Cit-OH in Activation Buffer to a final concentration of 10-20 mM.

  • Add EDC and NHS (or sulfo-NHS) to the N3-L-Cit-OH solution. A common starting point is a 2-5 fold molar excess of EDC and NHS over N3-L-Cit-OH.

  • Incubate the reaction for 15-30 minutes at room temperature.

Step 2: Conjugation to the Amine-Containing Molecule

  • Immediately after activation, add the activated N3-L-Cit-OH solution to your amine-containing molecule dissolved in Conjugation Buffer. The pH of the final reaction mixture should be between 7.2 and 8.5.

  • The molar ratio of activated N3-L-Cit-OH to your amine will depend on the number of available amines and the desired degree of labeling. A 10-20 fold molar excess of the activated linker is a common starting point for protein conjugation.

  • Allow the reaction to proceed for 2 hours to overnight at room temperature or 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester.

  • Incubate for 15-30 minutes at room temperature.

Step 4: Purification

  • Purify the conjugate from excess reagents and byproducts using an appropriate method such as a desalting column, dialysis, or HPLC.

ParameterActivation StepConjugation Step
pH 4.5 - 5.57.2 - 8.5
Buffer MESPBS, Borate
Temperature Room Temperature4°C to Room Temperature
Time 15 - 30 minutes2 hours to Overnight

Table 1: Recommended Reaction Conditions for N3-L-Cit-OH Conjugation

ReagentMolar Ratio (relative to N3-L-Cit-OH)
EDC 2 - 5 fold excess
NHS/sulfo-NHS 2 - 5 fold excess
Amine-Molecule 0.05 - 0.1 fold (adjust based on desired labeling)

Table 2: Suggested Molar Ratios of Reagents

Visualizations

experimental_workflow cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification N3_Cit_OH N3-L-Cit-OH EDC_NHS EDC + NHS in MES Buffer (pH 4.5-5.5) N3_Cit_OH->EDC_NHS 15-30 min Room Temp Activated_Ester Activated NHS-Ester EDC_NHS->Activated_Ester Amine_Molecule Amine-Molecule in PBS/Borate Buffer (pH 7.2-8.5) Activated_Ester->Amine_Molecule 2h - Overnight 4°C or Room Temp Conjugate N3-L-Cit-OH Conjugate Amine_Molecule->Conjugate Purification Purification (SEC, HPLC, etc.) Conjugate->Purification Final_Product Pure Conjugate Purification->Final_Product

Caption: Experimental workflow for the two-step conjugation of N3-L-Cit-OH.

troubleshooting_flowchart start Low/No Conjugation Yield q1 Is the carboxylic acid activated correctly? start->q1 s1 Check EDC/NHS quality and concentration. Use fresh reagents. q1->s1 No q2 Is the reaction pH optimal for each step? q1->q2 Yes a1_yes Yes a1_no No s1->q1 s2 Use MES (pH 4.5-5.5) for activation and PBS/Borate (pH 7.2-8.5) for conjugation. q2->s2 No q3 Are there competing nucleophiles in the buffer? q2->q3 Yes a2_yes Yes a2_no No s2->q2 s3 Use non-nucleophilic buffers (e.g., MES, PBS, Borate). Avoid Tris. q3->s3 No q4 Is the activated ester hydrolyzing? q3->q4 Yes a3_yes Yes a3_no No s3->q3 s4 Perform conjugation immediately after activation. Consider lower temperature. q4->s4 Yes end Successful Conjugation q4->end No a4_yes Yes a4_no No s4->q4

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing CuAAC Reactions with N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, with a specific focus on utilizing N3-L-Cit-OH (DCHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and its primary application in CuAAC reactions?

N3-L-Cit-OH (DCHA) is a click chemistry reagent that contains an azide (B81097) functional group. It is primarily used in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers through the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage with an alkyne-containing molecule.[1]

Q2: My CuAAC reaction with N3-L-Cit-OH (DCHA) is resulting in a low yield. What are the common causes?

Low yields in CuAAC reactions can arise from several factors:

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen. Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[2]

  • Poor Reagent Quality: Impurities or degradation of the azide (N3-L-Cit-OH (DCHA)) or the alkyne partner can inhibit the reaction.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[2]

  • Inadequate Ligand Support: The choice and concentration of the stabilizing ligand are critical for protecting the Cu(I) catalyst and accelerating the reaction.[2][3]

  • Side Reactions: The most common side reaction is the homocoupling of the alkyne, known as Glaser coupling.[2]

Q3: How can I prevent the inactivation of the copper catalyst?

To maintain the active Cu(I) oxidation state:

  • Use a Reducing Agent: Sodium ascorbate (B8700270) is the most common and effective reducing agent used to regenerate Cu(I) from any Cu(II) formed in situ. A 3- to 10-fold excess is typically recommended.[4]

  • Employ a Stabilizing Ligand: Nitrogen-based ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stabilize the Cu(I) catalyst, prevent oxidation, and enhance its solubility. THPTA is particularly suitable for bioconjugation reactions in aqueous media.[2][5]

  • Degas Solvents: Removing dissolved oxygen by sparging with an inert gas (e.g., argon or nitrogen) minimizes Cu(I) oxidation.[2]

  • Work Under an Inert Atmosphere: For highly sensitive reactions, conducting the experiment in a glovebox can offer the best protection against oxygen.[2]

Q4: What is the optimal order for adding reagents in a CuAAC reaction?

The order of addition can significantly influence the reaction's success. A generally recommended procedure is:[2]

  • Prepare a premixed solution of the Cu(II) salt (e.g., CuSO₄) and the stabilizing ligand (e.g., THPTA). This allows the copper-ligand complex to form.

  • Add this premixed catalyst solution to the solution containing your N3-L-Cit-OH (DCHA) and alkyne substrate.

  • Initiate the reaction by adding the reducing agent (e.g., sodium ascorbate).

Adding the ascorbate last is crucial to prevent the premature reduction of Cu(II) before the ligand has had a chance to coordinate, which could otherwise lead to the formation of insoluble copper species.[2]

Q5: How does the choice of solvent impact the CuAAC reaction?

The CuAAC reaction is robust and can be performed in a variety of solvents, including water.[4] The choice of solvent can, however, affect reaction rates and yields. For bioconjugation reactions involving proteins or other biomolecules, aqueous buffers are common. It is important to avoid buffers containing high concentrations of chloride ions (>0.2 M) or Tris, as these can interfere with the copper catalyst.[6] Phosphate (B84403), acetate, HEPES, or MOPS buffers are generally suitable alternatives.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst (Cu(II) formation)Add a fresh solution of sodium ascorbate. Ensure all solutions are properly degassed.[2] Use a stabilizing ligand such as THPTA.[2][5]
Poor quality of azide or alkyneVerify the purity of starting materials using appropriate analytical techniques (e.g., NMR, mass spectrometry).
Incorrect reagent stoichiometryOptimize the ratio of azide to alkyne. A slight excess of one reagent (e.g., 1.1 equivalents) can sometimes drive the reaction to completion.
Suboptimal copper concentrationTitrate the copper concentration. While catalytic amounts are needed, a threshold concentration of around 50 μM Cu may be necessary for efficient reaction, with maximal activity often seen around 250 μM.[6][7]
Presence of Side Products (e.g., Alkyne Homocoupling) Excess oxygen in the reaction mixtureThoroughly degas all solvents and reagents.[2] Consider performing the reaction under an inert atmosphere.[2]
Insufficient ligand concentrationIncrease the ligand-to-copper ratio. A 5:1 ratio is often effective at preventing side reactions and protecting biomolecules.[8]
Protein/Biomolecule Degradation or Aggregation Reactive oxygen species (ROS) formationUse a copper-chelating ligand like THPTA or TBTA to limit the generation of ROS.[4] Include ROS scavengers or aminoguanidine (B1677879) as a surrogate for sensitive residues like arginine.[4][8]
Incompatible buffer or pHEnsure the buffer system is compatible with both the biomolecule and the CuAAC reaction. Avoid Tris and high chloride concentrations.[6] Optimize the pH within the 4-12 range, considering the stability of your biomolecule.[4]
Aggregation of hydrophobic biomoleculesPerform the reaction in the presence of denaturing or solvating agents like DMSO.[6]
Inconsistent or Irreproducible Results Variability in reagent preparationPrepare fresh solutions of sodium ascorbate and copper catalyst for each experiment. Ensure accurate and consistent pipetting.
Oxygen contaminationStandardize the degassing procedure for all experiments.
Purity of starting materialsUse reagents from the same batch for a series of experiments to minimize variability.

Experimental Protocols

General Protocol for Optimizing Copper Catalyst Concentration

This protocol provides a starting point for optimizing the copper concentration for the CuAAC reaction between N3-L-Cit-OH (DCHA) and an alkyne-functionalized molecule.

1. Reagent Preparation:

  • N3-L-Cit-OH (DCHA) Stock Solution: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or an aqueous buffer).

  • Alkyne Stock Solution: Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.

  • Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution in water.

  • THPTA Ligand Stock Solution: Prepare a 50 mM stock solution in water.

  • Sodium Ascorbate (NaAsc) Stock Solution: Prepare a 100 mM stock solution in water immediately before use.

  • Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).

2. Reaction Setup (for a 200 µL final volume):

The following table outlines the volumes to add for different final copper concentrations.

Final Cu Concentration (µM)10 µM CuSO₄ (µL)50 µM THPTA (µL)Reaction Buffer (µL)
500.51.0174.5
1001.02.0173.0
2502.55.0168.5
5005.010.0161.0

3. Reaction Procedure:

  • In a microcentrifuge tube, combine the reaction buffer, N3-L-Cit-OH (DCHA) stock solution (e.g., 2 µL for a final concentration of 100 µM), and the alkyne stock solution (e.g., 2 µL for a final concentration of 100 µM).

  • Prepare the catalyst premix by adding the specified volumes of CuSO₄ and THPTA stock solutions (as per the table above) to a separate tube and mix gently.

  • Add the catalyst premix to the tube containing the azide and alkyne.

  • Initiate the reaction by adding 20 µL of the freshly prepared 100 mM sodium ascorbate solution (for a final concentration of 10 mM).

  • Mix the reaction gently by inversion or slow vortexing.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC).

Visualizations

Experimental Workflow for CuAAC Reaction

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Assembly cluster_analysis Analysis prep_azide Prepare Azide Solution (N3-L-Cit-OH (DCHA)) mix_substrates Combine Azide and Alkyne in Buffer prep_azide->mix_substrates prep_alkyne Prepare Alkyne Solution prep_alkyne->mix_substrates prep_cu_ligand Prepare Catalyst Premix (CuSO4 + Ligand) add_catalyst Add Catalyst Premix prep_cu_ligand->add_catalyst prep_ascorbate Prepare Fresh Sodium Ascorbate initiate Initiate with Sodium Ascorbate prep_ascorbate->initiate mix_substrates->add_catalyst add_catalyst->initiate incubate Incubate at RT initiate->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor

Caption: A generalized workflow for performing a CuAAC reaction.

Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle Cu_II Cu(II) Cu_I Cu(I) Cu_II->Cu_I Reduction Cu_Acetylide Cu(I)-C≡C-R1 Cu_I->Cu_Acetylide Ascorbate Sodium Ascorbate Ascorbate->Cu_I Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle 6-membered Cu(III) intermediate Azide->Metallacycle Cu_Acetylide->Metallacycle Metallacycle->Cu_I Regeneration of Catalyst Triazole Triazole Product Metallacycle->Triazole

Caption: The catalytic cycle of the copper-catalyzed azide-alkyne cycloaddition.

References

Common side reactions with N3-L-Cit-OH (DCHA) and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of N3-L-Cit-OH (DCHA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and what are its primary applications?

A1: N3-L-Cit-OH (DCHA) is the dicyclohexylammonium (B1228976) (DCHA) salt of N3-L-Citrulline. The core structure is L-Citrulline, an amino acid, which has been modified with an azide (B81097) group (N3) at the alpha-amino position. The carboxylic acid is protected as a DCHA salt, which improves the compound's stability and handling properties, often rendering it as a crystalline solid.[1] Its primary applications are in bioconjugation and peptide synthesis, particularly for the construction of peptidomimetic ADC linkers through "click chemistry".[2]

Q2: Why is the carboxylic acid protected as a DCHA salt?

A2: The DCHA salt form offers several advantages. It protects the carboxylic acid group, preventing it from participating in unwanted side reactions during storage or certain reaction steps. It also often improves the crystallinity and handling of the amino acid derivative, which might otherwise be an oil or difficult to handle solid.[1]

Q3: Do I need to remove the DCHA salt before using the compound in a reaction?

A3: Yes, for most applications, such as peptide coupling, the DCHA salt must be removed to liberate the free carboxylic acid, which can then be activated for amide bond formation.[1][3]

Q4: What are the general safety precautions for handling N3-L-Cit-OH (DCHA)?

A4: N3-L-Cit-OH (DCHA) contains an organic azide. Organic azides can be energetic compounds and should be handled with care. Avoid exposure to excessive heat, light, friction, and pressure.[3] It is crucial to avoid contact with heavy metals, as this can lead to the formation of highly explosive heavy metal azides.[4][5] Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should also be avoided in reactions with azides due to the potential formation of explosive di- and tri-azidomethane.[4] Always review the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Troubleshooting Guides

Issue 1: Incomplete or Failed DCHA Salt Removal
  • Symptom: The subsequent peptide coupling reaction has a low yield or does not proceed. TLC analysis of the deprotected product shows multiple spots, potentially indicating the presence of remaining starting material.[6]

  • Possible Cause 1: Incomplete acidification. The pH of the aqueous layer after acidic wash was not low enough to fully protonate the carboxylate and remove the dicyclohexylamine (B1670486).

    • Solution: Ensure the pH of the aqueous phase after adding the acid (e.g., 10% phosphoric acid or potassium bisulfate) is between 2 and 3.[3][7]

  • Possible Cause 2: Insufficient washing. Residual dicyclohexylamine or its salt remains in the organic layer.

    • Solution: Perform multiple washes with the acidic solution and then with water until the aqueous wash is neutral (pH ~7).[8]

  • Possible Cause 3: Use of incorrect acid. Using hydrochloric acid (HCl) can lead to the precipitation of dicyclohexylammonium chloride, which is sparingly soluble and can complicate purification.[1]

    • Solution: Use 10% phosphoric acid or potassium bisulfate for the acidic wash.[1][7]

Issue 2: Side Reactions During Peptide Coupling
  • Symptom: Mass spectrometry of the crude product shows a peak corresponding to a guanidinylated peptide, or the desired product is not the major species.

  • Possible Cause 1: Guanidinylation. Uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the free N-terminus of the peptide chain, leading to chain termination.[9]

    • Solution: Pre-activate the N3-L-Cit-OH (after DCHA removal) with the coupling reagent and base before adding it to the amine component. This minimizes the exposure of the free amine to excess coupling reagent.

  • Symptom: The appearance of a byproduct with the loss of the azide group during peptide synthesis.

  • Possible Cause 2: Azide elimination. Under certain conditions, such as prolonged coupling times or with specific activating agents like HBTU in the presence of DIPEA, the azide group can be eliminated, especially in certain peptide sequences.[10]

    • Solution: Keep coupling times to a minimum and monitor the reaction closely by TLC or LC-MS. If elimination is observed, consider using a different coupling reagent, such as one based on carbodiimides (e.g., DCC/HOBt).

Issue 3: Low Yield or Byproducts in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Symptom: The click reaction is slow, incomplete, or gives significant byproducts.

  • Possible Cause 1: Oxidation of Cu(I) to Cu(II). The active catalyst in CuAAC is Cu(I). Oxygen in the reaction mixture can oxidize it to the inactive Cu(II) state.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a reducing agent, such as sodium ascorbate, to regenerate Cu(I) in situ from any oxidized species.[8]

  • Possible Cause 2: Oxidative homocoupling of the alkyne partner. In the presence of oxygen, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) as a side reaction.[8]

    • Solution: In addition to using an inert atmosphere and a reducing agent, using a copper-stabilizing ligand like THPTA or TBTA can help suppress this side reaction.[11]

  • Possible Cause 3: Degradation of biomolecules. The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which can damage peptides or other biomolecules, particularly residues like histidine and arginine.[10][11]

    • Solution: The use of copper-chelating ligands can protect sensitive biomolecules from degradation while also accelerating the CuAAC reaction.[11]

Experimental Protocols

Protocol 1: Liberation of Free Carboxylic Acid from N3-L-Cit-OH (DCHA) Salt

This protocol is a generalized procedure adapted from standard methods for converting amino acid DCHA salts to their free acids.[3][7]

  • Suspension: Suspend one part of N3-L-Cit-OH (DCHA) in 5-10 volumes of ethyl acetate (B1210297) in a separatory funnel.

  • Acidification: While stirring, add a 10% aqueous solution of potassium bisulfate or phosphoric acid portion-wise until the solid completely dissolves and two clear phases are visible.

  • pH Check: Check the pH of the lower aqueous phase to ensure it is between 2 and 3.

  • Extraction: Separate the layers. Wash the organic layer once more with two volumes of the 10% acidic solution.

  • Washing: Wash the organic layer three times with two volumes of deionized water, or until the pH of the aqueous wash is neutral (≥4).[7]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to yield the free acid, N3-L-Cit-OH, which is often an oil or a solid.

Protocol 2: General Procedure for Peptide Coupling using N3-L-Cit-OH

This is a representative protocol for coupling the free N3-L-Cit-OH to an amino acid ester using DCC/HOBt.

  • Preparation: Dissolve N3-L-Cit-OH (1.0 equivalent, prepared as in Protocol 1) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Addition of Amine: Add the C-terminally protected amino acid or peptide (e.g., H-Gly-OMe, 1.0 equivalent) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activation: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting protected peptide by column chromatography or recrystallization.[3]

Data Presentation

The following tables provide generalized quantitative data for the key experimental steps. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Typical Parameters for DCHA Salt Removal

ParameterValue/RangeReference
SolventEthyl Acetate[3][7]
Acid10% aq. KHSO₄ or H₃PO₄[7][8]
pH of Aqueous Wash2-3[7]
Typical Yield>95% (of free acid)General Expectation

Table 2: Representative Conditions for Peptide Coupling

ParameterReagent/ConditionEquivalentsReference
N3-L-Cit-OH (free acid)-1.0[3]
Amine Componente.g., H-Gly-OMe1.0[3]
Coupling ReagentDCC1.1[3]
AdditiveHOBt1.1[3]
SolventAnhydrous DCM or DMF-[3]
Temperature0°C to Room Temperature-[3]
Typical Yield70-90% (after purification)General Expectation

Table 3: Common Conditions for CuAAC Bioconjugation

ComponentConcentration/RatioPurposeReference
Azide-containing molecule100 µMSubstrate[12]
Alkyne-containing molecule560 µMSubstrate[12]
Copper SourceCuSO₄ (0.25 mM)Catalyst Precursor[12]
Reducing AgentSodium Ascorbate (5 mM)In situ Cu(I) generation[12]
LigandTHPTA (1.25 mM)Catalyst stabilization/acceleration[12]
BufferpH 7-8Reaction Medium[11]
Typical Yield>90%High-efficiency reaction[13]

Visualizations

DCHA_Removal_Workflow Start N3-L-Cit-OH (DCHA) in Ethyl Acetate AcidWash Add 10% aq. KHSO4 (pH 2-3) Start->AcidWash Separate Separate Layers AcidWash->Separate AqPhase Aqueous Phase (DCHA Salt) Separate->AqPhase Discard OrgPhase1 Organic Phase (Free Acid) Separate->OrgPhase1 WaterWash Wash with H2O (until neutral) OrgPhase1->WaterWash Dry Dry (Na2SO4) WaterWash->Dry Evaporate Evaporate Solvent Dry->Evaporate End N3-L-Cit-OH (Free Acid) Evaporate->End

Caption: Workflow for the liberation of the free acid from its DCHA salt.

Peptide_Coupling_Pathway N3_Cit_OH N3-L-Cit-OH (Free Acid) Activated_Intermediate Activated Ester Intermediate N3_Cit_OH->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Activated_Intermediate Side_Reaction Side Reactions (e.g., Guanidinylation, Azide Elimination) Coupling_Reagent->Side_Reaction Peptide_Product Dipeptide Product Activated_Intermediate->Peptide_Product Coupling Amine_Component Amine Component (R-NH2) Amine_Component->Peptide_Product

Caption: General pathway for peptide coupling and potential side reactions.

CuAAC_Mechanism Azide N3-Peptide Reaction Cycloaddition Azide->Reaction Alkyne Alkyne-Molecule Alkyne->Reaction Side_Reaction Oxidative Homocoupling Alkyne->Side_Reaction Cu_II Cu(II)SO4 Cu_I Cu(I) Catalyst Cu_II->Cu_I Reducer Sodium Ascorbate Reducer->Cu_I Reduction Cu_I->Reaction Catalyzes Product 1,4-Triazole Product Reaction->Product Oxygen O2 Oxygen->Side_Reaction

References

Technical Support Center: Purification of N3-L-Cit-OH (DCHA) Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N3-L-Cit-OH (DCHA) labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the purification of these complex synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying N3-L-Cit-OH (DCHA) labeled peptides?

A1: The purification of peptides containing an azide (B81097) (N3) group, a citrulline (Cit) residue, and starting as a dicyclohexylammonium (B1228976) (DCHA) salt presents a unique set of challenges. These include:

  • Initial DCHA Salt Removal: The DCHA counterion must be removed to liberate the free carboxylic acid before purification, a step that can be prone to incomplete reaction and side products.[][2][3]

  • Azide Group Stability: While generally stable, the azide group can be susceptible to reduction to an amine during the final cleavage from the solid-phase resin, particularly when using certain scavengers.[4][5]

  • Citrulline's Influence on Retention: The citrulline residue, being neutral and polar, can alter the peptide's hydrophobicity and chromatographic behavior, potentially causing it to co-elute with impurities.[6]

  • Multiple Modifications: The combination of these modifications can lead to complex impurity profiles, making baseline separation difficult to achieve.[2]

Q2: What are the main purification techniques for these types of peptides?

A2: The two most common and effective techniques for purifying modified peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE).

  • RP-HPLC offers high-resolution separation based on hydrophobicity and is the gold standard for achieving high purity.[7][8][9]

  • SPE is a rapid and economical method for sample clean-up and purification, particularly useful for desalting and removing major impurities.[10][11][12] It can be used as a standalone method for less stringent purity requirements or as a preliminary step before HPLC.

Q3: How do the azide and citrulline modifications affect the peptide's behavior during RP-HPLC?

A3: Both modifications influence the peptide's retention time. The azide group can slightly increase the hydrophobicity of the peptide.[13][14] Citrullination, the conversion of a positively charged arginine to a neutral citrulline, reduces the overall positive charge and can either increase or decrease retention time depending on the surrounding sequence and pH of the mobile phase.[6]

Q4: Is it necessary to remove the DCHA salt before purification?

A4: Yes, it is highly recommended to convert the DCHA salt to the free acid before purification. The presence of the DCHA salt can interfere with chromatographic separation and lead to poor peak shape and resolution.[][2]

Troubleshooting Guides

Problem 1: Incomplete DCHA Salt Removal
  • Symptom: Broad or tailing peaks during HPLC, inconsistent retention times, or presence of a peak corresponding to the DCHA salt in the chromatogram.

  • Potential Cause: Insufficient acidification during the conversion protocol.

  • Solution:

    • Ensure Complete Dissolution: During the acid wash (e.g., with 10% phosphoric acid or potassium bisulfate), ensure the peptide DCHA salt is fully dissolved.[2]

    • Verify pH: Check that the pH of the aqueous layer is between 2 and 3 after acidification.[2]

    • Thorough Washing: Perform multiple extractions with the acidic solution and subsequent water washes to remove all traces of dicyclohexylamine.[][2]

Problem 2: Azide Group Reduction
  • Symptom: A significant peak in the mass spectrum corresponding to the mass of the peptide with an amine group instead of an azide group.

  • Potential Cause: Use of harsh reducing scavengers during the final cleavage from the solid-phase synthesis resin.

  • Solution:

    • Scavenger Selection: Avoid using scavengers like EDT (1,2-ethanedithiol) which are known to reduce azides. Opt for scavengers such as dithiothreitol (B142953) (DTT) or thioanisole.[4][5]

    • Optimize Cleavage Cocktail: Use a standard cleavage cocktail like 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS), which is generally safe for azide groups.[4]

Problem 3: Poor Peak Resolution in HPLC
  • Symptom: Co-elution of the target peptide with impurities, resulting in broad or overlapping peaks.

  • Potential Cause: Inappropriate gradient slope, mobile phase composition, or column chemistry.

  • Solution:

    • Gradient Optimization: A shallower gradient often improves the resolution of closely eluting peaks.[15]

    • Mobile Phase Additives: Ensure the presence of an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) in both mobile phases to improve peak shape.[]

    • Column Selection: For peptides with multiple modifications, experimenting with different column chemistries (e.g., C8 instead of C18) or pore sizes may be beneficial.[16]

Data Presentation

The following tables provide a summary of expected outcomes for peptide purification. Note that actual yields and purities will vary depending on the specific peptide sequence, synthesis efficiency, and purification protocol.

Table 1: Comparison of Purification Techniques for Modified Peptides

ParameterReversed-Phase HPLC (RP-HPLC)Solid-Phase Extraction (SPE)
Purity Achievable >95% is common, >98% is achievable[13]Typically 80-95%[11]
Typical Yield 19-94% depending on pooling strategy[5]Generally higher recovery than HPLC
Resolution HighLow to Moderate
Throughput Lower, sequential processingHigher, parallel processing possible[15]
Cost Higher (instrumentation and solvents)Lower
Best For High-purity applications (e.g., in vivo studies)Rapid clean-up, desalting, high-throughput screening

Table 2: Purity and Yield Data from Literature for Modified Peptides

Peptide TypePurification MethodPurityYieldReference
Therapeutic PeptideMulticolumn Countercurrent Solvent Gradient Purification (MCSGP)98.7%94%[5]
Antimicrobial PeptidePreparative RP-HPLC>99%90.4%[17]
Crude PeptidesSolid-Phase Extraction82-97%Not specified
Azide-Rich PeptideReversed-Phase HPLCHigh57%[14]

Experimental Protocols

Protocol 1: Conversion of Peptide DCHA Salt to Free Acid

This protocol is a prerequisite for subsequent purification steps.

Materials:

  • N3-L-Cit-OH labeled peptide (DCHA salt)

  • Ethyl acetate (B1210297) (or other suitable organic solvent like dichloromethane)

  • 10% aqueous phosphoric acid or potassium bisulfate

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend the peptide DCHA salt in 5-10 volumes of ethyl acetate in a separatory funnel.[2][3]

  • Add an equal volume of 10% aqueous phosphoric acid and shake vigorously until all solids dissolve and two clear phases are visible.[2]

  • Check the pH of the lower aqueous phase to ensure it is between 2 and 3.[2]

  • Separate the organic layer.

  • Wash the organic layer twice more with the 10% aqueous phosphoric acid solution.[3]

  • Wash the organic layer with deionized water until the aqueous wash is neutral (pH ≈ 7).[3]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the peptide as a free acid.[2]

Protocol 2: RP-HPLC Purification of N3-L-Cit-OH Labeled Peptide

Instrumentation and Materials:

  • Preparative or semi-preparative HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide (from Protocol 1) in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile can be added.

  • Filter the sample through a 0.22 µm syringe filter.

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Run a linear gradient to elute the peptide. A typical starting point is a shallow gradient of 1% Mobile Phase B per minute.[18] The exact gradient will need to be optimized based on the hydrophobicity of the peptide.

  • Monitor the elution at 214 nm and 280 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the purity of the fractions by analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to obtain the purified peptide as a powder.[18]

Protocol 3: Solid-Phase Extraction (SPE) Clean-up

Materials:

  • C18 SPE cartridge

  • SPE manifold

  • Conditioning Solution: 100% acetonitrile with 0.1% TFA

  • Equilibration Solution: 5% acetonitrile in water with 0.1% TFA

  • Wash Solution: 5% acetonitrile in water with 0.1% TFA

  • Elution Solution: 60-80% acetonitrile in water with 0.1% TFA (optimize based on peptide hydrophobicity)

Procedure:

  • Condition the C18 SPE cartridge by passing 3 bed volumes of the Conditioning Solution.

  • Equilibrate the cartridge with 3 bed volumes of the Equilibration Solution.

  • Dissolve the crude peptide (from Protocol 1) in the Equilibration Solution and load it onto the cartridge.

  • Wash the cartridge with 3-5 bed volumes of the Wash Solution to remove salts and very polar impurities.

  • Elute the peptide with 2-3 bed volumes of the Elution Solution.

  • Analyze the eluted fraction for purity and concentration.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_pretreatment Pre-Purification cluster_purification Purification cluster_analysis Analysis & Final Product start N3-L-Cit-OH Peptide (DCHA Salt) dcha_removal DCHA Salt Removal (Protocol 1) start->dcha_removal hplc RP-HPLC (Protocol 2) dcha_removal->hplc High Purity spe SPE Clean-up (Protocol 3) dcha_removal->spe Rapid Clean-up analysis Purity Analysis (Analytical HPLC & MS) hplc->analysis spe->analysis lyophilization Lyophilization analysis->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: Overall workflow for the purification of N3-L-Cit-OH labeled peptides.

troubleshooting_logic cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Purification Issue Identified symptom1 Poor Peak Shape start->symptom1 symptom2 Incorrect Mass start->symptom2 symptom3 Low Purity start->symptom3 cause1 Incomplete DCHA Removal symptom1->cause1 cause3 Suboptimal Chromatography symptom1->cause3 cause2 Azide Reduction symptom2->cause2 symptom3->cause3 solution1 Re-run DCHA Removal Protocol cause1->solution1 solution2 Check Cleavage Scavengers cause2->solution2 solution3 Optimize HPLC Gradient/Column cause3->solution3

Caption: Troubleshooting logic for purifying modified peptides.

References

Impact of pH and buffer choice on N3-L-Cit-OH (DCHA) conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N3-L-Cit-OH (DCHA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing conjugation efficiency and troubleshooting common issues related to pH and buffer choice.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and how is it used?

A1: N3-L-Cit-OH (DCHA) is an azide-containing derivative of the non-proteinogenic amino acid L-Citrulline, supplied as a dicyclohexylamine (B1670486) (DCHA) salt. The azide (B81097) group (N3) makes it a valuable reagent for "click chemistry."[1] It is primarily used for bioconjugation via two main pathways:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves covalently linking the azide group of N3-L-Cit-OH to a molecule containing a terminal alkyne, catalyzed by a Copper(I) species.[2][3]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative where the azide reacts with a strained cyclooctyne (B158145), such as DBCO or BCN, driven by the release of ring strain.[1][4][5]

These reactions are widely used to construct antibody-drug conjugate (ADC) linkers, label biomolecules, and synthesize complex peptides.[1]

Q2: What is the optimal pH for conjugating N3-L-Cit-OH via a CuAAC reaction?

A2: The CuAAC reaction is robust and proceeds effectively over a broad pH range, typically between pH 4 and 12.[6][7] However, for most bioconjugation applications involving sensitive molecules like proteins or antibodies, a pH of approximately 7.0 to 8.0 is recommended to ensure the stability of the biomolecule while maintaining a high reaction rate.[6][8] It is crucial to avoid highly acidic conditions which can protonate the azide and inhibit the reaction, and highly basic conditions which can damage biomolecules.

Q3: Which buffers are recommended for CuAAC reactions?

A3: The choice of buffer is critical as some components can interfere with the copper catalyst. Phosphate-buffered saline (PBS) and HEPES are generally considered compatible and are widely used for CuAAC reactions.[2][9] If using phosphate (B84403) buffers, it is important to pre-mix the copper source with a stabilizing ligand before adding it to the buffer to prevent the precipitation of copper-phosphate complexes.[8]

Q4: Are there any buffers or reagents that should be avoided in CuAAC reactions?

A4: Yes. Certain buffers and reagents can inhibit the reaction by chelating the copper catalyst or interfering with the reactants. Key substances to avoid include:

  • Tris Buffer: Tris can act as an inhibitory ligand, binding to the copper catalyst and reducing reaction efficiency.[8][9]

  • High Chloride Concentrations: Buffers with high concentrations of chloride ions (>0.2 M) can compete for copper binding sites.[8]

  • Reducing Agents with Thiols: Reagents like Dithiothreitol (DTT) should be avoided.

  • Phosphine-based Reducing Agents: TCEP can interfere by binding to copper and reducing the azide group.[8] Sodium ascorbate (B8700270) is the preferred reducing agent for generating the active Cu(I) catalyst from a Cu(II) source like CuSO4.[8]

Q5: How does pH affect the efficiency of copper-free SPAAC reactions?

A5: While SPAAC reactions eliminate the need for a copper catalyst, their rates can still be significantly influenced by pH. The effect is substrate-dependent, relating to the protonation state of the reacting molecules. Studies have shown that for some reactants, reaction rates generally increase with rising pH.[10] For example, in one study, HEPES buffer at pH 7 yielded the highest reaction rates compared to other buffers like PBS.[10] It is advisable to perform small-scale pilot experiments to determine the optimal pH for your specific azide and cyclooctyne pair.

Troubleshooting Guide

Low or no conjugation product is the most common issue encountered. The following guide provides a structured approach to identifying and resolving the problem.

Diagram: Troubleshooting Low Conjugation Yield

TroubleshootingWorkflow start Low / No Conjugation Product cause1 Suboptimal pH start->cause1 cause2 Buffer Interference start->cause2 cause3 Catalyst Inactivation (CuAAC) start->cause3 cause4 Reagent Degradation start->cause4 sol1 Adjust pH to 7.0-8.0 for bioconjugation cause1->sol1 Solution sol2 Switch to compatible buffer (e.g., PBS, HEPES) cause2->sol2 Solution sol3 Use fresh reagents. Degas solutions. Use stabilizing ligand (e.g., THPTA). cause3->sol3 Solution sol4 Use fresh, high-purity azide and alkyne reagents. Store properly. cause4->sol4 Solution

Caption: A workflow for troubleshooting common causes of low yield in conjugation reactions.

Data on Buffer and pH Impact

The selection of an appropriate buffer system is crucial for successful conjugation. The tables below summarize compatible and incompatible systems for CuAAC reactions.

Table 1: Buffer System Compatibility for CuAAC Reactions

Buffer SystemCompatibilityNotes
Phosphate-Buffered Saline (PBS) High Widely used and generally safe. Ensure copper/ligand complex is formed before addition to buffer.[2][8]
HEPES High Excellent compatibility and often shows high reaction efficiency.[9][10]
Sodium Phosphate High Compatible, but prone to copper precipitation if ligand is not used.[8][9]
Borate Moderate Can be used, but pH is typically higher which may affect biomolecule stability.
TRIS Low Not Recommended. Tris chelates copper and significantly inhibits the reaction.[8][9]
Citrate Low Not Recommended. Citrate is a strong copper chelator.[9]

Table 2: Troubleshooting Common CuAAC Reaction Issues

ProblemPossible CauseRecommended Solution
Low or No Product Catalyst Inactivation: Cu(I) oxidized to inactive Cu(II) by oxygen.Degas all buffers. Use a stabilizing ligand like THPTA. Ensure a sufficient excess of sodium ascorbate.[8][11][12]
Buffer Interference: Use of incompatible buffers like Tris or citrate.Switch to a recommended buffer such as PBS or HEPES.[8][9]
Suboptimal pH: pH is too acidic or too basic.Adjust pH to the 7.0-8.0 range for optimal performance with biomolecules.[6][8]
Reagent Degradation: Azide or alkyne reagents are old or were stored improperly.Use fresh, high-purity reagents. Store azides protected from light and moisture.[11]
High Background / Side Products Oxidative Homocoupling: Alkyne starting material forms a diyne byproduct.This is promoted by Cu(II) and oxygen. Minimize oxygen exposure and ensure sufficient reducing agent is present.[11]
Protein Damage: Reactive oxygen species generated by the catalyst system.Use a copper-stabilizing ligand (e.g., THPTA), which can also act as a sacrificial reductant.[8]

Experimental Protocols

Protocol 1: General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general starting point for conjugating an azide-containing molecule (like N3-L-Cit-OH) to an alkyne-containing biomolecule.

  • Preparation of Stock Solutions:

    • Azide Reagent (e.g., N3-L-Cit-OH): Prepare a 10 mM stock solution in DMSO or an appropriate aqueous buffer.

    • Alkyne-Biomolecule: Prepare in a compatible buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 25-50 µM).

    • Copper(II) Sulfate (CuSO4): Prepare a 20-100 mM stock solution in deionized water.[2][13]

    • Copper Ligand (e.g., THPTA): Prepare a 50-200 mM stock solution in deionized water or DMSO.[2][13]

    • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use.[2][8]

  • Reaction Setup (Example for a 500 µL final volume):

    • To a microcentrifuge tube, add the alkyne-biomolecule solution (e.g., 430 µL of a 29 µM solution).

    • Add the azide reagent stock solution (e.g., 5 µL of 5 mM stock for a final concentration of 50 µM).

    • In a separate tube, pre-mix the CuSO4 and ligand. Add 2.5 µL of 20 mM CuSO4 and 5.0 µL of 50 mM THPTA (maintains a 1:5 copper-to-ligand ratio). Vortex briefly and let stand for 2 minutes.

    • Add the 7.5 µL of the copper/ligand complex to the main reaction tube.

    • To initiate the reaction, add 25 µL of freshly prepared 100 mM sodium ascorbate.[8]

    • Mix gently by inverting the tube. Cap the tube to minimize oxygen exposure.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. Protect from light.[6]

  • Purification:

    • Remove excess reagents and the copper catalyst using size-exclusion chromatography (e.g., desalting column), dialysis, or another method suitable for your biomolecule.

Diagram: CuAAC General Workflow

CuAAC_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Assembly prep_azide Prepare Azide Stock (10 mM) add_reagents Combine Alkyne, Azide, and Cu/Ligand Complex prep_azide->add_reagents prep_alkyne Prepare Alkyne- Biomolecule prep_alkyne->add_reagents prep_cu Prepare CuSO4 Stock (20 mM) mix_cu_ligand Pre-mix CuSO4 + Ligand prep_cu->mix_cu_ligand prep_ligand Prepare Ligand Stock (50 mM) prep_ligand->mix_cu_ligand prep_asc Prepare Fresh Ascorbate (100 mM) initiate Initiate with Sodium Ascorbate prep_asc->initiate mix_cu_ligand->add_reagents add_reagents->initiate incubate 3. Incubate (1-4h at RT) initiate->incubate purify 4. Purify Product (e.g., SEC, Dialysis) incubate->purify

Caption: A generalized experimental workflow for a CuAAC reaction.

Relevant Biological Pathway

N3-L-Cit-OH is a derivative of L-Citrulline, an amino acid involved in several key metabolic pathways, including the nitric oxide (NO) cycle.[14][15] Understanding this context can be valuable for researchers working on biological systems.

Diagram: Simplified Nitric Oxide Synthesis Pathway

NO_Pathway Arg L-Arginine NOS Nitric Oxide Synthase (NOS) Arg->NOS Cit L-Citrulline NO Nitric Oxide (NO) O2 O2 O2->NOS NADPH NADPH NADPH->NOS NOS->Cit NOS->NO

Caption: L-Citrulline is a co-product in the synthesis of nitric oxide from L-Arginine.[16][17]

References

N3-L-Cit-OH (DCHA) stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing N3-L-Cit-OH (DCHA) in their experiments. The following information addresses potential stability issues in aqueous solutions and offers guidance on how to assess and manage them.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and what are its primary applications?

N3-L-Cit-OH (DCHA) is a click chemistry reagent that incorporates an azide (B81097) (-N3) functional group onto an L-citrulline backbone. The dicyclohexylamine (B1670486) (DCHA) salt form is often supplied to improve handling and stability of the free acid. Its primary use is in the construction of peptidomimetic structures, particularly for creating linkers in antibody-drug conjugates (ADCs) through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Q2: What are the potential stability concerns for N3-L-Cit-OH in aqueous solutions?

While specific stability data for N3-L-Cit-OH is not extensively published, potential degradation pathways can be inferred from the constituent functional groups: the azide group and the citrulline moiety. Key concerns include:

  • Hydrolysis of the ureido group: The carbamoyl (B1232498) group of the citrulline side chain could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of ornithine.

  • Azide group reduction: The azide group is generally stable but can be reduced in the presence of certain reducing agents, which should be avoided in formulations.[1]

  • General amino acid degradation: Like other amino acids, it may be susceptible to oxidative damage or reactions with other formulation components.

Q3: How does pH affect the stability of N3-L-Cit-OH in aqueous solutions?

The stability of N3-L-Cit-OH is expected to be pH-dependent. L-citrulline itself is most stable around its isoelectric point (pH 5.9).[2] Extreme pH values (highly acidic or alkaline) are likely to accelerate the hydrolysis of the ureido group. It is recommended to maintain the pH of stock solutions and reaction mixtures within a moderately acidic to neutral range (e.g., pH 4-7.5) to maximize stability.

Q4: Is the azide functional group stable under typical aqueous conditions?

Yes, the aliphatic azide group in N3-L-Cit-OH is generally stable in aqueous solutions at room temperature and physiological pH.[1][3] It is compatible with a wide range of chemical conditions, making it suitable for bioorthogonal reactions.[3][4][5] However, exposure to strong reducing agents should be avoided.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of reactivity in click chemistry reactions. Degradation of the azide group.- Prepare fresh aqueous solutions of N3-L-Cit-OH before use.- Avoid the presence of reducing agents in the reaction mixture.- Confirm the integrity of the compound using an appropriate analytical method like HPLC-MS.
Appearance of unexpected peaks in HPLC analysis. Hydrolysis of the citrulline side chain or other degradation.- Perform a forced degradation study to identify potential degradation products.- Adjust the pH of the solution to a more neutral range.- Store stock solutions at low temperatures (-20°C or -80°C) and for shorter durations.
Poor solubility in aqueous buffers. The compound may have limited solubility depending on the pH and buffer composition.- Prepare a concentrated stock solution in an organic solvent like DMSO and dilute it into the aqueous buffer.- Adjust the pH of the aqueous solution, as solubility can be pH-dependent.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by subjecting it to stress conditions.[6][7][8]

Objective: To identify potential degradation products and pathways for N3-L-Cit-OH in aqueous solutions.

Materials:

  • N3-L-Cit-OH (DCHA)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of N3-L-Cit-OH in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from its degradation products.

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in water.

  • Solvent B: 0.1% Formic acid in acetonitrile.

Gradient Elution:

Time (min)% Solvent B
05
2095
2595
265
305

Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection Wavelength: 210 nm (or as appropriate for the compound)

Analysis:

  • Inject the prepared samples from the forced degradation study.

  • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Mass spectrometry can be used to identify the mass of the degradation products to help elucidate their structures.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare N3-L-Cit-OH Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂, RT) stock->oxidation thermal Thermal Stress (60°C) stock->thermal sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc Neutralize & Dilute data Data Interpretation hplc->data Chromatograms end end data->end Identify Degradants & Assess Stability

Caption: Workflow for a forced degradation study of N3-L-Cit-OH.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_reduction Reduction parent N3-L-Cit-OH ornithine Azido-Ornithine parent->ornithine Acid/Base parent->ornithine amine Amino-L-Cit-OH parent->amine Reducing Agent parent->amine nh3 Ammonia co2 Carbon Dioxide

Caption: Potential degradation pathways of N3-L-Cit-OH.

References

Technical Support Center: LC-MS Troubleshooting for Peptides Containing N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of peptides containing N3-L-Cit-OH (DCHA). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and why is it used?

A1: N3-L-Cit-OH (DCHA) is the dicyclohexylamine (B1670486) (DCHA) salt of L-Citrulline that has been isotopically labeled with three heavy nitrogen-15 (B135050) (¹⁵N) atoms. This compound is often used as an internal standard in quantitative mass spectrometry-based assays for citrullinated peptides. The isotopic labeling provides a distinct mass shift, allowing it to be differentiated from endogenous (unlabeled) citrulline. The DCHA counter-ion is used to improve the stability and handling of the citrulline standard as a solid.

Q2: What is the expected mass of my N3-L-Cit-OH peptide?

A2: To calculate the expected mass, you need to know the sequence of your peptide and the exact mass of ¹⁵N₃-L-Citrulline. The mass of unlabeled L-Citrulline is approximately 175.19 g/mol .[1][2][3] The mass of a ¹⁵N atom is approximately 15.0001 amu, compared to 14.0031 amu for ¹⁴N. Therefore, the incorporation of three ¹⁵N atoms will increase the mass of the citrulline residue by approximately 2.991 amu. Remember to subtract the mass of a water molecule (18.015 Da) for each peptide bond formed.

Q3: Why am I not seeing my peptide peak in the chromatogram?

A3: There are several potential reasons for a complete lack of signal. These can range from issues with sample preparation and instrument setup to the specific chemistry of your peptide. A systematic troubleshooting approach is necessary to identify the root cause. Common issues include incorrect instrument settings, leaks in the LC or MS system, or problems with the sample itself.[4]

Q4: My peak shape is poor (e.g., broad, tailing, or split). What could be the cause?

A4: Poor peak shape can be caused by a variety of factors related to the chromatography. These include issues with the analytical column, improper mobile phase composition, or interactions between your peptide and the LC system. For peptides, secondary interactions with the column stationary phase can often lead to peak tailing.

Q5: I am observing unexpected peaks in my mass spectrum. What are they?

A5: Unexpected peaks can arise from multiple sources, including contaminants, degradation of your peptide, or the formation of adducts. When working with N3-L-Cit-OH (DCHA), it is particularly important to consider the possibility of DCHA-related adducts or contamination if the counter-ion is not completely removed during sample preparation.

Troubleshooting Guides

Issue 1: No or Low Signal Intensity

If you are observing no peaks or a significantly lower signal than expected, follow this troubleshooting workflow.

Troubleshooting Workflow for No/Low Signal

No_Signal_Workflow start Start: No or Low Signal check_instrument 1. Verify Instrument Performance - Run system suitability test with a known standard. - Check for leaks in LC and MS. start->check_instrument check_sample_prep 2. Review Sample Preparation - Confirm correct dilution and solvent. - Ensure DCHA removal (see Protocol 1). check_instrument->check_sample_prep Instrument OK check_ms_params 3. Optimize MS Parameters - Correct m/z range for precursor and fragments? - Appropriate ionization mode (positive)? - Sufficient source fragmentation/collision energy? check_sample_prep->check_ms_params Sample Prep OK check_lc_params 4. Evaluate LC Method - Is the gradient appropriate for peptide elution? - Correct column chemistry and dimensions? check_ms_params->check_lc_params MS Params OK resolve Problem Resolved check_lc_params->resolve LC Params OK DCHA_Interference_Workflow start Start: Suspected DCHA Interference check_mass_spectrum 1. Analyze Mass Spectrum - Look for a peak at m/z 182.19 ([DCHA+H]+). - Search for [M+DCHA+H]+ adducts. start->check_mass_spectrum improve_sample_cleanup 2. Enhance Sample Cleanup - Implement or optimize C18 desalting (Protocol 1). - Consider alternative cleanup methods. check_mass_spectrum->improve_sample_cleanup Interference Confirmed modify_lc_method 3. Adjust LC Method - Increase acidic modifier concentration (e.g., formic acid). - Optimize gradient to separate peptide from DCHA. improve_sample_cleanup->modify_lc_method Interference Persists resolve Problem Resolved modify_lc_method->resolve Method Adjusted

References

Best practices for storing and handling N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling N3-L-Cit-OH (DCHA). The following troubleshooting guides and FAQs address common issues encountered during experiments involving this click chemistry reagent.

Frequently Asked Questions (FAQs)

1. What is N3-L-Cit-OH (DCHA)?

N3-L-Cit-OH (DCHA) is a chemical reagent used in click chemistry.[1][2][3] It contains an azide (B81097) group that can react with molecules containing alkyne groups through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with molecules containing DBCO or BCN groups via a strain-promoted alkyne-azide cycloaddition (SPAAC).[1][3] It is commonly used in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers.[1][3]

2. What are the recommended storage conditions for N3-L-Cit-OH (DCHA)?

Storage conditions can vary by manufacturer, and it is crucial to consult the Certificate of Analysis (CoA) provided with your specific lot.[1] Based on information for the compound and similar chemical structures, the following general guidelines apply:

FormStorage TemperatureDurationAdditional Notes
Solid Room Temperature or 2-8°CUp to 3 years (check CoA)[4]Keep in a dark place, sealed, and in a dry environment.[5] The compound may be moisture-sensitive.[6]
In Solvent -20°CUp to 1 year (check CoA)[4]
-80°CUp to 2 years (check CoA)[4]

3. What are the proper handling procedures for N3-L-Cit-OH (DCHA)?

Standard laboratory safety practices should be followed. Based on safety data sheets for similar compounds, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Ventilation: Use in a well-ventilated area.

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or glasses.[6][7]

    • Hand Protection: Wear appropriate chemical-resistant gloves.[6][7]

    • Respiratory Protection: For solids, a dust mask (e.g., N95) is recommended to avoid inhalation.[7]

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not ingest or inhale. Wash hands thoroughly after handling.

4. What is the solubility of N3-L-Cit-OH (DCHA)?

5. What is the stability of N3-L-Cit-OH (DCHA)?

When stored as a solid under recommended conditions, the compound can be stable for up to three years.[4] In solution, its stability is reduced, even at low temperatures.[4] The compound may be moisture-sensitive, and it is incompatible with strong oxidizing agents.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield in Click Chemistry Reaction
Potential Cause Troubleshooting Step
Inactive Copper Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Ensure you are using a fresh solution of a reducing agent like sodium ascorbate (B8700270) in excess.[8]
Poor Reagent Solubility Ensure all reaction components, including the N3-L-Cit-OH (DCHA) and the alkyne, are fully dissolved in the chosen solvent system. You may need to experiment with different solvents or co-solvents.
Inhibition of Catalyst Certain functional groups on your substrates can chelate the copper catalyst, inhibiting the reaction. The use of a copper-stabilizing ligand like TBTA or the water-soluble THPTA can mitigate this issue.[8]
Incorrect Stoichiometry Optimize the ratio of azide, alkyne, copper catalyst, and reducing agent. A slight excess of the alkyne may be beneficial.[9]
Low Reaction Temperature While many click reactions proceed at room temperature, some may require gentle heating.[9] Monitor the reaction for any degradation of starting materials at elevated temperatures.
Issue 2: Formation of a Precipitate During the Reaction
Potential Cause Troubleshooting Step
Insoluble Copper Acetylide Some terminal alkynes can react with Cu(I) to form an insoluble precipitate, effectively removing the catalyst and alkyne from the reaction.[10]
Using a copper-stabilizing ligand like TBTA or THPTA can help keep the copper species in solution.[8]
Consider changing the solvent system. Acetonitrile has been reported to help stabilize Cu(I) in some cases.[10]
Poor Substrate Solubility One or more of your reagents may be crashing out of solution. Re-evaluate your solvent system for optimal solubility of all components.

Experimental Protocols

General Protocol for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This is a general guideline; specific amounts and conditions should be optimized for your particular substrates.

  • Preparation:

    • In a suitable reaction vessel, dissolve the alkyne-containing molecule (1.1 equivalents) and N3-L-Cit-OH (DCHA) (1 equivalent) in an appropriate solvent (e.g., a 1:1 mixture of DMF and water).[9]

  • Addition of Reducing Agent:

    • Add a freshly prepared aqueous solution of a reducing agent, such as sodium ascorbate (e.g., 50 mM, 5 equivalents).[9]

  • Addition of Copper Catalyst:

    • Add the copper(II) sulfate (B86663) solution (e.g., 110 mM, 1.2 equivalents).[9] For improved reliability, pre-complex the CuSO4 with a ligand like THPTA before adding it to the reaction mixture.[8]

  • Reaction:

    • The reaction can be stirred at room temperature or gently heated (e.g., 60°C) for a duration of 30 minutes to several hours.[9]

  • Monitoring:

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC or TLC.[9]

  • Work-up and Purification:

    • Once the reaction is complete, the product can be purified using standard chromatographic techniques.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve Alkyne and N3-L-Cit-OH (DCHA) in Solvent B Add Reducing Agent (e.g., Sodium Ascorbate) A->B Step 1 C Add Cu(II) Catalyst (e.g., CuSO4) +/- Ligand B->C Step 2 D Stir at RT or Heat C->D Step 3 E Monitor Reaction (HPLC/TLC) D->E Step 4 F Purify Product E->F Step 5

Caption: A typical experimental workflow for a CuAAC reaction.

troubleshooting_guide Start Low or No Product Yield? Cause1 Check Copper Catalyst Activity Start->Cause1 Is catalyst active? Cause2 Assess Reagent Solubility Start->Cause2 Are reagents soluble? Cause3 Consider Catalyst Inhibition Start->Cause3 Is inhibition possible? Solution1 Use fresh reducing agent (e.g., Sodium Ascorbate) Cause1->Solution1 Solution2 Test alternative solvents or co-solvents Cause2->Solution2 Solution3 Add a stabilizing ligand (e.g., TBTA, THPTA) Cause3->Solution3

Caption: Troubleshooting logic for low-yield click chemistry reactions.

References

How to address incomplete reactions with N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N3-L-Cit-OH (DCHA). The following information is designed to help address challenges related to incomplete reactions and other common issues encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is N3-L-Cit-OH (DCHA) and what are its primary applications?

N3-L-Cit-OH (DCHA) is a dicyclohexylamine (B1670486) (DCHA) salt of an L-citrulline derivative that contains an azide (B81097) (N3) group. It is primarily used as a specialized amino acid building block in peptide synthesis and bioconjugation.[1][2] Its key feature is the azide moiety, which allows it to participate in highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This makes it a valuable tool for creating well-defined peptide-based structures, such as peptidomimetic antibody-drug conjugate (ADC) linkers.[1]

Q2: Why is the amino acid supplied as a DCHA salt?

Many non-standard or modified amino acids are supplied as DCHA salts to improve their stability, crystallinity, and ease of handling, especially if the free acid form is an oil or is otherwise unstable. The DCHA salt protects the carboxylic acid group, preventing it from participating in unwanted side reactions during storage and some synthetic steps.

Q3: Do I need to remove the DCHA salt before using N3-L-Cit-OH in a reaction?

Yes, for most applications, particularly peptide coupling and click chemistry reactions, the dicyclohexylamine must be removed to liberate the free carboxylic acid. The presence of the bulky and basic DCHA counterion can interfere with the reaction.

Q4: How do I remove the DCHA salt?

The DCHA salt can be converted to the free acid by performing an acidic wash. A common procedure involves dissolving the DCHA salt in an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) and washing it with an aqueous solution of a weak acid, such as 10% potassium bisulfate (KHSO₄) or citric acid. This protonates the dicyclohexylamine, making it water-soluble and allowing it to be extracted into the aqueous phase. The organic layer containing the free amino acid can then be dried and concentrated.

Troubleshooting Incomplete Reactions

Incomplete reactions are a common challenge when working with complex molecules like N3-L-Cit-OH. The following sections provide potential causes and solutions for both peptide coupling and subsequent click chemistry (CuAAC) steps.

Incomplete Peptide Coupling

Problem: Low yield of the desired peptide after coupling N3-L-Cit-OH.

Potential Cause Troubleshooting Recommendation
Incomplete DCHA Salt Removal Ensure complete removal of the DCHA salt by performing multiple acidic washes. The presence of residual DCHA can neutralize the coupling reagents.
Steric Hindrance The bulky side chain of citrulline may slow down the coupling reaction. Increase the coupling time and/or use a more potent coupling reagent combination (e.g., HATU/HOAt).
Suboptimal Coupling Reagents The choice of coupling reagent is critical. For sterically hindered amino acids, stronger activating agents are often required.
Poor Solubility N3-L-Cit-OH or the growing peptide chain may have poor solubility in the reaction solvent. Try different solvent systems or add solubilizing agents like a small amount of DMSO.
Incomplete Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Problem: Incomplete formation of the triazole product after reacting the N3-L-Cit-OH-containing peptide with an alkyne.

Potential Cause Troubleshooting Recommendation
Copper Catalyst Inactivation The active Cu(I) catalyst is prone to oxidation to inactive Cu(II). Ensure all solutions are degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Prepare the sodium ascorbate (B8700270) solution fresh for each experiment.[3]
Insufficient Reducing Agent An excess of a reducing agent like sodium ascorbate is necessary to maintain the copper in its active Cu(I) state. A 5- to 10-fold excess over the copper catalyst is often recommended.
Ligand Issues A copper-stabilizing ligand (e.g., THPTA, TBTA) is crucial for protecting the catalyst and improving reaction efficiency. Ensure the correct ligand-to-copper ratio is used (typically 5:1).
Interfering Functional Groups Other functional groups in the peptide or on the alkyne-containing molecule can interfere with the reaction. For example, free thiols can coordinate with the copper catalyst. Protect sensitive side chains if necessary.
pH of the Reaction Mixture The optimal pH for CuAAC is typically between 7 and 8. Buffers like HEPES or PBS are generally suitable. Avoid amine-containing buffers like Tris, which can chelate the copper catalyst.
Ureido Side Chain Interaction While less common, the ureido group of the citrulline side chain could potentially interact with the copper catalyst. The use of a stabilizing ligand should minimize this effect.

Experimental Protocols

Protocol 1: Removal of DCHA from N3-L-Cit-OH
  • Dissolution: Dissolve the N3-L-Cit-OH (DCHA) salt in ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an equal volume of cold 10% aqueous potassium bisulfate (KHSO₄).

  • Water Wash: Wash the organic layer with deionized water until the aqueous layer is neutral (pH ~7).

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the free acid form of N3-L-Cit-OH.

Protocol 2: General Procedure for CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a suitable reaction vessel, dissolve the peptide containing the N3-L-Cit-OH residue and the alkyne-functionalized molecule in a degassed solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Addition of Reagents: Add the copper-stabilizing ligand (e.g., THPTA) followed by the copper(II) sulfate (CuSO₄) solution.

  • Initiation: Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Reaction: Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).

  • Purification: Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.

Table of Representative Reaction Conditions for CuAAC

ParameterCondition 1Condition 2Condition 3
[Peptide-Azide] 1 mM2 mM0.5 mM
[Alkyne] 1.2 mM2.5 mM0.6 mM
[CuSO₄] 0.1 mM0.2 mM0.05 mM
[Ligand (THPTA)] 0.5 mM1 mM0.25 mM
[Na-Ascorbate] 1 mM2 mM0.5 mM
Solvent H₂O/DMSO (4:1)H₂O/t-BuOH (1:1)PBS (pH 7.4)
Temperature Room Temp.37 °CRoom Temp.
Time 4-8 hours2-6 hours6-12 hours
Yield (Representative) >90%>95%>85%

Note: The yields provided are representative and will vary depending on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Click Reaction cluster_analysis Analysis dcha_salt N3-L-Cit-OH (DCHA) free_acid N3-L-Cit-OH (Free Acid) dcha_salt->free_acid DCHA Removal peptide_syn Peptide Synthesis free_acid->peptide_syn azido_peptide Azido-Peptide peptide_syn->azido_peptide click CuAAC Reaction azido_peptide->click alkyne Alkyne Substrate alkyne->click cu_reagents Cu(I) Catalyst System (CuSO4, Ascorbate, Ligand) cu_reagents->click product Triazole-linked Peptide click->product purification Purification (HPLC) product->purification analysis Analysis (LC-MS) purification->analysis

Caption: Experimental workflow for using N3-L-Cit-OH (DCHA).

troubleshooting_logic cluster_causes cluster_solutions incomplete_reaction Incomplete Reaction? catalyst Catalyst Inactivation incomplete_reaction->catalyst Yes reagents Reagent Quality/Stoichiometry incomplete_reaction->reagents Yes conditions Suboptimal Conditions incomplete_reaction->conditions Yes interference Interfering Groups incomplete_reaction->interference Yes degas Degas Solvents Use Fresh Ascorbate catalyst->degas optimize_reagents Optimize Reagent Ratios (e.g., 5:1 Ligand:Cu) reagents->optimize_reagents optimize_conditions Adjust pH, Temp., Solvent conditions->optimize_conditions protect_groups Protect Sensitive Side Chains interference->protect_groups

Caption: Troubleshooting logic for incomplete CuAAC reactions.

References

Validation & Comparative

A Comparative Analysis of N3-L-Cit-OH (DCHA) and Other Azide Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N3-L-Cit-OH (DCHA) and Other Azide (B81097) Linkers

N3-L-Cit-OH (DCHA) is a click chemistry reagent that incorporates an azide group for conjugation and an L-citrulline residue.[1][2] Citrulline is a non-proteinogenic amino acid known for its role in the urea (B33335) cycle.[3][4] In the context of ADCs, the dipeptide valine-citrulline (Val-Cit) is a well-established enzymatically cleavable motif.[][6][7] This suggests that N3-L-Cit-OH is designed for applications where controlled release of a payload is desired, leveraging the enzymatic machinery within target cells.

Azide linkers are broadly categorized based on their chemical structure and properties. This guide will compare the inferred characteristics of a peptidomimetic linker like N3-L-Cit-OH with two other common classes: simple alkyl azides and PEGylated azides.

Quantitative Data Presentation

Due to the lack of publicly available direct comparative studies for N3-L-Cit-OH (DCHA), the following table provides a qualitative and inferred comparison based on the known properties of its components and data for other representative azide linkers.

FeatureSimple Alkyl Azide (e.g., Azido-PEG4-NHS ester)PEGylated Azide (e.g., Azido-PEGn-Maleimide)Peptidomimetic Azide (e.g., N3-L-Cit-OH)
Structure & Key Features A short, linear alkyl chain with a terminal azide. Generally hydrophobic.Contains a polyethylene (B3416737) glycol (PEG) chain of varying length, imparting hydrophilicity.Incorporates an amino acid or peptide sequence (e.g., L-Citrulline), potentially offering specific enzymatic cleavage sites.[1][]
Reaction Efficiency (CuAAC/SPAAC) Generally good reactivity in both CuAAC and SPAAC. Serves as a baseline for comparison.[8]Reaction kinetics can be influenced by the PEG chain length but are generally efficient.Reactivity may be influenced by the steric bulk of the peptide component.
In Vivo Stability The azide group and the resulting triazole are highly stable. Overall stability depends on the entire linker structure.The PEG chain can improve the pharmacokinetic profile and in vivo stability of the conjugate.[7] The triazole linkage is stable.The Val-Cit motif is designed to be stable in circulation but is susceptible to cleavage by lysosomal proteases like cathepsin B, enabling controlled drug release.[6][9]
Solubility Generally soluble in organic solvents; aqueous solubility can be limited.The PEG component significantly enhances aqueous solubility.Solubility will depend on the specific amino acid sequence. Citrulline-containing linkers are generally hydrophilic.[10]
Primary Applications General bioconjugation, surface modification, attachment of small molecule payloads.Conjugation of hydrophobic payloads, improving the pharmacokinetic properties of bioconjugates, and in applications requiring long circulation times.Development of antibody-drug conjugates (ADCs) where targeted, intracellular release of the payload is required.[][7]

Experimental Protocols

The following are generalized protocols for the two primary click chemistry reactions used with azide linkers: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Antibody Conjugation

This protocol describes the conjugation of an azide-linker-payload to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.0-7.4).

  • Azide-containing linker-payload (e.g., N3-L-Cit-OH coupled to a drug).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Reducing agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

  • DMSO for dissolving the azide-linker-payload.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-linker-payload in DMSO.

    • Ensure the alkyne-modified mAb is at a suitable concentration (e.g., 2-10 mg/mL) in a copper-free buffer.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-modified mAb solution.

    • Add the azide-linker-payload solution to the mAb solution. A molar excess of the linker-payload (e.g., 5-10 fold) is typically used.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution. The final concentration of copper is typically in the range of 50-250 µM.[11]

  • Initiation of Reaction:

    • Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of the reducing agent should be in millimolar range (e.g., 1-5 mM).[11]

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours, with gentle mixing and protected from light.[12]

  • Purification:

    • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography to remove unreacted linker-payload, copper, and other small molecules.[12]

  • Characterization:

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation

This protocol describes the conjugation of an azide-linker-payload to a strained alkyne (e.g., DBCO)-functionalized antibody.

Materials:

  • Strained alkyne (e.g., DBCO)-functionalized mAb in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing linker-payload (e.g., N3-L-Cit-OH coupled to a drug).

  • DMSO for dissolving the azide-linker-payload.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-linker-payload in DMSO.

    • Ensure the DBCO-functionalized mAb is at a suitable concentration (e.g., 5-10 mg/mL) in an azide-free buffer.[13]

  • Reaction Setup:

    • In a reaction vessel, add the DBCO-functionalized mAb solution.

    • Add the azide-linker-payload stock solution to the mAb solution. A molar excess of the linker-payload (e.g., 5-10 fold) is a common starting point.[13] The final DMSO concentration should ideally be kept below 10% to maintain antibody integrity.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours, depending on the specific strained alkyne and the concentrations of the reactants.[14][15]

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography to remove the unreacted linker-payload.[14]

  • Characterization:

    • Characterize the purified ADC for DAR, purity, and aggregation.

Mandatory Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation (Click Chemistry) cluster_purification_char Purification & Characterization mAb Monoclonal Antibody func_mAb Functionalized Antibody (Alkyne/DBCO) mAb->func_mAb Modification reaction CuAAC or SPAAC Reaction func_mAb->reaction payload Cytotoxic Payload linker_payload Azide-Linker-Payload payload->linker_payload azide_linker Azide Linker (e.g., N3-L-Cit-OH) azide_linker->linker_payload linker_payload->reaction purification Purification (e.g., SEC) reaction->purification adc Antibody-Drug Conjugate (ADC) purification->adc characterization Characterization (DAR, Purity) adc->characterization

Caption: General experimental workflow for ADC production via click chemistry.

enzymatic_cleavage ADC ADC with Val-Cit Linker Internalization Internalization into Target Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Enzymatic Cleavage of Val-Cit Linker Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease TargetEffect Cytotoxic Effect PayloadRelease->TargetEffect

Caption: Signaling pathway for payload release from a Val-Cit linker ADC.

linker_selection_logic Start Application Requirement ControlledRelease Is Controlled Release Needed? Start->ControlledRelease Hydrophobicity Is Payload Hydrophobic? SimpleLinker Use Simple Alkyl Azide Hydrophobicity->SimpleLinker No PEGLinker Use PEGylated Azide Hydrophobicity->PEGLinker Yes ControlledRelease->Hydrophobicity No PeptideLinker Use Peptidomimetic Azide (e.g., N3-L-Cit-OH) ControlledRelease->PeptideLinker Yes

Caption: Logical flow for selecting an azide linker based on application.

References

A Comparative Analysis of N3-L-Cit-OH (DCHA) and N3-L-Lys(Z)-OH DCHA for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex biomolecules. This guide provides a detailed comparative analysis of two azido-amino acid derivatives, N3-L-Cit-OH (DCHA) and N3-L-Lys(Z)-OH DCHA, which are pivotal reagents in the fields of peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs).

This document outlines the structural, chemical, and functional distinctions between these two compounds, supported by a summary of their physicochemical properties and general experimental considerations.

Overview and Physicochemical Properties

Both N3-L-Cit-OH (DCHA) and N3-L-Lys(Z)-OH DCHA are derivatives of amino acids designed for facile incorporation of an azide (B81097) (N3) moiety. The azide group serves as a chemical handle for "click chemistry," a set of biocompatible reactions that enable the efficient and specific covalent ligation of molecules. The dicyclohexylammonium (B1228976) (DCHA) salt form of these compounds enhances their crystallinity, stability, and ease of handling compared to their free acid counterparts.

The fundamental difference between the two lies in the core amino acid: N3-L-Cit-OH is a derivative of citrulline, a non-proteinogenic amino acid, while N3-L-Lys(Z)-OH is derived from the essential amino acid lysine (B10760008). Another key distinction in the lysine derivative is the presence of a benzyloxycarbonyl (Z) protecting group on the side-chain amino group.

PropertyN3-L-Cit-OH (DCHA)N3-L-Lys(Z)-OH DCHA
Core Amino Acid L-CitrullineL-Lysine
Molecular Formula C18H34N6OC26H41N5O4
Molecular Weight 382.50 g/mol [1]487.65 g/mol [2]
Position of Azide Group α-amino positionα-amino position[2]
Side-Chain Structure -(CH2)3-NH-C(=O)NH2-(CH2)4-NH-Z
Side-Chain Protection NoneBenzyloxycarbonyl (Z)
Primary Applications Click chemistry reagent for constructing peptidomimetic ADC linkers[1][3]Peptide synthesis and bioconjugation for introducing azide-functionalized residues for click chemistry[2]
Storage Conditions Room temperature in continental US; may vary elsewhere[1]2-8 °C[2]

Structural and Functional Comparison

N3-L-Cit-OH (DCHA): A Focus on Peptidomimetic Linkers

N3-L-Cit-OH (DCHA) incorporates an azide group at the α-position of L-citrulline. Citrulline is a neutral amino acid with a ureido group on its side chain. This neutrality can be advantageous in specific applications where the charge of a lysine side chain might be undesirable. Its primary documented use is in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers.[1][3] The citrulline residue, in some linker designs, can be a target for enzymatic cleavage by proteases like cathepsin B, enabling the release of a cytotoxic payload in the tumor microenvironment.

N3-L-Lys(Z)-OH DCHA: A Versatile Building Block for Peptide Modification

N3-L-Lys(Z)-OH DCHA is a derivative of L-lysine, featuring an azide group at the α-amino position and a benzyloxycarbonyl (Z) protecting group on the ε-amino group of the side chain.[2] The Z-group is a well-established protecting group in peptide synthesis, known for its stability under various conditions and its ability to be removed by catalytic hydrogenolysis. This protection is crucial during peptide synthesis to prevent the highly reactive ε-amino group from participating in unwanted side reactions. The presence of the Z-group allows for the selective deprotection of the α-amino group (if it were protected with a more labile group like Fmoc or Boc in a larger peptide sequence) or the selective removal of the Z-group to allow for further functionalization of the lysine side chain.

Experimental Considerations and Methodologies

The primary application for both compounds is their participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that forms a stable triazole linkage between an azide and a terminal alkyne.

Materials:

  • Azide-containing molecule (N3-L-Cit-OH or N3-L-Lys(Z)-OH derivative)

  • Alkyne-containing molecule

  • Copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate, or a Cu(I) salt like CuI)

  • Copper-stabilizing ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)

  • Solvent (e.g., DMF, DMSO, t-BuOH/H2O)

Procedure:

  • Dissolve the azide-containing compound and the alkyne-containing compound in the chosen solvent.

  • In a separate vial, prepare the catalyst solution by mixing the copper source and the ligand.

  • Add the catalyst solution to the reaction mixture.

  • If using a Cu(II) source, add the reducing agent (e.g., sodium ascorbate).

  • Stir the reaction at room temperature or with gentle heating until completion, monitoring by a suitable analytical method (e.g., TLC, LC-MS).

  • Upon completion, the product can be purified using standard chromatographic techniques.

Deprotection of the Z-Group from the Lysine Derivative

Following its incorporation into a peptide or bioconjugate, the benzyloxycarbonyl (Z) group on the lysine side chain can be removed if the free amine is required for subsequent steps.

Method: Catalytic Hydrogenolysis

  • Dissolve the Z-protected compound in a suitable solvent (e.g., methanol, ethanol, or THF).

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Monitor the reaction for the consumption of starting material.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected product.

Visualization of Structures and Workflows

To further illustrate the structures and their application, the following diagrams are provided.

Chemical Structures cluster_0 N3-L-Cit-OH (DCHA) cluster_1 N3-L-Lys(Z)-OH DCHA Cit N3-L-Citrulline DCHA1 Dicyclohexylamine Cit->DCHA1 forms salt with Lys N3-L-Lysine(Z) DCHA2 Dicyclohexylamine Lys->DCHA2 forms salt with

Caption: Structural components of the two azido-amino acid DCHA salts.

Workflow: ADC Synthesis via Click Chemistry A Azido-Amino Acid (N3-L-Cit-OH or N3-L-Lys(Z)-OH) B Peptide Linker Synthesis A->B C Azide-Functionalized Linker B->C E Conjugation C->E D Antibody D->E F Antibody-Linker Conjugate E->F H Click Reaction (CuAAC or SPAAC) F->H G Alkyne-Drug Payload G->H I Antibody-Drug Conjugate (ADC) H->I

Caption: Generalized workflow for the synthesis of an ADC using an azido-amino acid.

Comparative Performance and Applications

  • Reactivity: The azide group in both molecules is at the α-position, suggesting that their intrinsic reactivity in click chemistry should be comparable under similar conditions. The side chain is less likely to have a significant electronic effect on the azide's reactivity.

  • Steric Hindrance: The bulkier, Z-protected side chain of the lysine derivative might introduce more steric hindrance in some contexts compared to the more flexible citrulline side chain. This could potentially influence reaction rates in sterically demanding bioconjugations.

  • Solubility and Aggregation: The physicochemical properties of the resulting peptides or bioconjugates will be influenced by the choice of the amino acid. The ureido group of citrulline and the protected or deprotected amine of lysine will impart different solubility and aggregation propensities to the final molecule.

  • Biological Functionality: The choice between citrulline and lysine can be driven by the desired biological properties of the final product. As mentioned, citrulline can be part of a protease-cleavable linker. Lysine, being a natural amino acid, might be preferred in other contexts. The ε-amino group of lysine, once deprotected, offers an additional site for further modification, making the lysine derivative a potentially more versatile building block for creating more complex architectures.

Conclusion

Both N3-L-Cit-OH (DCHA) and N3-L-Lys(Z)-OH DCHA are valuable reagents for introducing azide functionalities for click chemistry applications. The choice between them will largely depend on the specific requirements of the synthetic strategy and the desired properties of the final product.

  • N3-L-Cit-OH (DCHA) is a suitable choice for constructing peptidomimetic linkers, particularly where a neutral side chain is desired or where the citrulline residue is intended to play a role in enzymatic cleavage.

  • N3-L-Lys(Z)-OH DCHA offers greater versatility due to the presence of the protected ε-amino group on the lysine side chain. This allows for its use as a simple azide-containing building block, with the potential for subsequent deprotection and further functionalization of the side chain.

Researchers should consider the overall design of their target molecule, including the need for additional modification sites, desired solubility characteristics, and any potential biological interactions of the amino acid side chain, when selecting between these two reagents.

References

Comparative Guide for the Mass Spectrometry Validation of N3-L-Cit-OH (DCHA) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based methods for validating the incorporation of the bioorthogonal amino acid N3-L-Citrulline (N3-L-Cit-OH), supplied as its dicyclohexylamine (B1670486) (DCHA) salt, into synthetic peptides. It includes a detailed experimental protocol, expected data, and a comparison with alternative bioorthogonal reagents.

Introduction to N3-L-Cit-OH (DCHA)

N3-L-Cit-OH (DCHA) is a non-canonical amino acid containing an azide (B81097) moiety. This functional group allows for "click chemistry," a set of bioorthogonal reactions, to specifically label or conjugate peptides with reporter molecules such as fluorophores or biotin. It is particularly useful in the construction of peptidomimetic antibody-drug conjugate (ADC) linkers. The validation of its successful incorporation into a peptide sequence is a critical step to ensure the efficacy and specificity of subsequent labeling. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the gold standard for this validation.

Mass Spectrometry Validation of N3-L-Cit-OH Incorporation

The primary method for validating the incorporation of N3-L-Cit-OH is through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The process involves confirming the mass shift in the precursor ion and analyzing the fragmentation pattern to pinpoint the location of the modified amino acid within the peptide sequence.

Expected Mass Shift

The incorporation of N3-L-Cit-OH in place of a standard amino acid will result in a predictable mass shift. The monoisotopic mass of the N3-L-Citrulline residue is 200.0913 g/mol . When comparing a peptide with N3-L-Cit-OH to its analog with a standard amino acid, the expected mass difference can be calculated. For example, when substituting an Arginine residue (156.1011 g/mol ), the expected mass increase is 43.9902 Da. High-resolution mass spectrometry is crucial for accurately detecting this mass shift.

Fragmentation Analysis

Collision-Induced Dissociation (CID) is the most common fragmentation method used in tandem mass spectrometry. The fragmentation of a peptide containing N3-L-Cit-OH is expected to exhibit characteristics of both citrulline and azido-modified amino acids.

  • Backbone Fragmentation: Standard b- and y-ions will be observed, resulting from the cleavage of the peptide amide bonds. The mass of the fragment ions containing the N3-L-Cit-OH will reflect its residue mass.

  • Characteristic Neutral Losses:

    • Similar to natural citrulline, a neutral loss of isocyanic acid (HNCO, 43.0058 Da) from the ureido group of the N3-L-Cit-OH side chain is anticipated.

    • A neutral loss of molecular nitrogen (N2, 28.0061 Da) from the azide group is a potential characteristic fragmentation pathway for azido-containing compounds.

  • Immonium Ion: A diagnostic immonium ion for N3-L-Citrulline may be observed at m/z 155.0876.

Experimental Protocol: LC-MS/MS Validation

This protocol outlines a general procedure for the validation of N3-L-Cit-OH incorporation into a synthetic peptide.

3.1. Sample Preparation

  • Peptide Synthesis: Synthesize the peptide of interest with the N3-L-Cit-OH (DCHA) incorporated at the desired position using standard solid-phase peptide synthesis (SPPS) protocols.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Sample Reconstitution: Dissolve the purified, lyophilized peptide in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water/acetonitrile).

3.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the peptide of interest (e.g., 5-60% B over 30 minutes).

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan MS spectra to identify the precursor ion of the peptide containing N3-L-Cit-OH.

    • MS/MS Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion of interest using Collision-Induced Dissociation (CID).

    • Collision Energy: Optimize collision energy to achieve optimal fragmentation.

3.3. Data Analysis

  • Precursor Mass Verification: Confirm the presence of the correct precursor ion m/z corresponding to the calculated mass of the N3-L-Cit-OH-containing peptide.

  • Fragmentation Spectrum Analysis: Manually inspect or use automated software to analyze the MS/MS spectrum.

    • Identify the b- and y-ion series to confirm the peptide sequence.

    • Look for the characteristic mass shift in the fragment ions containing the N3-L-Cit-OH.

    • Search for the expected neutral losses (HNCO and N2) and the potential immonium ion.

Comparison with Alternative Bioorthogonal Reagents

N3-L-Cit-OH is an azide-containing amino acid that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry. The choice of the bioorthogonal reaction pair can impact labeling efficiency and subsequent analysis. Below is a comparison with common alternatives.

FeatureN3-L-Cit-OH (Azide)DBCO (Dibenzocyclooctyne)BCN (Bicyclononyne)
Reaction Partner Strained Alkynes (e.g., DBCO, BCN)AzidesAzides
Reaction Kinetics Dependent on the alkyne partnerGenerally the fastest kinetics with azidesSlower than DBCO with most azides
Incorporation Incorporated as an amino acid during peptide synthesisTypically conjugated to the peptide post-synthesisTypically conjugated to the peptide post-synthesis
Mass Shift Adds the mass of the N3-L-Cit residueAdds the mass of the DBCO-linker conjugateAdds the mass of the BCN-linker conjugate
MS/MS Fragmentation Potential for neutral loss of N2 from the azide. After click reaction, fragmentation of the resulting triazole ring is possible.Fragmentation of the DBCO moiety can be observed.Fragmentation of the BCN moiety can be observed.
Advantages Site-specific incorporation during synthesis.High reaction rates.Good stability and reactivity.
Disadvantages Slower reaction rates compared to some alternatives. Potential for azide reduction in certain biological environments.Can be bulky and may affect peptide properties.Can be susceptible to side reactions with thiols.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis LC-MS/MS Analysis cluster_validation Data Validation s1 Solid-Phase Peptide Synthesis (with N3-L-Cit-OH) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 a1 Sample Reconstitution s3->a1 a2 LC Separation (C18 Column) a1->a2 a3 ESI-MS Analysis a2->a3 v1 Precursor Ion Mass Verification a3->v1 v2 Tandem MS (CID) Fragmentation v1->v2 v3 Sequence Confirmation (b- and y-ions) v2->v3 v4 Identification of Characteristic Fragments v2->v4

Caption: Experimental workflow for the validation of N3-L-Cit-OH incorporation.

fragmentation_pathway precursor [Peptide+H]+ b_ion b-ion precursor->b_ion CID y_ion y-ion precursor->y_ion CID immonium_ion Immonium Ion (m/z 155.0876) precursor->immonium_ion neutral_loss_hnco Neutral Loss (-43.0058 Da) b_ion->neutral_loss_hnco neutral_loss_n2 Neutral Loss (-28.0061 Da) b_ion->neutral_loss_n2 y_ion->neutral_loss_hnco y_ion->neutral_loss_n2

Caption: Predicted fragmentation pathways for a peptide containing N3-L-Cit-OH.

CuAAC vs. SPAAC for N3-L-Cit-OH (DCHA): which is better for my application?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate bioconjugation strategy is paramount to the success of research and development in therapeutics, diagnostics, and materials science. N3-L-Cit-OH (DCHA), an azide-containing derivative of L-citrulline, is a valuable building block for constructing complex biomolecules, such as peptidomimetic antibody-drug conjugate (ADC) linkers.[1][2][3] Its azide (B81097) moiety allows for covalent ligation via "click chemistry," primarily through two powerful reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This guide provides an objective comparison of CuAAC and SPAAC for applications involving N3-L-Cit-OH, offering experimental insights and a decision-making framework to help you select the optimal method for your specific needs.

Fundamental Principles and Reaction Mechanisms

Both CuAAC and SPAAC are forms of the Huisgen 1,3-dipolar cycloaddition, which results in the formation of a stable five-membered triazole ring from an azide and an alkyne.[4] However, their mechanisms and requirements differ significantly.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the quintessential example of click chemistry, involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst.[5][][7] The catalyst dramatically accelerates the reaction by orders of magnitude compared to the uncatalyzed thermal reaction and, critically, controls the regioselectivity to yield exclusively the 1,4-disubstituted triazole isomer.[5][7][8] The active Cu(I) species is typically generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent such as sodium ascorbate (B8700270).[7][9]

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System N3_Cit N3-L-Cit-OH Cu_I_Acetylide Copper(I) Acetylide Intermediate N3_Cit->Cu_I_Acetylide cycloaddition Term_Alkyne R-C≡CH (Terminal Alkyne) Term_Alkyne->Cu_I_Acetylide + Cu(I) Cu_I Cu(I) Catalyst Ligand Accelerating Ligand (e.g., THPTA, BTTAA) Cu_I->Ligand stabilizes Triazole_Product 1,4-Disubstituted Triazole Product Cu_I_Acetylide->Triazole_Product protonation

Figure 1. Simplified workflow of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Developed as a bioorthogonal alternative to CuAAC, SPAAC circumvents the need for a cytotoxic copper catalyst.[9][10] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononyn (BCN).[1][11] The high ring strain (approximately 18 kcal/mol) of the cyclooctyne provides the necessary activation energy for the cycloaddition to proceed rapidly at physiological temperatures without any catalyst.[9][12][] However, this reaction is not regioselective and typically produces a mixture of 1,4- and 1,5-triazole regioisomers.[9][14]

SPAAC_Mechanism cluster_reactants Reactants N3_Cit N3-L-Cit-OH Transition_State [3+2] Cycloaddition (Concerted Mechanism) N3_Cit->Transition_State Strained_Alkyne Strained Cyclooctyne (e.g., DBCO, BCN) Strained_Alkyne->Transition_State Triazole_Products Mixture of 1,4 and 1,5 Triazole Regioisomers Transition_State->Triazole_Products spontaneous

Figure 2. Simplified workflow of the SPAAC reaction.

Quantitative Performance Comparison

The choice between CuAAC and SPAAC often hinges on specific quantitative metrics critical to the application. The following table summarizes the key performance differences.

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Rate Very Fast (Second-order rate constants: 10² - 10³ M⁻¹s⁻¹)[14]Fast, but generally slower than CuAAC (Second-order rate constants: 10⁻³ - 1 M⁻¹s⁻¹, highly dependent on cyclooctyne structure)[14]
Biocompatibility Limited due to cytotoxicity of the copper catalyst.[9][10] Not suitable for long-term live cell or in vivo studies without specialized ligands.Excellent. The absence of a metal catalyst makes it truly bioorthogonal and ideal for in vivo and live-cell applications.[][15]
Reagents Required N3-L-Cit-OH + Terminal Alkyne , Cu(I) source, reducing agent (e.g., sodium ascorbate), and often an accelerating ligand (e.g., THPTA).[16]N3-L-Cit-OH + Strained Cyclooctyne (e.g., DBCO, BCN).[1][2] No other reagents are required.
Regioselectivity Highly Regioselective. Exclusively forms the 1,4-disubstituted triazole isomer.[5][7][14]Not Regioselective. Produces a mixture of 1,4- and 1,5-disubstituted regioisomers.[9][11][14]
Yields Often near-quantitative.[14][17]Generally high, but can be slightly lower than optimized CuAAC reactions.[14]
Potential Side Reactions Copper can generate reactive oxygen species (ROS), leading to degradation of biomolecules (e.g., oxidation of histidine residues).[9][18]Highly reactive cyclooctynes can react non-specifically with thiols (e.g., cysteine residues) in complex biological samples.[19]
Reaction Conditions Flexible; works in a wide range of aqueous and organic solvents and pH values (4-12).[7][16]Requires physiological pH and temperature for optimal performance in biological settings.[15]
Complexity & Cost More complex setup due to the multi-component catalyst system. Terminal alkynes are generally inexpensive.Simpler bimolecular reaction. Strained cyclooctynes are typically more complex to synthesize and more expensive.[10]

Experimental Protocols

Below are generalized protocols for conjugating N3-L-Cit-OH using both CuAAC and SPAAC. Note: These are starting points and should be optimized for your specific molecule and application.

Protocol 1: General CuAAC Ligation of N3-L-Cit-OH

This protocol describes the conjugation of N3-L-Cit-OH to a molecule containing a terminal alkyne (Alkyne-Molecule).

Materials:

  • N3-L-Cit-OH (DCHA)

  • Alkyne-Molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)

  • Phosphate-buffered saline (PBS) or other appropriate buffer (pH 7-7.5)

  • DMSO (if needed to dissolve starting materials)

Procedure:

  • Prepare Reactants: Dissolve N3-L-Cit-OH and the Alkyne-Molecule in the reaction buffer. If solubility is an issue, a minimal amount of a co-solvent like DMSO can be used. Aim for final concentrations in the µM to low mM range. For example, a 1.2 to 1.5 molar excess of one reactant over the other is common.

  • Prepare Catalyst Premix: In a separate microcentrifuge tube, prepare the catalyst premix immediately before use. Add the THPTA ligand solution to the CuSO₄ solution. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.[20] For example, mix 12.5 µL of 50 mM THPTA with 6.3 µL of 20 mM CuSO₄.[20] Vortex briefly.

  • Initiate Reaction: In the reaction tube containing N3-L-Cit-OH and the Alkyne-Molecule, add the catalyst premix.

  • Add Reducing Agent: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate should be in the low mM range (e.g., 1-5 mM).[20]

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature. Reaction times can range from 30 minutes to a few hours.[14][17] Protect the reaction from excessive oxygen exposure.[17]

  • Quenching and Purification: The reaction can be quenched by adding a chelating agent like EDTA to remove the copper. The final product can be purified from excess reagents and catalyst components using standard techniques such as dialysis, size-exclusion chromatography (SEC), or HPLC.

Protocol 2: General SPAAC Ligation of N3-L-Cit-OH

This protocol describes the conjugation of N3-L-Cit-OH to a molecule functionalized with a DBCO group (DBCO-Molecule).

Materials:

  • N3-L-Cit-OH (DCHA)

  • DBCO-Molecule

  • Phosphate-buffered saline (PBS) or other appropriate biological buffer (pH 7.4)

  • DMSO or DMF (if needed to dissolve starting materials)

Procedure:

  • Prepare Reactants: Dissolve the DBCO-Molecule in the desired reaction buffer (e.g., PBS).

  • Add Azide: Dissolve N3-L-Cit-OH in the buffer (using a minimal amount of co-solvent if necessary) and add it to the solution of the DBCO-Molecule. A slight molar excess (e.g., 1.5 to 3 equivalents) of the less expensive or more soluble component is often used to drive the reaction to completion.

  • Incubation: Mix the components and allow the reaction to proceed. Incubation can be done at room temperature or 4°C for more sensitive biomolecules.[21] Reaction times are typically between 1 to 12 hours, depending on the reactant concentrations and the specific cyclooctyne used.[14]

  • Purification: Since no catalyst is used, the purification is simpler. The final conjugate can be purified from the excess unreacted starting material using methods appropriate for the molecules involved, such as dialysis, spin filtration, or chromatography.

Decision-Making Guide: Which Method is Right for You?

The optimal choice between CuAAC and SPAAC is entirely dependent on the experimental context. Use the following workflow to guide your decision.

Decision_Tree start Start: Conjugation of N3-L-Cit-OH q1 Is the reaction performed in live cells or in vivo? start->q1 q2 Is strict regioselectivity (1,4-isomer only) critical? q1->q2 NO (in vitro) use_spaac Use SPAAC (Strain-Promoted) q1->use_spaac YES ans1_yes YES ans1_no NO (in vitro) q3 Are the fastest possible kinetics the highest priority? q2->q3 NO use_cuaac Use CuAAC (Copper-Catalyzed) q2->use_cuaac YES ans2_yes YES ans2_no NO q3->use_cuaac YES consider_spaac Consider SPAAC (Simpler, metal-free) q3->consider_spaac NO ans3_yes YES ans3_no NO

Figure 3. Decision workflow for selecting between CuAAC and SPAAC.

Conclusion

Both CuAAC and SPAAC are exceptionally powerful and reliable methods for the conjugation of N3-L-Cit-OH.

Choose CuAAC when:

  • The reaction is performed in vitro.

  • Strict regioselectivity for the 1,4-triazole isomer is required.

  • The fastest possible reaction kinetics and near-quantitative yields are paramount.[14]

  • The potential for copper-induced side reactions can be managed or is not a concern.

Choose SPAAC when:

  • The application involves live cells, tissues, or whole organisms (in vivo).[11][15]

  • Avoiding metal-induced toxicity and side reactions is the highest priority.[11]

  • A simpler, catalyst-free reaction setup is preferred.

  • A mixture of regioisomers in the final product is acceptable.

By carefully considering the requirements of your specific application against the distinct advantages and limitations of each method, you can confidently select the optimal click chemistry strategy for your research with N3-L-Cit-OH.

References

Navigating the Structural Landscape of Modified Peptides: A Comparative Guide to NMR and Mass Spectrometry Analysis of N3-L-Cit-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the burgeoning field of peptide therapeutics, the precise characterization of non-standard amino acid modifications is paramount. The incorporation of moieties like N3-L-Cit-OH (DCHA), a click chemistry-enabled derivative of citrulline, offers exciting possibilities for creating novel peptide architectures and functionalities. However, the analytical validation of these modifications requires a robust and multifaceted approach. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of peptides modified with N3-L-Cit-OH, supported by experimental data and detailed protocols.

This guide will delve into the unique strengths and limitations of both NMR and MS, offering a clear perspective on how these techniques can be synergistically employed for unambiguous structural elucidation. We will present quantitative data in easily digestible tables, provide detailed experimental workflows, and utilize diagrams to illustrate key concepts and processes.

At a Glance: NMR vs. Mass Spectrometry for Analyzing N3-L-Cit-OH Modified Peptides

FeatureNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Primary Information Atomic-level 3D structure, conformation, dynamics, and connectivity.Molecular weight, elemental composition, and sequence information through fragmentation.
Sample Requirements Higher concentration (typically >0.5 mM) and volume (450-500 μL) required. Non-destructive.[1]High sensitivity, requiring very small sample amounts (picomole to femtomole). Destructive.
Structural Detail Provides detailed information on the local chemical environment of each atom, enabling the precise localization and conformational assessment of the N3-L-Cit-OH modification.Confirms the mass shift corresponding to the modification and can localize it within the peptide sequence through tandem MS (MS/MS) fragmentation patterns.[2][3]
Throughput Lower throughput, with experiments ranging from hours to days.High throughput, allowing for rapid analysis of multiple samples.
Data Complexity Complex spectra requiring specialized expertise for interpretation and assignment.Relatively straightforward interpretation of mass spectra for molecular weight determination; fragmentation spectra can be complex but are often analyzed with sophisticated software.[4]
Key Advantage Unparalleled for determining the three-dimensional structure and conformational dynamics of the modified peptide in solution.[5]Exceptional sensitivity for detecting and quantifying the modified peptide, even in complex mixtures.

Delving Deeper: A Quantitative Look at Analytical Data

To provide a tangible understanding of the data generated by each technique, this section presents representative quantitative data for peptides modified with azide-containing amino acids, which serve as a proxy for N3-L-Cit-OH.

NMR Spectroscopy Data

The introduction of the azido (B1232118) group in an amino acid residue induces characteristic changes in the NMR chemical shifts of nearby protons and carbons. These shifts provide a clear signature of the modification. The following table summarizes typical ¹H and ¹³C NMR chemical shifts for an Fmoc-protected peptide azide (B81097), which can be used as a reference for identifying the presence of the N3-L-Cit-OH modification.[6]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for an Fmoc-Protected Dipeptide Azide (Fmoc-Val-Phe-N₃) in CDCl₃.[6]

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Valine Residue
α-CH4.2158.9
β-CH2.2531.2
γ-CH₃0.98, 0.9219.2, 17.5
Phenylalanine Residue
α-CH4.7553.8
β-CH₂3.25, 3.1538.1
Aromatic CH7.30-7.45127.2, 128.8, 129.5
Fmoc Group
CH, CH₂4.25-4.50, 7.60-7.8047.1, 67.3, 120.0, 125.1, 127.1, 127.7, 141.3, 143.7
Carbonyls
Val C=O-171.5
Phe C=O (azide)-173.0

Note: Chemical shifts can vary depending on the solvent, pH, temperature, and peptide sequence.

Mass Spectrometry Data

Mass spectrometry provides the exact molecular weight of the modified peptide, confirming the successful incorporation of the N3-L-Cit-OH moiety. Tandem MS (MS/MS) experiments, where the modified peptide ion is fragmented, yield sequence information and can pinpoint the location of the modification. The fragmentation pattern is influenced by the nature of the modification. While detailed fragmentation studies on N3-L-Cit-OH are not widely published, analysis of other azido-modified peptides can provide insights. For instance, peptides containing arylazido groups have been shown to be susceptible to photo-induced degradation during MALDI-MS analysis, a factor to consider when choosing the ionization method.[7]

Table 2: Expected Mass Shifts and Representative MS/MS Fragment Ions for a Peptide Modified with an Azido Group.

Analysis TypeExpected Observation
Full MS Scan A peak corresponding to the molecular weight of the peptide + mass of the N3-L-Cit-OH modification - mass of H₂O.
Tandem MS (CID) A series of b- and y-ions. The fragment ions containing the N3-L-Cit-OH modification will show a corresponding mass shift. Neutral loss of N₂ (28 Da) from the azide group may also be observed.[8]

Illuminating the Path: Experimental Workflows and Signaling Pathways

To aid in the practical application of these techniques, we provide detailed experimental protocols and visual representations of the analytical workflows.

Experimental Protocols

Protocol 1: NMR Analysis of an N3-L-Cit-OH Modified Peptide

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, or a mixture) to a final concentration of at least 0.5 mM.[1]

    • The final sample volume should be between 450 and 500 μL.[1]

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the sample if necessary, as chemical shifts can be pH-dependent.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Acquire two-dimensional (2D) NMR spectra to assign proton and carbon resonances. Common experiments include:

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.[9]

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., an entire amino acid residue).[9]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's 3D structure.

      • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequential assignment.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the chemical shifts of all protons and carbons in the peptide. The characteristic shifts around the modified citrulline residue will confirm the presence and location of the N3-L-Cit-OH moiety.

    • Use the distance restraints from the NOESY spectrum to calculate the 3D structure of the peptide.

Protocol 2: Mass Spectrometry Analysis of an N3-L-Cit-OH Modified Peptide

  • Sample Preparation:

    • Dissolve the purified peptide in a solvent compatible with the chosen ionization method (e.g., 50% acetonitrile/0.1% formic acid for ESI).

    • The concentration required is significantly lower than for NMR, typically in the low micromolar to nanomolar range.

  • Mass Spectrometry Data Acquisition:

    • Full MS Scan: Acquire a mass spectrum over a relevant m/z range to determine the molecular weight of the intact modified peptide.

    • Tandem MS (MS/MS):

      • Select the parent ion corresponding to the modified peptide.

      • Fragment the selected ion using an appropriate activation method (e.g., Collision-Induced Dissociation - CID).

      • Acquire the mass spectrum of the resulting fragment ions.

  • Data Analysis:

    • Analyze the full MS spectrum to confirm the expected molecular weight of the N3-L-Cit-OH modified peptide.

    • Analyze the MS/MS spectrum to sequence the peptide and confirm the location of the modification. This is done by identifying the series of b- and y-ions and noting the mass shift on the fragments containing the modified residue.[2]

    • Utilize proteomics software (e.g., Mascot, SEQUEST) to aid in the analysis of the fragmentation data.

Visualizing the Workflow and Complementary Nature of the Techniques

experimental_workflow cluster_synthesis Peptide Synthesis & Modification cluster_analysis Analytical Characterization cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Solid-Phase Peptide Synthesis mod Incorporation of N3-L-Cit-OH start->mod purify Purification (HPLC) mod->purify nmr_sample Sample Preparation (High Concentration) purify->nmr_sample ms_sample Sample Preparation (Low Concentration) purify->ms_sample nmr_acq 1D & 2D NMR Data Acquisition nmr_sample->nmr_acq nmr_analysis Spectral Assignment & Structure Calculation nmr_acq->nmr_analysis final_report Comprehensive Structural Elucidation nmr_analysis->final_report 3D Structure & Conformation ms_acq Full MS & MS/MS Data Acquisition ms_sample->ms_acq ms_analysis Mass Confirmation & Sequence Analysis ms_acq->ms_analysis ms_analysis->final_report Molecular Weight & Sequence Confirmation complementary_info cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry peptide N3-L-Cit-OH Modified Peptide nmr_info Provides: - 3D Structure - Conformation - Dynamics - Atom Connectivity peptide->nmr_info ms_info Provides: - Molecular Weight - Elemental Composition - Sequence - Purity peptide->ms_info elucidation Complete Structural Elucidation nmr_info->elucidation ms_info->elucidation

References

Assessing the In Vitro Stability of ADC Linkers Derived from N3-L-Cit-OH (DCHA): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the field of Antibody-Drug Conjugates (ADCs), the stability of the linker is a critical parameter that dictates the efficacy and safety of the therapeutic. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while insufficient cleavage at the tumor site can diminish therapeutic effect. This guide provides a comparative assessment of the expected in vitro stability of ADC linkers derived from the click chemistry reagent N3-L-Cit-OH (DCHA), benchmarked against other commonly used linker technologies.

N3-L-Cit-OH (DCHA) is a versatile building block for constructing peptidomimetic ADC linkers.[1] Its azide (B81097) group allows for facile and specific conjugation to an alkyne-modified antibody or payload via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, forming a stable triazole ring.[1][2] The incorporated L-citrulline residue offers a potential cleavage site for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment.[3]

This guide presents a comparative analysis based on the well-documented stability of the Val-Cit dipeptide linker and its derivatives, as direct quantitative in vitro stability data for linkers synthesized from N3-L-Cit-OH is not extensively available in the public domain. The comparison is founded on the known stability of the individual components of the resulting linker: the highly stable triazole ring formed via click chemistry and the protease-cleavable citrulline moiety.[2]

Comparative In Vitro Stability of Cleavable Linkers

The in vitro stability of ADC linkers is primarily evaluated in two key assays: plasma stability, to simulate stability in circulation, and lysosomal stability, to assess payload release at the target site. The following table summarizes the expected and reported stability of various linker types.

Linker TypeMatrixIncubation Time (days)Stability AssessmentKey Findings & References
N3-L-Cit-OH Derived (Expected) Human Plasma7+Expected to be highly stable.The triazole linkage formed via click chemistry is known to be highly resistant to chemical and enzymatic degradation.[2] The citrulline residue is generally stable in human plasma.[3]
Mouse Plasma7+Expected to be stable.Unlike Val-Cit, a single citrulline residue is not the primary substrate for mouse carboxylesterase 1c (Ces1c).[3]
Lysosomal Homogenate1Expected to be cleavable.The citrulline residue is a substrate for lysosomal proteases like cathepsin B, leading to payload release.
Valine-Citrulline (Val-Cit) Human Plasma7-28Highly Stable.No significant degradation observed over extended periods.[3]
Mouse Plasma<1-3Unstable .Susceptible to cleavage by carboxylesterase 1c (Ces1c), leading to premature payload release.[3][4]
Lysosomal Homogenate<1Rapidly cleaved.Efficiently cleaved by cathepsin B, with over 80% digestion within 30 minutes in some studies.
Glutamic acid-Valine-Citrulline (EVCit) Human Plasma28Highly Stable.No significant degradation observed.[3]
Mouse Plasma14+Stable .The addition of a glutamic acid residue protects the linker from cleavage by mouse Ces1c.[3]
Lysosomal Homogenate<1More sensitive to cathepsin B cleavage than Val-Cit.Half-life of 2.8 hours in the presence of human liver cathepsin B.[3]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) Human Plasma7Stable.Shows high stability in human plasma.[4][5]
Mouse Plasma7Stable.Remains stable in mouse plasma, unlike Val-Cit.[4][5]
Lysosomal HomogenateNot Applicable (cleavage by β-galactosidase)Stable.Designed for cleavage by a different enzyme often found in the tumor microenvironment.[4]

Experimental Protocols

Rigorous in vitro assessment is crucial for characterizing the stability profile of a novel ADC linker. Below are detailed methodologies for the key experiments cited.

1. Plasma Stability Assay

This assay evaluates the stability of the ADC in the circulatory system, predicting the potential for premature payload release and off-target toxicity.

  • Preparation: The ADC is incubated in plasma (e.g., human, mouse, rat) at a concentration of approximately 1 mg/mL at 37°C. A buffer control (e.g., PBS) is included to assess the inherent chemical stability of the ADC.

  • Time Points: Aliquots are collected at various time points, typically over seven days (e.g., Day 0, 1, 3, 5, 7).

  • Sample Processing: The ADC is isolated from the plasma samples. A common method is immunoaffinity capture using Protein A or Protein G magnetic beads.

  • Analysis: The captured ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR indicates premature drug deconjugation. The supernatant can also be analyzed to quantify the amount of released payload.

  • Data Interpretation: A stable ADC will exhibit minimal loss in DAR over the incubation period.

2. Lysosomal Stability/Cleavage Assay

This assay simulates the intracellular environment of a cancer cell, where the linker is designed to be cleaved to release the cytotoxic payload.

  • Preparation: The ADC is incubated with isolated human liver lysosomes or S9 fractions, which contain a cocktail of relevant enzymes, including cathepsins. The incubation is performed at 37°C in a buffer that maintains metabolic activity (typically acidic pH, e.g., pH 5.5).

  • Time Points: Samples are collected at various time points, often over a 24-hour period, to monitor the kinetics of payload release.

  • Sample Processing: The reaction is stopped, for example, by heat inactivation or addition of a protease inhibitor cocktail. This is followed by protein precipitation (e.g., with acetonitrile) to separate the released payload from the ADC and lysosomal proteins.

  • Analysis: The supernatant containing the released payload is analyzed by LC-MS to quantify the amount of cleavage over time.

  • Data Interpretation: An effective cleavable linker will show efficient payload release in the lysosomal fraction. The rate of release provides insights into the linker's susceptibility to lysosomal proteases.

Visualizing Experimental Workflows and Linker Structures

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the chemical structures involved.

G cluster_synthesis Linker Synthesis via Click Chemistry cluster_conjugation ADC Formation N3-L-Cit-OH N3-L-Cit-OH Click_Reaction CuAAC or SPAAC N3-L-Cit-OH->Click_Reaction Alkyne-Payload Alkyne-Payload Alkyne-Payload->Click_Reaction Triazole-Cit-Payload Triazole-Citrulline-Payload Linker Click_Reaction->Triazole-Cit-Payload ADC Antibody-Drug Conjugate Triazole-Cit-Payload->ADC Antibody Antibody Antibody->ADC

Caption: Synthesis of a citrulline-containing ADC linker using N3-L-Cit-OH via click chemistry.

G cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Stability Assay ADC_plasma ADC in Plasma (37°C) Timepoints_plasma Collect Aliquots (0, 1, 3, 7 days) ADC_plasma->Timepoints_plasma Capture_plasma Immunoaffinity Capture (Protein A/G) Timepoints_plasma->Capture_plasma LCMS_plasma LC-MS Analysis Capture_plasma->LCMS_plasma DAR Determine DAR LCMS_plasma->DAR ADC_lysosome ADC + Lysosomes (37°C, pH 5.5) Timepoints_lysosome Collect Aliquots (0-24 hours) ADC_lysosome->Timepoints_lysosome Stop_Reaction Stop Reaction & Protein Precipitation Timepoints_lysosome->Stop_Reaction LCMS_lysosome LC-MS Analysis of Supernatant Stop_Reaction->LCMS_lysosome Payload_Release Quantify Payload Release LCMS_lysosome->Payload_Release

Caption: Workflow for in vitro plasma and lysosomal stability assays of ADCs.

Conclusion

The in vitro stability of an ADC linker is a cornerstone of its preclinical development. While direct experimental data for linkers derived from N3-L-Cit-OH (DCHA) is limited, an analysis of its structural components—a highly stable triazole ring and a protease-sensitive citrulline residue—suggests a favorable stability profile. It is expected to exhibit high stability in human plasma, overcoming the liability of Val-Cit linkers in mouse plasma, while retaining the desired cleavability within the lysosomal compartment. The experimental protocols and comparative data provided in this guide offer a framework for researchers to rigorously assess the performance of novel linkers and make informed decisions in the design of next-generation ADCs.

References

A Comparative Guide to Copper Ligands for N3-L-Cit-OH (DCHA) Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with N3-L-Cit-OH (DCHA), an azide-containing L-citrulline derivative, its application in forming stable triazole linkages via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a critical synthetic step. The choice of the copper ligand in this "click chemistry" reaction is paramount, as it significantly influences reaction efficiency, kinetics, and compatibility with sensitive biomolecules. This guide provides an objective comparison of common copper ligands, supported by experimental data, to aid in the selection of the optimal catalytic system.

The primary role of the ligand in CuAAC is to stabilize the catalytically active Cu(I) oxidation state, preventing its disproportionation or oxidation, which can lead to catalyst deactivation and the generation of reactive oxygen species (ROS) detrimental to biological substrates.[1][2][3] Furthermore, accelerating ligands enhance the reaction rate, allowing for the use of lower catalyst concentrations and milder reaction conditions.[4][5]

Comparative Performance of Copper Ligands

The selection of a copper ligand is crucial for optimizing the CuAAC reaction. The following table summarizes the performance of various catalytic systems. While the data presented is for the reaction between model substrates (benzyl azide (B81097) and phenylacetylene), it provides a quantitative basis for comparing the relative efficacy of these ligands, which is broadly applicable to other substrates like N3-L-Cit-OH.

Catalyst System (Copper Source + Ligand)Catalyst Loading (mol%)SolventReaction TimeYield (%)Key Characteristics & References
In situ Cu(I) Generation
CuSO₄/Sodium Ascorbate (B8700270) (Ligand-free)1-5t-BuOH/H₂OHoursVariableSimple, but prone to side reactions and catalyst deactivation.[3]
CuSO₄/Sodium Ascorbate + TBTA 1t-BuOH/H₂O24 h>95Tris(benzyltriazolylmethyl)amine : First-generation accelerating ligand, stabilizes Cu(I). Poorly soluble in aqueous solutions.[5]
CuSO₄/Sodium Ascorbate + THPTA 0.05 - 1Aqueous Buffer< 1 h>99Tris(3-hydroxypropyltriazolylmethyl)amine : Highly water-soluble analog of TBTA, superior for bioconjugation in aqueous media.[1][2][6]
CuSO₄/Sodium Ascorbate + BTTES 1H₂O1 h>95Water-soluble benzimidazole-based ligand, shows high efficiency at low catalyst loadings.[4]
Pre-formed Cu(I) Complexes
[Cu(CH₃CN)₄]PF₆ + TBTA 1t-BuOH/H₂O24 h>95Uses a Cu(I) source directly, avoiding the need for a reducing agent in strictly anaerobic conditions.
[Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂0.005 (50 ppm)Neat5 min>99Highly active N-heterocyclic carbene (NHC) complex, allows for very low catalyst loading.[7]
[Cu(Phen)(PPh₃)₂][NO₃]1Neat1 h>99Heteroleptic complex showing high activity under solvent-free conditions.[8]
[Cu(iminophosphorane)₂]BF₄2.5THF-d₈15 h~80-95%Activity is tunable based on the electronic properties of the iminophosphorane ligand.[9]
Heterogeneous Catalysts
Cu(INA)₂-MOF2Neat15 min>95Metal-Organic Framework : Reusable, heterogeneous catalyst with high efficiency and regioselectivity.[10]

Note: "Neat" indicates the reaction was carried out without a solvent. The efficiency of these ligands is highly dependent on the specific alkyne and azide substrates, their concentrations, and the solvent system used.

Experimental Protocols

Below are detailed methodologies for performing CuAAC reactions with N3-L-Cit-OH using two common catalytic systems.

Protocol 1: General Procedure for CuAAC in Aqueous Media using a Water-Soluble Ligand (THPTA)

This protocol is optimized for bioconjugation reactions where substrates are handled in aqueous buffers at low concentrations.

  • Stock Solution Preparation:

    • N3-L-Cit-OH (DCHA) & Alkyne: Prepare 10 mM stock solutions of the azide and the corresponding alkyne partner in a suitable solvent (e.g., DMSO or water).

    • Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • THPTA Ligand: Prepare a 100 mM stock solution of THPTA in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution of sodium L-ascorbate in deionized water. This solution should be prepared fresh.

  • Reaction Assembly:

    • In a microcentrifuge tube, add the reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4).

    • Add the N3-L-Cit-OH and alkyne stock solutions to achieve the desired final concentrations (e.g., 1 mM azide and 1.2 mM alkyne).

    • In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution. A 1:5 copper-to-ligand ratio is recommended.[1][11] For a final copper concentration of 100 µM, you would need a final THPTA concentration of 500 µM. Let this premix stand for 1-2 minutes.

    • Add the catalyst premix to the azide/alkyne solution.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.[12]

    • Gently mix the reaction and allow it to proceed at room temperature.

    • Monitor the reaction progress using an appropriate analytical technique, such as HPLC or LC-MS. Reaction times can range from 30 minutes to a few hours.

  • Work-up and Purification:

    • Upon completion, the product can be purified by standard methods such as preparative HPLC or solid-phase extraction, depending on the nature of the product.

Protocol 2: CuAAC in Organic Solvents using TBTA Ligand

This protocol is suitable for reactions with substrates that have better solubility in organic solvents.

  • Stock Solution Preparation:

    • N3-L-Cit-OH (DCHA) & Alkyne: Dissolve the azide (1.0 eq.) and alkyne (1.2 eq.) in a solvent mixture such as t-BuOH/H₂O (1:1) or THF.

    • Copper(I) Source: Use a Cu(I) salt like CuI (0.01-0.05 eq.).

    • TBTA Ligand: Add TBTA (0.01-0.05 eq.) to the reaction mixture.

  • Reaction Assembly:

    • To a stirred solution of the azide and alkyne, add the TBTA ligand.

    • Add the CuI catalyst to initiate the reaction. If starting from a Cu(II) source like CuSO₄, a reducing agent such as sodium ascorbate (0.2-0.5 eq.) must be added.

  • Reaction Conditions and Monitoring:

    • Stir the reaction mixture at room temperature.

    • Protect the reaction from air if using a Cu(I) source without a reducing agent to prevent oxidation.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated. The crude product can be purified by flash column chromatography.

Visualizations: Reaction Mechanism and Ligand Selection Workflow

To further clarify the process, the following diagrams illustrate the catalytic cycle of the CuAAC reaction and a logical workflow for selecting an appropriate copper ligand.

CuAAC_Catalytic_Cycle cluster_cycle CuAAC Catalytic Cycle cluster_redox Catalyst Generation/Regeneration Cu(I)L Cu(I)-Ligand Complex AlkyneCoord π-Complex [Cu(I)L(Alkyne)] Cu(I)L->AlkyneCoord + Alkyne Acetylide Copper Acetylide [LCu(I)≡R] AlkyneCoord->Acetylide - H⁺ AzideCoord Azide Coordination Acetylide->AzideCoord + Azide Metallacycle Six-membered Cu(III) Metallacycle AzideCoord->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Triazolide->Cu(I)L + H⁺ - Triazole Product Cu(II)L Cu(II)-Ligand Cu(II)L->Cu(I)L Reduction Reducer Sodium Ascorbate Reducer->Cu(II)L caption Figure 1. Catalytic cycle for the ligand-accelerated CuAAC reaction.

Figure 1. Catalytic cycle for the ligand-accelerated CuAAC reaction.

Ligand_Selection_Workflow start Start: Select Cu Ligand for N3-L-Cit-OH Reaction q_solvent Reaction Solvent? start->q_solvent n_aqueous Use Water-Soluble Ligand (e.g., THPTA, BTTES) q_solvent->n_aqueous Aqueous n_organic Use Organo-Soluble Ligand (e.g., TBTA, NHC-ligands) q_solvent->n_organic Organic / Mixed q_biomolecule Sensitive Biomolecule Present? n_aqueous->q_biomolecule n_organic->q_biomolecule n_bioconjugation Use THPTA with >5 eq. to Cu to minimize ROS damage. Consider aminoguanidine (B1677879) additive. q_biomolecule->n_bioconjugation Yes n_standard Standard conditions (e.g., 1:1 ligand to Cu) are likely sufficient. q_biomolecule->n_standard No q_catalyst_removal Easy Catalyst Removal Required? n_bioconjugation->q_catalyst_removal n_standard->q_catalyst_removal n_heterogeneous Consider Heterogeneous Catalyst (e.g., Cu-MOF) q_catalyst_removal->n_heterogeneous Yes end Proceed with Optimized Protocol q_catalyst_removal->end No n_heterogeneous->end caption Figure 2. Decision workflow for selecting a suitable copper ligand.

Figure 2. Decision workflow for selecting a suitable copper ligand.

References

A Comparative Guide to the Triazole Linkage Formed from N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of stable and reliable covalent linkages is a cornerstone of creating effective molecular tools and therapeutics. The 1,2,3-triazole linkage, often formed through "click chemistry," stands out for its exceptional stability and biocompatibility. This guide provides a detailed characterization of the triazole linkage formed from the azide-containing building block, N3-L-Cit-OH (DCHA), and compares its formation and stability with other prominent bioorthogonal ligation techniques.

N3-L-Cit-OH (DCHA) is a click chemistry reagent that incorporates an azide (B81097) group, enabling its conjugation to molecules containing either terminal alkynes through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] The resulting 1,4-disubstituted 1,2,3-triazole is a highly stable aromatic heterocycle, making it an excellent linker in various applications, including the development of antibody-drug conjugates (ADCs).[2]

Characterization of the Triazole Linkage

The successful formation of the triazole linkage from N3-L-Cit-OH is typically confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Representative Analytical Data for a Model Triazole Product

Analytical TechniqueExpected Observations
¹H NMR Appearance of a characteristic singlet peak for the triazole proton between δ 7.5-8.5 ppm. Shifts in the signals corresponding to the protons adjacent to the newly formed triazole ring.
¹³C NMR Appearance of two distinct signals for the triazole carbons in the aromatic region (typically between δ 120-150 ppm).[3]
Mass Spectrometry (ESI-MS) Observation of the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the triazole conjugate.[4]

Comparative Analysis of Triazole Formation Methods

The choice between CuAAC and SPAAC for conjugating N3-L-Cit-OH depends on the specific application, particularly the tolerance of the biological system to copper.

Table 2: Performance Comparison of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[5]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[5]
Reaction Rate Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[5]Slower than CuAAC, highly dependent on the cyclooctyne and azide structure.[5]
Biocompatibility Limited in vivo due to the cytotoxicity of the copper catalyst. Requires ligands to mitigate toxicity.[5]Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[6]
Functional Group Tolerance Generally good, but some functional groups can be sensitive to the copper catalyst.Excellent, as no catalyst is required.
Reactant Accessibility Terminal alkynes are small, stable, and easy to introduce into biomolecules.Strained cyclooctynes are bulkier and more complex to synthesize.[7]

Stability of the Triazole Linkage: A Forced Degradation Study

The 1,2,3-triazole ring is renowned for its high stability.[2] A forced degradation study is the standard method to rigorously evaluate the stability of this linkage under various stress conditions.

Table 3: Stability of the Triazole Linkage Under Forced Degradation

Stress ConditionTypical ConditionsExpected Outcome for Triazole Linkage
Acidic Hydrolysis 0.1 M HCl at 60 °C for 48 hoursHighly stable, minimal degradation observed.
Basic Hydrolysis 0.1 M NaOH at 60 °C for 48 hoursHighly stable, minimal degradation observed.
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hoursHighly stable, minimal degradation observed.
Reductive Stability 10 mM Glutathione (GSH) at 37 °C for 48 hoursHighly stable, resistant to biological reducing agents.
Thermal Stability 60-80 °C in a neutral buffer for 48 hoursGenerally stable, though adjacent functional groups may influence stability.[8]

Comparison with Other Bioorthogonal Linkages

While the triazole linkage is highly effective, other bioorthogonal reactions offer different advantages and may be more suitable for specific applications.

Table 4: Comparison of Triazole Linkage with Alternative Bioorthogonal Ligations

Ligation ChemistryLinkage FormedKey AdvantagesKey Limitations
CuAAC/SPAAC 1,2,3-TriazoleHigh stability, rapid kinetics (CuAAC), excellent biocompatibility (SPAAC).[6]Copper toxicity (CuAAC), slower kinetics and bulky reactants (SPAAC).[9]
Staudinger Ligation AmideMetal-free, highly biocompatible.Slower kinetics compared to CuAAC, phosphine (B1218219) reagents can be air-sensitive.[9]
Tetrazole Ligation PyrazolinePhoto-inducible, offering spatiotemporal control.The resulting linkage can be less stable and may be thermally reversible.
Oxime Ligation OximeProceeds under mild acidic conditions, water is the only byproduct.Potential for hydrolytic instability, synthesis of aldehyde/amino-oxy partners can be challenging.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction to form a triazole linkage with an alkyne-containing molecule.

  • In a suitable tube, dissolve the alkyne-containing molecule in a buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Add the N3-L-Cit-OH (DCHA) solution.

  • Prepare a premixed solution of CuSO₄ and a copper-stabilizing ligand (e.g., THPTA) and add it to the reaction mixture.

  • Initiate the reaction by adding a freshly prepared solution of a reducing agent, such as sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • The reaction progress can be monitored by LC-MS. The final product can be purified using standard chromatographic techniques.

Protocol 2: Forced Degradation Study

This protocol outlines a method for assessing the stability of the triazole linkage.

  • Sample Preparation : Prepare stock solutions of the triazole-linked compound in a suitable solvent (e.g., water, PBS) to a final concentration of 1 mg/mL.[2]

  • Stress Conditions :

    • Acidic Hydrolysis : Incubate the sample in 0.1 M HCl at 60 °C.[2]

    • Basic Hydrolysis : Incubate the sample in 0.1 M NaOH at 60 °C.[2]

    • Oxidative Degradation : Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]

  • Time Points : Collect aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).[2]

  • Analysis : Analyze the aliquots by a stability-indicating method, such as HPLC-MS, to quantify the remaining intact compound and identify any degradation products.[2]

  • Data Analysis : Plot the percentage of the intact compound remaining versus time for each stress condition to determine the degradation kinetics.[2]

Visualizing the Workflow and Linkage Comparison

experimental_workflow cluster_reagents Starting Materials cluster_reaction CuAAC Reaction cluster_analysis Characterization N3_L_Cit_OH N3-L-Cit-OH (DCHA) (Azide) Reaction_Mix Reaction Mixture (Buffer, CuSO4, Ligand, Sodium Ascorbate) N3_L_Cit_OH->Reaction_Mix Alkyne_Molecule Alkyne-containing Molecule Alkyne_Molecule->Reaction_Mix Triazole_Product Triazole-Linked Product Reaction_Mix->Triazole_Product NMR NMR Spectroscopy Triazole_Product->NMR MS Mass Spectrometry Triazole_Product->MS

Caption: Workflow for the synthesis and characterization of a triazole linkage.

Caption: Comparison of bioorthogonal linkages.

References

A Comparative Guide to N3-L-Cit-OH (DCHA) and Alternative Azide Linkers for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is a pivotal decision in the design of effective bioconjugates. This guide provides an objective comparison of N3-L-Cit-OH (DCHA), an azide-containing linker, with other alternatives utilized in the construction of Antibody-Drug Conjugates (ADCs). We will explore their reaction mechanisms, comparative performance, and provide detailed experimental protocols to inform linker selection in ADC research and development.

N3-L-Cit-OH (DCHA) is a click chemistry reagent that contains an azide (B81097) group.[1][2] It is primarily used for the construction of peptidomimetic ADC linkers.[1][2] The azide group allows it to undergo two main types of bioorthogonal reactions: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are foundational in "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions, making them ideal for bioconjugation.[3][4]

Comparative Analysis of Azide Linker Properties

The efficacy of an azide linker in ADC development is determined by several factors, including its reactivity, stability, and its influence on the solubility and overall properties of the resulting conjugate.

FeatureN3-L-Cit-OH (DCHA)Aliphatic PEG Azides (e.g., Azido-PEG-NHS ester)Simple Aliphatic Azides (e.g., 6-Azido-hexylamine)Chelating Azides (e.g., Picolyl Azides)
Structure Peptidomimetic core with a terminal azide.Flexible polyethylene (B3416737) glycol chain with a terminal azide and a reactive group (e.g., NHS ester).[5]Simple alkyl chain with a terminal azide.[6]Contains a chelating moiety (e.g., picolyl group) that coordinates with the copper catalyst.[5]
Solubility The citrulline and dicyclohexylamine (B1670486) (DCHA) components influence its solubility profile.The PEG chain imparts excellent water solubility and can reduce aggregation.[5][7]Generally more hydrophobic than PEG-based linkers.Solubility is dependent on the overall structure of the linker.[5]
Reactivity in CuAAC Standard reactivity for azide group.Standard reactivity for aliphatic azides.[5]Standard reactivity for aliphatic azides.Significantly enhanced reaction rates due to the proximity effect of the catalyst.[5]
Key Applications Construction of peptidomimetic ADC linkers.[1][2]Improving solubility and pharmacokinetics of bioconjugates, protein labeling.[5]General bioconjugation and ADC development.[6]Applications requiring rapid conjugation kinetics.
Cleavability Can be part of a cleavable or non-cleavable linker design depending on the overall linker structure.Can be designed as cleavable or non-cleavable.[8]Can be part of a cleavable linker design.[6]Dependent on the overall linker structure.
Signaling Pathways and Reaction Mechanisms

The primary application of N3-L-Cit-OH (DCHA) and similar azide linkers is in the covalent linkage of a cytotoxic drug to an antibody through click chemistry. The two main pathways for this are CuAAC and SPAAC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction involves the coupling of an azide with a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted triazole ring.[3] While highly efficient, the potential toxicity of the copper catalyst can be a concern for in vivo applications and may cause oxidation of certain amino acids on the antibody.[9][10]

CuAAC_Reaction cluster_reactants Reactants cluster_products Product Azide R1-N3 (Azide) Catalyst + Cu(I) catalyst Alkyne R2-C≡CH (Terminal Alkyne) Triazole 1,4-disubstituted 1,2,3-triazole Catalyst->Triazole Click Reaction

CuAAC Reaction Pathway

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the cytotoxicity of the copper catalyst, SPAAC was developed.[3] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) which reacts with an azide without the need for a metal catalyst.[9][11] The relief of ring strain drives the reaction forward.[12] SPAAC is a bioorthogonal reaction that is well-suited for in vivo applications.[11]

SPAAC_Reaction cluster_reactants Reactants cluster_products Product Azide R1-N3 (Azide) Triazole 1,2,3-triazole Azide->Triazole Strain-promoted cycloaddition Cyclooctyne R2-Cyclooctyne (e.g., DBCO)

SPAAC Reaction Pathway

Experimental Protocols

The following are generalized protocols for the use of azide-containing linkers like N3-L-Cit-OH (DCHA) in the synthesis of ADCs. Specific reaction conditions may need to be optimized for individual antibodies and drug-linker complexes.

Protocol 1: General Procedure for CuAAC Conjugation

This protocol outlines the steps for conjugating an azide-modified drug-linker to an alkyne-functionalized antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS).

  • Azide-containing drug-linker (e.g., synthesized using N3-L-Cit-OH).

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

  • Ligand (e.g., THPTA) stock solution to stabilize the Cu(I) catalyst.

  • Reducing agent (e.g., sodium ascorbate) stock solution, freshly prepared.

  • Purification system (e.g., size-exclusion chromatography).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate (B8700270) in an appropriate solvent (e.g., water or DMSO).[13]

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody with the azide-modified drug-linker. A molar excess of the drug-linker is typically used.

  • Catalyst Premix: In a separate tube, mix the CuSO₄ solution with the ligand solution.[5]

  • Initiation: Add the catalyst premix to the antibody/drug-linker solution.

  • Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) catalyst.[5]

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.[7][13]

  • Purification: Purify the resulting ADC using size-exclusion chromatography or other appropriate methods to remove excess reagents and by-products.[13]

Protocol 2: General Workflow for ADC Synthesis using an Azide Linker

This workflow illustrates the overall process of constructing an ADC using a linker such as N3-L-Cit-OH (DCHA).

ADC_Synthesis_Workflow cluster_synthesis Step 1: Drug-Linker Synthesis cluster_modification Step 2: Antibody Modification cluster_conjugation Step 3: Click Chemistry Conjugation cluster_purification Step 4: Purification & Characterization start Start with N3-L-Cit-OH (DCHA) and cytotoxic drug synthesis Synthesize Azide-modified Drug-Linker Complex start->synthesis conjugation React Modified Antibody with Drug-Linker via CuAAC or SPAAC synthesis->conjugation antibody Antibody mod_antibody Introduce Alkyne or Strained Alkyne (e.g., DBCO) onto Antibody antibody->mod_antibody mod_antibody->conjugation purification Purify ADC (e.g., SEC, HIC) conjugation->purification characterization Characterize ADC (DAR, Purity, etc.) purification->characterization

References

The Citrulline Scaffold in Peptidomimetics: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Evaluation of Peptidomimetics Incorporating the Citrulline Moiety Against Alternative Scaffolds.

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic design, offering a strategy to enhance stability, potency, and selectivity. Among these, citrulline, an uncharged isomer of arginine, presents a unique scaffold with significant implications for modulating biological processes. This guide provides a comparative analysis of the citrulline scaffold in peptidomimetics, with a focus on its impact on inhibiting two key enzyme families: Peptidylarginine Deiminases (PADs) and Nitric Oxide Synthases (NOSs).

Performance Comparison: Citrulline vs. Arginine Mimetics in Enzyme Inhibition

The primary distinction between citrulline and arginine lies in the terminal side chain group: a neutral urea (B33335) in citrulline versus a positively charged guanidinium (B1211019) group in arginine. This fundamental difference significantly influences molecular interactions within an enzyme's active site.

Peptidylarginine Deiminase (PAD) Inhibition

PAD enzymes catalyze the post-translational conversion of arginine to citrulline, a process implicated in various autoimmune diseases and cancers.[1] Consequently, PAD inhibitors are of significant therapeutic interest. Many potent PAD inhibitors are peptidomimetic in nature, often incorporating arginine mimetics.

Table 1: Inhibitory Activity of Arginine-Mimetic PAD Inhibitors

InhibitorTarget PAD Isoform(s)IC50 (μM)Ki (μM)Comments
F-amidinePan-PAD~2-Irreversible inhibitor.
Cl-amidinePan-PAD~6-Irreversible inhibitor.
o-F-amidinePreferentially PAD1--65-fold more potent than F-amidine.[4]
o-Cl-amidinePan-PAD--Improved potency over Cl-amidine.[2]
TDFAPAD4 selective--15- to 65-fold more potent for PAD4 than other isoforms.[1]

Data compiled from multiple sources.[1][2][4][5][6] Note: Direct comparative data for a citrulline-based peptidomimetic inhibitor is a notable gap in the current literature.

The lack of a positive charge on the citrulline side chain would fundamentally alter its interaction with the negatively charged residues (e.g., Asp350 and Asp473 in PAD4) that anchor the arginine substrate in the active site.[1] This suggests that a peptidomimetic incorporating a citrulline scaffold would likely be a poor competitive inhibitor of PADs. However, it could potentially be explored in the design of non-competitive or allosteric inhibitors.

Nitric Oxide Synthase (NOS) Inhibition

NOS enzymes synthesize nitric oxide (NO) from L-arginine, playing crucial roles in vasodilation, neurotransmission, and the immune response. Selective inhibition of NOS isoforms is a therapeutic strategy for various conditions. Similar to PADs, the development of NOS inhibitors has heavily focused on arginine mimetics.

Table 2: Inhibitory Activity of Arginine-Based NOS Inhibitors

InhibitorTarget NOS Isoform(s)IC50 (μM)Ki (μM)Selectivity
L-NMAPan-NOS--Non-selective competitive inhibitor.
7-Nitroindazole (7-NI)nNOS0.71 (rat)-~8-fold selective for nNOS over iNOS.[7]
L-VNIOnNOS-0.1 (rat)~120-fold selective for nNOS over eNOS.[7]
L-ArgNO2-L-Dbu-NH2nNOS-0.13>1,500-fold selective for nNOS over eNOS.[8]

Data compiled from multiple sources.[7][8][9] Note: Direct comparative data for a citrulline-based peptidomimetic inhibitor is not available in the reviewed literature.

Given that citrulline is a product of the NOS-catalyzed reaction, its incorporation into a peptidomimetic designed as a competitive inhibitor would be counterintuitive. However, the structural similarity could be leveraged for the design of probes or as a starting point for non-competitive inhibitors.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Citrulline-Containing Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic citrulline-containing peptide.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-L-Citrulline)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (including Fmoc-L-Citrulline):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid mixture and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.[10][11]

    • Characterize the purified peptide by mass spectrometry.[12]

Peptidylarginine Deiminase (PAD) Inhibitor Screening Assay

This protocol describes a colorimetric assay to screen for PAD4 inhibitors.[3][13]

Materials:

  • Recombinant human PAD4

  • PAD Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.6, 10 mM CaCl₂, 2 mM DTT)

  • Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric detection reagents for ammonia (B1221849) or citrulline.

Procedure:

  • Reaction Setup: In a 96-well plate, add the PAD Assay Buffer.

  • Inhibitor Addition: Add various concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add a pre-determined concentration of recombinant human PAD4 to each well, except for the background control wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate (BAEE) to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction (e.g., by adding a strong acid or chelating calcium with EDTA).

  • Detection:

    • Ammonia Detection: Add reagents that react with the produced ammonia to generate a colored product.

    • Citrulline Detection: Add reagents that react with the produced citrulline to generate a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Nitric Oxide Synthesis and Signaling

The synthesis of nitric oxide from L-arginine is a critical signaling pathway. The following diagram illustrates this process, which is a target for many peptidomimetic inhibitors.

NitricOxideSignaling L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline produces NO Nitric Oxide (NO) NOS->NO produces sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to Inhibitor Arginine-Mimetic Inhibitor Inhibitor->NOS inhibits

Caption: Nitric Oxide synthesis pathway and point of inhibition.

Experimental Workflow for PAD Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing PAD inhibitors.

PAD_Inhibitor_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (HTS) start->primary_screen hits Initial Hits primary_screen->hits dose_response Dose-Response Assay (IC50 Determination) hits->dose_response confirmed_hits Confirmed Hits dose_response->confirmed_hits selectivity Isoform Selectivity Profiling (PAD1, PAD2, PAD3) confirmed_hits->selectivity selective_inhibitors Selective Inhibitors selectivity->selective_inhibitors sar Structure-Activity Relationship (SAR) Studies selective_inhibitors->sar lead_optimization Lead Optimization sar->lead_optimization end Preclinical Candidate lead_optimization->end

Caption: Workflow for PAD inhibitor discovery and optimization.

Conclusion

The citrulline scaffold offers a distinct chemical entity for peptidomimetic design, characterized by its neutral urea group. While direct quantitative comparisons with arginine-based peptidomimetics in the inhibition of PADs and NOSs are currently lacking in the literature, the foundational understanding of these enzymes' active sites suggests that citrulline-containing peptidomimetics are unlikely to be effective as simple competitive inhibitors that mimic the natural substrate. However, the unique properties of the citrulline scaffold may be advantageously employed in the design of non-competitive or allosteric modulators, or as probes to study enzyme-product interactions. The experimental protocols provided herein offer a starting point for the synthesis and evaluation of novel citrulline-based peptidomimetics, encouraging further research into this underexplored area of drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling N3-L-Cit-OH (DCHA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of N3-L-Cit-OH (DCHA), a click chemistry reagent. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling N3-L-Cit-OH (DCHA), it is imperative to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.
Respiratory Protection Under normal use conditions with adequate ventilation, no protective equipment is typically needed. A particle filter respirator is recommended if dust is generated.

Operational Plan: Step-by-Step Handling Procedure

Proper handling of N3-L-Cit-OH (DCHA) is critical to maintain its integrity and ensure the safety of laboratory personnel.

  • Preparation and Engineering Controls :

    • Ensure adequate ventilation in the work area.[1]

    • Use personal protective equipment as required before handling the compound.[1]

    • Avoid the formation of dust.[1]

  • Handling :

    • Avoid contact with skin, eyes, or clothing.[1]

    • Avoid ingestion and inhalation.[1]

  • Storage :

    • Store in a cool, dry place.

    • Protect from moisture.[1]

    • Keep containers tightly closed when not in use.

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention.
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.

Disposal Plan

Proper disposal of N3-L-Cit-OH (DCHA) and its containers is essential to prevent environmental contamination.

  • Waste Collection :

    • Sweep up and shovel any solid waste into suitable containers for disposal.[1]

    • Avoid generating dust during cleanup.[1]

  • Disposal :

    • This material, as supplied, does not contain any substances regulated as hazardous substances under CERCLA or SARA. However, it is crucial to check local, regional, and state-specific reporting requirements.

    • Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling N3-L-Cit-OH (DCHA) from receipt to disposal.

Safe Handling Workflow for N3-L-Cit-OH (DCHA) cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review Safety Data Sheet B Ensure Adequate Ventilation A->B C Don Appropriate PPE B->C D Weigh/Measure Compound C->D Proceed to Handling E Perform Experiment D->E F Store Unused Compound E->F G Segregate Waste F->G Proceed to Disposal H Label Waste Container G->H I Dispose via Approved Vendor H->I

Caption: Workflow for handling N3-L-Cit-OH (DCHA).

PPE Selection Logic

This diagram outlines the decision-making process for selecting the appropriate personal protective equipment.

PPE Selection for N3-L-Cit-OH (DCHA) A Handling Solid or Solution? B Potential for Splash? A->B Solution C Potential for Dust/Aerosol? A->C Solid D Wear Safety Glasses B->D No E Wear Chemical Goggles B->E Yes F Wear Lab Coat and Gloves C->F Always G Work in a Fume Hood C->G Yes H Consider Respirator G->H High Dust Potential

Caption: Decision tree for PPE selection.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.